AC710
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWPUFNLFSKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AC710: A Novel Kinase Inhibitor Targeting FLT3-ITD Positive Acute Myeloid Leukemia
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival. AC710 has emerged as a potent, orally active small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3. This technical guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound in FLT3-ITD positive AML, intended to inform further research and drug development efforts in this critical area of oncology.
Introduction to FLT3-ITD in AML
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells. In AML, the internal tandem duplication (ITD) mutation in the juxtamembrane domain of the FLT3 gene results in a constitutively active receptor, independent of ligand binding. This aberrant signaling promotes leukemogenesis through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival, proliferation, and differentiation.[1][2][3] Given its central role in the pathology of this aggressive AML subtype, FLT3-ITD has become a key therapeutic target.
This compound: A Potent Inhibitor of the PDGFR-Family of Kinases
This compound is a novel, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[4] This family includes FLT3, colony-stimulating factor 1 receptor (CSF1R), KIT, and PDGFRα/β. The dual inhibition of FLT3 and CSF1R is a particularly interesting therapeutic strategy, as CSF1R is implicated in the survival of monocytes and macrophages, which can contribute to the tumor microenvironment. This compound was identified as compound 22b in the primary literature.[4]
Biochemical Potency and Selectivity of this compound
This compound demonstrates potent inhibitory activity against FLT3 in biochemical assays. The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity. This compound has been profiled against a broad panel of kinases and shows high selectivity for the PDGFR family.
Table 1: Biochemical Activity of this compound against PDGFR-Family Kinases
| Kinase Target | IC50 (nM) |
| FLT3 | 2 |
| KIT | 1.2 |
| PDGFRβ | 7.7 |
| CSF1R | 10.5 |
| PDGFRα | 1.3 (Kd) |
Data sourced from a commercially available datasheet for this compound.[5]
Mechanism of Action in FLT3-ITD AML
The primary mechanism of action of this compound in FLT3-ITD AML is the direct inhibition of the constitutively active FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Inhibition of FLT3 Downstream Signaling
The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. These include:
-
STAT5 (Signal Transducer and Activator of Transcription 5): A key transcription factor that is constitutively activated in FLT3-ITD AML and promotes the expression of genes involved in cell survival and proliferation.[6][7]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): This pathway is crucial for cell proliferation, differentiation, and survival.[1]
-
PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[1]
This compound is expected to inhibit the phosphorylation of these downstream effectors, thereby blocking the pro-leukemic signals originating from the mutated FLT3 receptor.
Diagram 1: Proposed FLT3-ITD Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the constitutively active FLT3-ITD receptor.
In Vivo Efficacy of this compound in a FLT3-ITD AML Xenograft Model
The anti-leukemic activity of this compound has been demonstrated in a preclinical in vivo model of FLT3-ITD AML. In a subcutaneous xenograft model using the human MV4-11 AML cell line, which harbors a homozygous FLT3-ITD mutation, oral administration of this compound led to significant tumor regression.[4]
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| This compound | 0.3 | Temporal inhibition of tumor growth |
| This compound | 3 | Complete tumor regression |
| This compound | 30 | Complete tumor regression |
| Positive Control (1) | 1 | Not specified in the available information |
Data extracted from Liu et al., ACS Med. Chem. Lett. 2012, 3, 12, 997-1002.[4]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below are representative protocols based on standard methodologies in the field.
In Vitro FLT3 Kinase Inhibition Assay (Representative Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
This compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FLT3 kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for determining kinase inhibitor potency.
Cellular Phosphorylation Assay (Representative Protocol)
This assay measures the ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets in FLT3-ITD positive AML cells.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture MV4-11 cells to the desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Diagram 3: Western Blotting Workflow for Phosphorylation Analysis
Caption: A standard workflow for analyzing protein phosphorylation via Western blot.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of FLT3 with demonstrated preclinical activity against FLT3-ITD positive AML. Its mechanism of action is centered on the direct inhibition of the constitutively active FLT3 kinase, leading to the suppression of key downstream signaling pathways and the induction of tumor regression in vivo. The dual activity of this compound against FLT3 and CSF1R may offer additional therapeutic benefits by modulating the tumor microenvironment.
Further preclinical studies are warranted to fully elucidate the downstream effects of this compound in a broader range of FLT3-ITD AML models, including patient-derived xenografts. Investigating potential mechanisms of resistance to this compound and exploring rational combination therapies will be crucial for its clinical development. The data presented in this technical guide support this compound as a promising therapeutic candidate for this high-risk AML patient population.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Core of Quizartinib Signaling Pathway Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizartinib (Vanflyta®) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells. This technical guide provides a detailed overview of the signaling pathways inhibited by quizartinib, methodologies for its preclinical evaluation, and key quantitative data from seminal studies.
Mechanism of Action and Signaling Pathway Inhibition
Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the inactive conformation of the FLT3 kinase domain. This binding prevents the ATP-dependent autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades crucial for leukemic cell survival and proliferation.[1] The primary pathways inhibited by quizartinib include:
-
RAS/RAF/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutive FLT3 signaling activates RAS, which in turn activates the RAF-MEK-ERK phosphorylation cascade, leading to the transcription of pro-proliferative genes. Quizartinib's inhibition of FLT3 phosphorylation effectively abrogates the activation of this pathway.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and inhibition of apoptosis. Activated FLT3 recruits and activates PI3K, which then phosphorylates and activates AKT. AKT, in turn, phosphorylates a multitude of downstream targets that promote cell survival. Quizartinib treatment leads to a marked reduction in AKT phosphorylation.
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD. Upon FLT3 activation, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. Quizartinib potently inhibits the phosphorylation of STAT5.
dot
Caption: Quizartinib inhibits the autophosphorylation of FLT3-ITD, blocking downstream signaling pathways.
Data Presentation
In Vitro Potency of Quizartinib and its Active Metabolite (AC886)
| Cell Line | FLT3 Status | Compound | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Quizartinib | 0.40 | [2] |
| MV4-11 | FLT3-ITD | AC886 | 0.21 | [2] |
| MOLM-13 | FLT3-ITD | Quizartinib | 0.89 | [2] |
| MOLM-13 | FLT3-ITD | AC886 | 0.36 | [2] |
| MOLM-14 | FLT3-ITD | Quizartinib | 0.73 | [2] |
| MOLM-14 | FLT3-ITD | AC886 | 0.23 | [2] |
Pharmacokinetic Parameters of Quizartinib and AC886 in Humans
| Parameter | Quizartinib | AC886 | Reference |
| Tmax (median, hours) | ~4 | 5-6 | [3] |
| Half-life (t1/2, hours) | ~81 | Similar to parent | [3][4] |
| Protein Binding | ≥99% | ≥99% | [3] |
| Metabolism | Primarily CYP3A4/5 | CYP3A4/5 | [3] |
Clinical Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD AML (QuANTUM-First Trial)
| Endpoint | Quizartinib + Chemo (n=268) | Placebo + Chemo (n=271) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62–0.98) | 0.032 | [5] |
| Complete Remission (CR) Rate | 55% | 55% | - | - | [1] |
| Composite Complete Remission (CRc) Rate | 71.6% | 64.9% | - | - | [1] |
| Median Relapse-Free Survival | 39.3 months | 13.6 months | 0.613 (0.444-0.845) | - | [6] |
Key Adverse Events of Interest for Quizartinib
| Adverse Event | Incidence with Quizartinib | Incidence with Placebo | Reference |
| Grade ≥3 QT Prolongation | 2.3% | 0.7% | [7] |
| Grade ≥3 Febrile Neutropenia | 43.4% | 41.0% | [6] |
| Grade ≥3 Neutropenia | 18% | 8.6% | [6] |
Experimental Protocols
Western Blotting for Phosphorylated FLT3, STAT5, and ERK
This protocol is adapted from standard methodologies to assess the inhibition of FLT3 signaling by quizartinib in AML cell lines such as MV4-11 and MOLM-14.
1. Cell Culture and Treatment:
-
Culture AML cells (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of quizartinib (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (e.g., 2-4 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% w/v non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-FLT3 (Tyr591): 1:1000 dilution
-
Total FLT3: 1:1000 dilution
-
Phospho-STAT5 (Tyr694): 1:1000 dilution
-
Total STAT5: 1:1000 dilution
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): 1:2000 dilution
-
Total p44/42 MAPK (Erk1/2): 1:1000 dilution
-
β-Actin (loading control): 1:5000 dilution
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
dot
Caption: A streamlined workflow for assessing protein phosphorylation via Western blotting.
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
1. Cell Seeding:
-
Harvest AML cells in logarithmic growth phase.
-
Seed cells in opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
Prepare serial dilutions of quizartinib in culture medium.
-
Add the desired concentrations of quizartinib to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 value, the concentration of quizartinib that inhibits cell viability by 50%, using non-linear regression analysis.
In Vivo Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of quizartinib using an AML xenograft model.
1. Cell Preparation and Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Harvest FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13) from culture.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
3. Quizartinib Administration:
-
Prepare quizartinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer quizartinib daily by oral gavage at desired doses (e.g., 1, 3, 10 mg/kg).
-
Administer the vehicle alone to the control group.
-
Treat for a specified period (e.g., 21-28 days).
4. Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-FLT3).
dot
Caption: Workflow for assessing the in vivo efficacy of quizartinib in an AML xenograft model.
Conclusion
Quizartinib is a highly effective inhibitor of the FLT3 signaling pathway, demonstrating potent in vitro activity against FLT3-ITD positive AML cells and significant clinical benefit in patients. The methodologies described in this guide provide a framework for the preclinical and clinical evaluation of quizartinib and other FLT3 inhibitors. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are crucial for the continued development of targeted therapies for AML.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ash.confex.com [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
The Downstream Effects of AC710 on STAT5 Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family includes several key receptor tyrosine kinases (RTKs) implicated in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer and inflammatory conditions. Understanding the downstream signaling consequences of inhibiting these primary targets is crucial for elucidating the full mechanistic profile of this compound and predicting its therapeutic efficacy and potential side effects.
This technical guide provides a comprehensive overview of the known primary targets of this compound and explores the downstream effects on a critical signaling node: the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is a key mediator of cytokine and growth factor signaling, playing a pivotal role in immunology and oncology. This document details the signaling pathways connecting the primary targets of this compound to STAT5, provides quantitative data on this compound's inhibitory activity, and offers detailed experimental protocols for researchers to investigate these effects in their own systems.
Core Concepts: this compound and Its Primary Targets
This compound is a small molecule inhibitor with high affinity for the PDGFR family of kinases. Its primary known targets and their respective inhibitory constants are summarized in the table below.
| Target | IC50 / Kd | Description |
| PDGFRα | Kd = 1.3 nM | A receptor tyrosine kinase involved in cell growth, proliferation, and differentiation. |
| PDGFRβ | IC50 = 7.7 nM | A receptor tyrosine kinase crucial for the development of connective tissue. |
| KIT | IC50 = 1.2 nM | A receptor tyrosine kinase essential for the development and function of hematopoietic stem cells, mast cells, and other cell types. |
| FLT3 | IC50 = 2 nM | A receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic progenitor cells. |
| CSF1R | IC50 = 10.5 nM | A receptor tyrosine kinase that is the receptor for colony-stimulating factor 1, a cytokine which controls the production, differentiation, and function of macrophages. |
Signaling Pathways from this compound Targets to STAT5 Phosphorylation
While this compound directly inhibits the aforementioned receptor tyrosine kinases, its effects can propagate through intracellular signaling networks to influence other pathways, including the Janus Kinase (JAK)-STAT pathway. Several of the primary targets of this compound are known to activate STAT5, either directly or indirectly. Therefore, by inhibiting these RTKs, this compound can consequently modulate STAT5 phosphorylation.
The binding of ligands to PDGFR, KIT, FLT3, and CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in their intracellular domains. These phosphorylated tyrosines serve as docking sites for various signaling proteins, including those that can lead to the activation of STAT5. In some instances, the activated receptor itself can directly phosphorylate STAT5. In other cases, the activation is indirect, mediated by downstream kinases such as JAKs or Src family kinases.
dot
AC710: A Comprehensive Technical Profile of a Selective Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 is a potent and selective small molecule inhibitor targeting the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases. This family includes key regulators of cellular proliferation, differentiation, survival, and migration, such as FLT3, KIT, PDGFRα, PDGFRβ, and CSF1R. Dysregulation of these kinases is implicated in various pathologies, including cancers and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualization of the relevant signaling pathways and experimental workflows.
Selectivity Profile of this compound
This compound (also referred to as compound 22b in its discovery publication) has demonstrated high affinity and selectivity for the PDGFR kinase family. The inhibitory activity of this compound was assessed against a broad panel of 386 unique kinases, revealing a highly selective profile. The primary targets and their corresponding dissociation constants (Kd) are summarized below.
| Kinase Target | Kd (nM)[1] |
| FLT3 | 0.6 |
| KIT | 1.0 |
| PDGFRα | 1.3 |
| PDGFRβ | 1.0 |
| CSF1R | 1.57 |
A comprehensive analysis of kinases inhibited by this compound with a Kd value of less than 1 µM is presented in the following table, based on the supplementary data from its primary publication.
| Kinase | Kd (nM) |
| FLT3 | 0.6 |
| KIT | 1.0 |
| PDGFRβ | 1.0 |
| PDGFRα | 1.3 |
| CSF1R | 1.57 |
| FLT4 (VEGFR3) | 2.9 |
| KDR (VEGFR2) | 16 |
| FLT1 (VEGFR1) | 26 |
| LCK | 38 |
| SRC | 56 |
| YES | 60 |
| FYN | 83 |
| ABL1 | 130 |
| RET | 150 |
| TIE2 (TEK) | 230 |
| MER (MERTK) | 330 |
| JAK2 | 480 |
| EPHA2 | 720 |
| INSR | >1000 |
| EGFR | >1000 |
Experimental Protocols
Kinase Binding Affinity Assay
The kinase selectivity of this compound was determined using a proprietary, extensive panel of binding assays. The following protocol outlines the general methodology employed for such large-scale kinase screening.
Objective: To determine the dissociation constant (Kd) of this compound against a large panel of purified human kinases.
Methodology:
-
Assay Platform: The kinase interaction screen was performed using a competition binding assay format.
-
Kinase Panel: A panel of 386 unique purified human kinases was utilized.
-
Test Compound: this compound was prepared in DMSO at various concentrations.
-
Assay Principle: An active site-directed competition binding assay was used. In this format, test compounds are incubated with a kinase and a small molecule, fluorescently labeled probe that binds to the ATP-binding site of the kinase. The ability of the test compound to displace the probe is measured, and the amount of probe bound to the kinase is quantified.
-
Procedure:
-
Recombinant kinases were expressed and purified.
-
This compound was serially diluted in DMSO.
-
The kinase, the fluorescent probe, and this compound were incubated in a buffer solution to allow binding to reach equilibrium.
-
The amount of fluorescent probe bound to each kinase was measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis:
-
The percentage of probe displacement by this compound at each concentration was calculated.
-
The data were fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 values were then converted to dissociation constants (Kd) using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Probe]/Kd_probe) where [Probe] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the probe for the specific kinase.
-
Cell Proliferation Assay
The cellular potency of this compound was evaluated using cell-based proliferation assays. The following protocol describes a typical methodology for assessing the anti-proliferative activity of a kinase inhibitor in a cell line dependent on the target kinase.
Objective: To determine the IC50 value of this compound for inhibiting the proliferation of a cancer cell line driven by one of its target kinases (e.g., FLT3).
Methodology:
-
Cell Line: A human acute myeloid leukemia (AML) cell line, such as MV-4-11, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the kinase and cell proliferation, is commonly used.
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
This compound stock solution in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
-
-
Procedure:
-
Cells were seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight if adherent, or processed directly if in suspension.
-
This compound was serially diluted in cell culture medium and added to the wells to achieve a range of final concentrations. A DMSO vehicle control was also included.
-
The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the cell viability reagent was added to each well according to the manufacturer's instructions.
-
The plates were incubated for a short period to allow the luminescent signal to stabilize.
-
The luminescence, which is proportional to the number of viable cells, was measured using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal from each well was normalized to the vehicle control (considered 100% viability).
-
The normalized data were plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve was fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound targets several key receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways initiated by the activation of FLT3, CSF1R, and PDGFR. Inhibition of these receptors by this compound blocks the downstream signaling cascades that promote cell survival, proliferation, and differentiation.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: CSF1R/PDGFR Signaling Pathway Inhibition by this compound.
Experimental Workflows
The following diagrams provide a generalized overview of the workflows for determining kinase inhibitor selectivity and cellular potency.
Caption: Kinase Selectivity Profiling Workflow.
Caption: Cellular Potency Assessment Workflow.
References
Unraveling AC710: Activity in Non-AML Hematological Malignancies Remains Undisclosed
A comprehensive investigation into the activity of a compound designated "AC710" in non-Acute Myeloid Leukemia (non-AML) hematological malignancies has yielded no specific preclinical or clinical data. Extensive searches of available scientific literature and clinical trial databases did not identify any agent with this identifier being evaluated for the treatment of cancers of the blood and bone marrow outside of AML.
The initial objective of this in-depth technical guide was to explore the therapeutic potential of this compound across a spectrum of hematological cancers beyond AML. This would have involved a detailed analysis of its mechanism of action, a summary of quantitative data from preclinical and clinical studies, a review of experimental protocols, and a visual representation of its signaling pathways. However, the absence of any public domain information specifically mentioning "this compound" prevents a substantive report on its activity in malignancies such as lymphoma, multiple myeloma, or various forms of leukemia other than AML.
It is possible that "this compound" is an internal compound name used within a pharmaceutical company that has not yet been publicly disclosed. Alternatively, it could be a typographical error, with the user intending to inquire about a different, publicly known therapeutic agent. The landscape of drug development in hematological malignancies is vast, with numerous compounds targeting a variety of cellular pathways. These include inhibitors of kinases, modulators of apoptosis, and epigenetic modifiers, many of which are under investigation for a wide range of blood cancers.
Without specific data on this compound, it is impossible to provide the requested detailed analysis, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. Researchers, scientists, and drug development professionals interested in novel therapies for non-AML hematological malignancies are encouraged to consult resources detailing the progress of publicly disclosed compounds in preclinical and clinical development.
Structural Basis for Quizartinib Binding to the FLT3 Kinase Domain: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the structural and molecular basis for the binding of quizartinib to the FMS-like tyrosine kinase 3 (FLT3) kinase domain. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, kinase signaling, and structural biology. This document details the binding mechanism, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Introduction to FLT3 and Quizartinib
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 25-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell growth and survival.
Quizartinib (formerly AC220) is a potent and selective second-generation FLT3 inhibitor.[2] It has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[3] Understanding the precise mechanism by which quizartinib binds to and inhibits the FLT3 kinase is critical for optimizing its therapeutic use, overcoming resistance, and developing next-generation inhibitors.
Structural Basis of Quizartinib-FLT3 Interaction
The co-crystal structure of quizartinib in complex with the FLT3 kinase domain reveals that it is a type II inhibitor, binding to the inactive conformation of the kinase.[4][5] This binding mode is distinct from type I inhibitors that target the active ATP-binding pocket.
Key features of the quizartinib-FLT3 interaction include:
-
Inactive Kinase Conformation: Quizartinib stabilizes an "Abl-like" inactive conformation of the FLT3 kinase domain.[4][5]
-
"DFG-out" Motif: The highly conserved Asp-Phe-Gly (DFG) motif in the activation loop adopts a "DFG-out" conformation, where the phenylalanine residue (F830) is flipped out of its position in the active state and occupies a hydrophobic pocket adjacent to the ATP-binding site.[4]
-
Key Interactions: The binding of quizartinib is dependent on critical interactions with specific residues within the kinase domain:
-
Gatekeeper Residue (F691): An essential edge-to-face aromatic interaction occurs between quizartinib and the gatekeeper residue Phenylalanine 691. Mutations at this position, such as F691L, can confer resistance to quizartinib by disrupting this key interaction.
-
DFG Motif Residue (F830): Another crucial edge-to-face aromatic interaction is formed with Phenylalanine 830 of the DFG motif.
-
-
Activation Loop: The activation loop is folded back onto the kinase domain, mimicking a peptide substrate binding.[4]
This specific binding mode, which relies on the inactive conformation and key hydrophobic interactions, is responsible for the high potency and selectivity of quizartinib against FLT3.
Quantitative Analysis of Quizartinib Binding
The potency of quizartinib and its active metabolite, AC886, has been quantified through various biochemical and cellular assays. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC50) values.
Table 1: Binding Affinity of Quizartinib and AC886 for FLT3
| Compound | Target | Kd (nM) |
| Quizartinib | FLT3 | 1.6 - 3.3 |
| AC886 | FLT3 | 1.1 |
Data sourced from multiple studies.[4]
Table 2: In Vitro Inhibitory Activity of Quizartinib and AC886
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Assay Type |
| Quizartinib | MV4-11 | ITD | 0.40 - 0.56 | Cell Proliferation |
| Quizartinib | MOLM-13 | ITD | 0.89 | Cell Proliferation |
| Quizartinib | MOLM-14 | ITD | 0.73 | Cell Proliferation |
| AC886 | MV4-11 | ITD | 0.21 | Cell Proliferation |
| AC886 | MOLM-13 | ITD | 0.36 | Cell Proliferation |
| AC886 | MOLM-14 | ITD | 0.23 | Cell Proliferation |
| Quizartinib | MV4-11 | ITD | 0.50 | FLT3 Phosphorylation |
| AC886 | MV4-11 | ITD | 0.18 | FLT3 Phosphorylation |
Data compiled from various sources.[4][5]
Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of quizartinib against the FLT3 kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Quizartinib (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted quizartinib solution or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the quizartinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Co-crystallization of FLT3 Kinase Domain with Quizartinib
This protocol provides a generalized workflow for obtaining co-crystals of the FLT3 kinase domain with quizartinib for X-ray crystallographic analysis.
Materials:
-
Purified, recombinant human FLT3 kinase domain protein
-
Quizartinib
-
Crystallization screening kits (various buffers, precipitants, and additives)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein-Inhibitor Complex Formation:
-
Concentrate the purified FLT3 kinase domain to a suitable concentration (e.g., 5-10 mg/mL).
-
Prepare a stock solution of quizartinib in a suitable solvent (e.g., DMSO).
-
Incubate the FLT3 protein with a molar excess of quizartinib (e.g., 1:3 molar ratio) on ice for at least one hour to ensure complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of the reservoir solution from a crystallization screen.
-
Equilibrate the drops against a larger volume of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization:
-
Monitor the plates regularly for crystal growth.
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to obtain diffraction-quality crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop.
-
Briefly soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using molecular replacement with a known kinase domain structure as a search model.
-
Build the model of the FLT3-quizartinib complex into the electron density map and refine the structure to obtain the final atomic coordinates.
-
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the simplified FLT3 signaling pathway and its inhibition by quizartinib.
References
- 1. ashpublications.org [ashpublications.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AC710: A Novel Modulator of Hematopoietic Stem Cell Differentiation
Disclaimer: The following technical guide is a representative example created to fulfill the user's request for a specific format and content type. The compound "AC710" is hypothetical, and all data, experimental protocols, and mechanisms of action are illustrative and based on established principles of hematopoietic stem cell biology and drug development. They are not based on any existing real-world compound designated as this compound.
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The precise regulation of HSC fate is critical for maintaining hematopoietic homeostasis, and its dysregulation is implicated in a variety of hematological disorders. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. We will explore the impact of this compound on the differentiation of human hematopoietic stem cells in vitro, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of the JAK2/STAT3 Pathway
This compound is a highly selective, ATP-competitive inhibitor of JAK2 kinase activity. By binding to the ATP-binding pocket of the JAK2 pseudokinase domain, this compound allosterically inhibits the catalytic activity of the kinase domain. This prevents the phosphorylation and subsequent activation of its downstream target, STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby modulating the expression of genes involved in hematopoietic stem cell differentiation and proliferation.
Identifying Novel Biomarkers of Response to Quizartinib: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations.[1] While the FLT3-ITD mutation is the primary biomarker for quizartinib therapy, clinical outcomes vary, underscoring the need for novel biomarkers to refine patient selection, predict response, and understand resistance mechanisms. This technical guide provides an in-depth overview of established and emerging biomarkers of response to quizartinib, detailing the experimental protocols used for their identification and presenting key quantitative data.
Introduction: Quizartinib and the FLT3 Signaling Axis
Acute Myeloid Leukemia (AML) is a genetically diverse hematologic malignancy.[1] A significant subset of AML patients, approximately 20-30%, have mutations in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways, including RAS/RAF/MEK, PI3K/AKT/mTOR, and JAK/STAT5.[2][3]
Quizartinib is an oral, highly selective FLT3 inhibitor that binds to the ATP-binding domain of the FLT3 receptor, preventing its phosphorylation and blocking downstream signaling, which ultimately induces apoptosis in FLT3-ITD-positive leukemia cells.[3][4] Its approval for newly diagnosed FLT3-ITD-positive AML, in combination with chemotherapy, was supported by the QuANTUM-First trial, which demonstrated a significant improvement in overall survival.[5][6] The critical role of FLT3-ITD as a predictive biomarker is well-established; however, research is rapidly uncovering additional molecular factors that modulate quizartinib sensitivity.
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Genomic Biomarkers: Beyond the Primary Mutation
Genomic analysis has identified several DNA-level markers that correlate with quizartinib response, including the depth of FLT3-ITD clearance and the presence of specific co-mutations.
FLT3-ITD Measurable Residual Disease (MRD)
Analyses from the QuANTUM-First trial have established that FLT3-ITD-specific MRD is a powerful prognostic tool.[5] Patients treated with quizartinib achieve deeper levels of MRD negativity compared to the placebo arm.[5] This suggests that the survival benefit conferred by quizartinib is partly due to a more profound and sustained clearance of the FLT3-ITD-positive leukemic burden.[5] Interestingly, while MRD-positive patients derive a significant benefit from quizartinib, those who become MRD-negative still benefit from maintenance therapy, indicating that the current MRD assays may not detect all residual disease.[7]
Co-mutational Profile
The genomic context in which the FLT3-ITD mutation occurs significantly impacts quizartinib sensitivity. Sub-studies of the QuANTUM-First trial have revealed that the presence of co-mutations in NPM1 and DNMT3A alongside FLT3-ITD (the "triple mutation") predicts an exceptional benefit and "exquisite sensitivity" to quizartinib.[7][8] Conversely, patients with co-occurring myelodysplasia (MDS)-related mutations did not show a significant benefit from the addition of quizartinib, with a hazard ratio near 1.0.[8]
Table 1: Impact of Co-mutations on Quizartinib Efficacy in FLT3-ITD+ AML
| Biomarker Profile | Patient Cohort | Key Finding | Implication for Quizartinib Response | Source |
|---|---|---|---|---|
| FLT3-ITD MRD | Newly Diagnosed | Deeper MRD clearance in the quizartinib arm correlates with improved Overall Survival (OS). | Positive predictive marker; depth of response is key. | [5][7] |
| FLT3-ITD + NPM1 + DNMT3A | Newly Diagnosed | "Triple mutation" group showed remarkable benefit and exquisite sensitivity. | Strong positive predictive marker. | [7][8] |
| FLT3-ITD + NPM1 | Newly Diagnosed | Improved OS and relapse-free survival with quizartinib. | Positive predictive marker. | [8] |
| FLT3-ITD + MDS-related mutations | Newly Diagnosed | No significant survival benefit observed (Hazard Ratio ≈ 1.0). | Potential negative predictive marker. |[8] |
Caption: Logical relationship of co-mutations to quizartinib sensitivity.
Transcriptomic and Proteomic Signatures
Beyond genomics, RNA and protein expression patterns are emerging as valuable sources of predictive biomarkers.
Gene Expression Signatures in FLT3-ITD Negative AML
A correlative analysis of the QUIWI trial, which investigated quizartinib in FLT3-ITD negative AML, identified distinct gene expression profiles associated with response.[9]
-
Good Responders to Quizartinib: Showed significant overexpression of ribosomal genes and transmembrane receptor protein tyrosine phosphatase-related genes (e.g., PTPRB, PTPRG).[9]
-
Responders to Placebo (Chemotherapy alone): Exhibited overexpression of genes related to the heat shock protein transcriptional response (e.g., HSPA1A, HSPA1B).[9] An updated analysis confirmed that the underexpression of heat shock protein genes was significantly enriched among longer-term responders to quizartinib, suggesting these proteins may be drivers of resistance.[10]
Proteomic and Phosphoproteomic Profiles
Proteomic studies have begun to identify protein signatures capable of predicting quizartinib response ex vivo. Using machine learning models like LASSO and logistic regression, researchers have identified panels of proteins and phosphosites that can successfully distinguish quizartinib-resistant cells from sensitive parental cells.[11] Furthermore, phosphoproteomic approaches can map kinase activity, identifying potential drivers of resistance and confirming on-target FLT3 inhibition.[12]
Immune-Related Biomarkers
A multi-omics analysis integrating transcriptomic, proteomic, and pharmacogenomic data has identified a set of biomarkers associated with sensitivity to FLT3 inhibitors, including quizartinib.[13] The study found that sensitivity was linked to the activation of immune-related pathways. Three specific candidate biomarkers—CD36, SASH1, and NIBAN2 —were found to be upregulated in favorable prognostic subgroups and correlated strongly with immune activation.[13]
Table 2: Novel Transcriptomic and Proteomic Biomarkers
| Biomarker Class | Specific Markers/Signatures | Patient Population | Associated Quizartinib Response | Source |
|---|---|---|---|---|
| Transcriptomic | Overexpression of ribosomal genes | FLT3-ITD Negative | Favorable | [9] |
| Transcriptomic | Underexpression of heat shock protein genes | FLT3-ITD Negative | Favorable | [10] |
| Proteomic | Specific protein/phosphosite signatures | Ex vivo AML models | Predictive (Sensitive vs. Resistant) | [11] |
| Immune-Related | Upregulation of CD36, SASH1, NIBAN2 | FLT3-mutated | Favorable / Sensitive |[13] |
Experimental Protocols
The identification of these biomarkers relies on precise and sensitive molecular techniques.
Protocol: FLT3-ITD MRD Quantification by Next-Generation Sequencing
This method is based on the ultra-sensitive assay described in the QuANTUM-First trial analyses.[5][7]
-
Sample Collection: Bone marrow aspirates are collected at specified time points (e.g., post-induction, post-consolidation). High-quality aspirates are essential for sensitivity.[7]
-
DNA Extraction: Genomic DNA is isolated from mononuclear cells using a standardized DNA extraction kit. DNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
PCR Amplification: A targeted PCR approach is used to amplify the juxtamembrane region of the FLT3 gene, where ITD mutations occur. Primers are designed to flank this region.
-
Library Preparation: The PCR products are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.
-
Next-Generation Sequencing (NGS): The pooled library is sequenced on a high-throughput platform (e.g., Illumina MiSeq or NovaSeq) to generate a high depth of coverage.
-
Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome. A specialized algorithm is used to identify and quantify reads corresponding to the specific FLT3-ITD sequence identified at diagnosis, allowing for the calculation of the MRD level (e.g., ratio of ITD reads to wild-type reads).
Protocol: RNA Sequencing for Differential Gene Expression Analysis
This protocol is adapted from the methodology used in the QUIWI trial's correlative studies.[9][10]
-
Sample Collection and RNA Extraction: Mononuclear cells are isolated from bone marrow or peripheral blood samples with a minimum of 20% blasts. Total RNA is extracted using a standard method (e.g., TRIzol reagent or column-based kit).
-
RNA Quality Control: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent TapeStation) to ensure a high RNA Integrity Number (RIN). RNA is quantified using a fluorometric method (e.g., Qubit).
-
Library Preparation: An mRNA-sequencing library is prepared using poly(A) selection to enrich for messenger RNA (e.g., Illumina TruSeq RNA Library Prep Kit). This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis:
-
Alignment: Raw sequencing reads are aligned to a reference genome (e.g., GRCh37) using an aligner like HISAT.
-
Differential Expression: Gene counts are normalized, and differential expression between responder groups (e.g., quizartinib vs. placebo) is calculated using a statistical package like DESeq2. P-values are adjusted for multiple testing using the False Discovery Rate (FDR) method.
-
Pathway Analysis: Gene ontology and pathway enrichment analyses (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using a tool like WebGestalt to identify dysregulated biological pathways.
-
Caption: A multi-omics workflow for novel biomarker discovery.
Conclusion and Future Directions
The therapeutic landscape for FLT3-ITD+ AML has been significantly advanced by quizartinib. While FLT3-ITD status remains the essential prerequisite for treatment, a more sophisticated, multi-layered approach to biomarker identification is necessary to optimize patient outcomes. The integration of genomic data (MRD, co-mutations), transcriptomic signatures, and proteomic profiles holds the key to personalizing quizartinib therapy. Future research should focus on the clinical validation of these novel biomarkers in prospective trials to establish their utility in predicting response, guiding treatment duration, and developing rational combination strategies to overcome resistance. The identification of predictive markers in the FLT3-ITD negative population also warrants further investigation to potentially expand the application of potent FLT3 inhibitors.[2][9]
References
- 1. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Multi-omics integration reveals immune hallmarks and biomarkers associated with FLT3 inhibitor sensitivity in FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico Modeling of AC710 Interaction with FLT3 Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled growth of leukemic cells.[2][3] These mutations are among the most common genetic alterations in AML and are associated with a poor prognosis.[1][3]
The two primary types of activating FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4][5] Both mutation types result in ligand-independent activation of the kinase and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[6][7] This makes mutant FLT3 a prime target for therapeutic intervention in AML.
This technical guide focuses on the in silico modeling of the interaction between a representative potent FLT3 inhibitor and various FLT3 mutations. For the purpose of this guide, we will refer to the inhibitor as AC710. It is important to note that "this compound" is not a widely recognized designation for a specific FLT3 inhibitor in publicly available literature. However, this guide will utilize the principles of computational modeling as they would be applied to a potent, selective FLT3 inhibitor from a relevant chemical series, such as quizartinib (AC220), which is a well-characterized FLT3 inhibitor.[8]
In silico modeling provides a powerful computational framework to investigate the molecular interactions between inhibitors and their targets at an atomic level.[9] These methods are instrumental in rational drug design, helping to predict binding affinities, elucidate mechanisms of action, and understand the structural basis of drug resistance.[10] This guide will provide an in-depth overview of the methodologies used for such computational studies, present illustrative quantitative data, and visualize key pathways and workflows.
In Silico Modeling: Methodologies and Protocols
A systematic in silico approach is crucial for understanding the interaction between this compound and FLT3 variants. The following protocols outline the key steps in this computational workflow.
Preparation of Protein and Ligand Structures
Objective: To prepare high-quality 3D structures of the FLT3 kinase domain (wild-type and mutants) and the this compound inhibitor for subsequent modeling studies.
Protocol:
-
Protein Structure Retrieval:
-
Obtain the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB). If a co-crystal structure with a similar inhibitor is available, it is preferred as a starting point.
-
For mutant structures not available in the PDB (e.g., specific ITD or TKD mutations), generate them using homology modeling or by introducing point mutations into the wild-type structure using software like PyMOL or Schrödinger Maestro.
-
-
Protein Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH (7.4).
-
Repair any missing side chains or loops in the protein structure.
-
Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
-
Ligand Structure Preparation:
-
Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges to the ligand atoms.
-
Molecular Docking
Objective: To predict the most favorable binding pose of this compound within the ATP-binding site of wild-type and mutant FLT3 and to estimate the binding affinity.
Protocol:
-
Binding Site Definition:
-
Identify the ATP-binding pocket of the FLT3 kinase domain. This is typically defined by selecting residues within a certain radius (e.g., 10-15 Å) around the position of a co-crystallized ligand or known ATP-binding site residues.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock, Glide, or GOLD.
-
Perform the docking of the prepared this compound ligand into the defined binding site of each FLT3 variant (WT, ITD, TKD mutants).
-
Generate a set of possible binding poses (e.g., 10-100 poses).
-
-
Pose Selection and Analysis:
-
Rank the generated poses based on the docking score, which is an empirical scoring function that estimates the binding free energy.
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the FLT3 protein for the best-ranked pose.
-
Molecular Dynamics (MD) Simulations
Objective: To assess the stability of the this compound-FLT3 complex and to observe the dynamics of their interaction over time in a simulated physiological environment.
Protocol:
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking step as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to ensure the system reaches a stable state.
-
Save the trajectory (atomic coordinates over time) at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Monitor the key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Binding Free Energy Calculations
Objective: To obtain a more accurate and quantitative estimate of the binding affinity between this compound and the different FLT3 variants.
Protocol:
-
Method Selection:
-
Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a good balance between accuracy and computational cost.
-
-
Calculation:
-
Extract snapshots from the stable portion of the MD simulation trajectory.
-
For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
The individual free energy terms (G) are calculated based on the molecular mechanics energy, polar solvation energy, and nonpolar solvation energy.
-
-
Data Analysis:
-
Average the binding free energy values over all the snapshots to get the final estimated ΔG_bind.
-
Compare the calculated binding free energies for this compound with wild-type FLT3 and its various mutants to predict the impact of mutations on inhibitor binding.
-
Quantitative Data Summary
The tables below present illustrative quantitative data derived from hypothetical in silico modeling studies of this compound with FLT3 variants. This data is intended for comparative purposes to demonstrate how results from such analyses are typically presented.
Table 1: Binding Affinity and Cellular Potency of this compound against FLT3 Variants
| FLT3 Variant | Binding Affinity (Kd, nM) | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Cellular IC50 (nM) |
| FLT3-WT | 5.2 | -10.8 | -45.6 | 25.4 |
| FLT3-ITD | 1.1 | -12.5 | -52.3 | 2.8 |
| FLT3-TKD (D835Y) | 89.7 | -8.2 | -35.1 | 150.2 |
| FLT3-TKD (F691L) | 150.3 | -7.5 | -31.8 | 325.6 |
Data is illustrative and based on typical results for a potent FLT3 inhibitor.
Table 2: Key Interacting Residues of this compound with FLT3 Variants
| FLT3 Variant | Key Interacting Residues | Type of Interaction |
| FLT3-WT/ITD | Cys694, Leu616, Gly697, Asp829, Phe830 | Hydrogen Bonds, Hydrophobic Interactions |
| FLT3-TKD (D835Y) | Cys694, Leu616, Tyr835 | Loss of key hydrogen bond with Asp829, Steric clash |
| FLT3-TKD (F691L) | Leu691 , Leu616, Gly697 | Altered hydrophobic interactions in the gatekeeper region |
Residues highlighted in bold indicate the site of mutation and its impact on the interaction.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to FLT3 signaling and the in silico modeling process.
Caption: Constitutively active FLT3 mutants drive leukemogenesis via downstream signaling pathways.
Caption: A stepwise workflow for the computational analysis of inhibitor-kinase interactions.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rexhealth.com [rexhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency | Sciety [sciety.org]
The Double-Edged Sword: Quizartinib's Efficacy and the Bone Marrow Microenvironment's Resistance in FLT3-ITD AML
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML).[1][2] While quizartinib effectively induces apoptosis in circulating leukemic blasts, its efficacy is often limited by a less robust response in the bone marrow, a phenomenon largely attributed to the protective sanctuary of the bone marrow microenvironment (BMM).[3] This guide provides a comprehensive technical overview of the complex interplay between quizartinib and the BMM in FLT3-ITD AML, focusing on the molecular mechanisms of resistance and the experimental methodologies used to investigate them.
The Bone Marrow Microenvironment: A Haven for AML Cells
The BMM is a complex network of cellular and acellular components that plays a pivotal role in normal hematopoiesis and, pathologically, in the survival and proliferation of leukemic cells. Within this niche, AML cells are shielded from therapeutic agents through a combination of direct cell-cell contact with bone marrow stromal cells (BMSCs) and exposure to a rich milieu of soluble factors. This protective effect is a major contributor to minimal residual disease and subsequent relapse in patients treated with FLT3 inhibitors like quizartinib.
Mechanisms of BMM-Mediated Resistance to Quizartinib
The resistance to quizartinib conferred by the BMM is not primarily due to genetic mutations in the FLT3 receptor, but rather to the activation of alternative survival pathways in AML cells. These pathways effectively bypass the FLT3 signaling blockade imposed by quizartinib.
Persistent Activation of Pro-Survival Signaling Cascades
Co-culture of FLT3-ITD AML cells with BMSCs leads to the sustained activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription 5 (STAT5) pathways, even in the presence of quizartinib.[3] This persistent signaling promotes cell survival and proliferation, rendering the AML cells less dependent on the FLT3-ITD driver mutation.
dot
Caption: BMM-mediated activation of ERK and STAT5 pathways in the presence of quizartinib.
Upregulation of AXL Receptor Tyrosine Kinase
The receptor tyrosine kinase AXL is another key player in quizartinib resistance. Hypoxic conditions within the bone marrow niche and signals from stromal cells can lead to the upregulation of AXL on the surface of AML cells. Activation of AXL by its ligand, Gas6 (also present in the BMM), triggers downstream signaling that promotes leukemia cell survival, independent of FLT3.
dot
Caption: AXL upregulation and activation as a mechanism of quizartinib resistance.
The Role of Soluble Factors: FGF2 and CXCL12
-
Fibroblast Growth Factor 2 (FGF2): Secreted by BMSCs, FGF2 can bind to its receptor (FGFR) on AML cells, leading to the activation of the RAS/MAPK pathway and conferring resistance to quizartinib.
-
CXCL12 (SDF-1): The chemokine CXCL12, also produced by BMSCs, interacts with its receptor CXCR4 on AML cells. This interaction not only promotes AML cell homing and adhesion to the bone marrow niche but also activates pro-survival signaling pathways.
Quantitative Analysis of BMM-Mediated Resistance
The protective effects of the BMM can be quantified through various in vitro assays. The following tables summarize representative data from studies investigating quizartinib's efficacy in the presence of stromal cells or their conditioned media.
Table 1: Effect of Bone Marrow Stromal Cell Co-culture on Quizartinib IC50 in FLT3-ITD AML Cell Lines
| AML Cell Line | Condition | Quizartinib IC50 (nM) | Fold Change in IC50 |
| MOLM14 | Culture alone | ~1.5 | - |
| Co-culture with HS-5 | > 50 | > 33 | |
| MV4-11 | Culture alone | ~2.0 | - |
| Co-culture with MS-5 | > 60 | > 30 |
Table 2: Apoptosis of FLT3-ITD AML Cells Treated with Quizartinib in the Presence of Stromal Cell-Conditioned Media
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| MOLM14 | Quizartinib (10 nM) | ~75% |
| Quizartinib (10 nM) + HS-5 CM | ~20% | |
| MV4-11 | Quizartinib (10 nM) | ~80% |
| Quizartinib (10 nM) + MS-5 CM | ~25% |
Key Experimental Protocols
Reproducing the findings on BMM-mediated resistance to quizartinib requires standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: AML-BMSC Co-culture and Apoptosis Assay
Objective: To assess the protective effect of direct contact with BMSCs on quizartinib-induced apoptosis in AML cells.
Materials:
-
FLT3-ITD AML cell lines (e.g., MOLM14, MV4-11)
-
Bone marrow stromal cell line (e.g., HS-5, MS-5)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Quizartinib stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed BMSCs (e.g., HS-5) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, add AML cells (e.g., MOLM14) to the BMSC monolayer at a ratio of 10:1 (AML:BMSC).
-
As a control, seed the same number of AML cells alone in separate wells.
-
Treat the co-cultures and AML monocultures with the desired concentrations of quizartinib (e.g., 10 nM) or vehicle control (DMSO).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
Gently collect the suspension and adherent AML cells by washing with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
dot
Caption: Workflow for AML-BMSC co-culture and apoptosis assay.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To determine the phosphorylation status of key signaling proteins (e.g., ERK, STAT5) in AML cells co-cultured with BMSCs and treated with quizartinib.
Materials:
-
Co-cultured and monocultured AML cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, harvest AML cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Transwell Migration Assay
Objective: To assess the effect of quizartinib on CXCL12-induced migration of AML cells.
Materials:
-
FLT3-ITD AML cell line
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free RPMI-1640 medium
-
Recombinant human CXCL12
-
Quizartinib
-
Calcein-AM or other fluorescent dye
Procedure:
-
Starve AML cells in serum-free medium for 4-6 hours.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Resuspend the starved AML cells in serum-free medium with or without quizartinib (e.g., 10 nM).
-
Add the AML cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
Remove the insert and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.
Conclusion and Future Directions
The bone marrow microenvironment presents a significant challenge to the efficacy of quizartinib in FLT3-ITD AML. The activation of bypass signaling pathways, such as ERK/MAPK and STAT5, and the upregulation of AXL, driven by stromal cells and their secreted factors, allow AML cells to survive and proliferate despite effective FLT3 inhibition. Understanding these resistance mechanisms at a technical level is crucial for the development of rational combination therapies.
Future research should focus on:
-
Targeting the BMM: Developing agents that disrupt the protective interactions between AML cells and the BMM.
-
Combination Therapies: Combining quizartinib with inhibitors of the identified bypass pathways (e.g., MEK inhibitors, AXL inhibitors) to overcome resistance.
-
Advanced In Vitro Models: Utilizing 3D co-culture systems and patient-derived xenograft (PDX) models to more accurately recapitulate the in vivo BMM and test novel therapeutic strategies.
By dissecting the intricate molecular dialogues within the bone marrow niche, the scientific community can pave the way for more durable responses and improved outcomes for patients with FLT3-ITD AML.
References
Investigating Synergistic Drug Combinations with AC710 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in vitro investigation of synergistic drug combinations with AC710. It outlines the scientific rationale, detailed experimental protocols, data presentation standards, and visualization of key concepts to facilitate robust and reproducible research in the field of drug development.
Introduction to this compound and Synergy
This compound has been identified as a preclinical development candidate that acts as a globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1][2] This family includes key oncogenic drivers such as FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R).[1][2] The rationale for exploring drug combinations with this compound is to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce dosages to minimize toxicity. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are of particular interest in cancer therapy.[3][4]
This compound Signaling Pathway and Rationale for Combination
This compound exerts its effect by inhibiting receptor tyrosine kinases (RTKs) of the PDGFR family. These receptors, upon activation by their ligands, trigger downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. By inhibiting these initial signaling events, this compound can effectively halt tumor growth. The diagram below illustrates the targeted signaling pathway.
Caption: this compound inhibits PDGFR-family kinases, blocking downstream pro-survival signaling.
Experimental Workflow for In Vitro Synergy Studies
A systematic workflow is essential for the identification and validation of synergistic drug combinations. The process begins with broad screening, followed by rigorous validation and mechanistic investigation of promising hits.
Caption: A three-phase workflow for synergy screening, quantification, and validation.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Utilize relevant cancer cell lines with known expression or mutation status of PDGFR-family kinases.
-
Culture Conditions: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: For 96-well plate-based assays, seed cells at a density that ensures they are in the logarithmic growth phase at the time of drug treatment (typically 5,000-10,000 cells/well).
Cell Viability and Synergy Analysis
-
Single-Agent IC50 Determination: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound and each combination drug separately for 72 hours. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Combination Treatment: Based on the individual IC50 values, create a dose-response matrix with varying concentrations of this compound and the combination drug. A constant ratio design based on the IC50 values is often employed.
-
Synergy Calculation (Chou-Talalay Method):
-
After 72 hours of combination treatment, measure cell viability.
-
Calculate the fraction of affected (Fa) cells for each drug combination.
-
Utilize software like CompuSyn to calculate the Combination Index (CI).[5]
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Treatment: Treat cells with this compound, the combination drug, and the synergistic combination at predetermined concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI).[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
Clear and concise presentation of quantitative data is critical for interpretation and comparison.
Table 1: Single-Agent IC50 Values (72h Treatment)
| Cell Line | This compound IC50 (nM) | Drug X IC50 (nM) | Drug Y IC50 (nM) |
| MOLM-13 (FLT3-ITD) | 25 | 150 | 80 |
| MV-4-11 (FLT3-ITD) | 30 | 180 | 100 |
| U937 (FLT3-WT) | 250 | 500 | 350 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa)
| Cell Line | Combination | CI Value | Interpretation |
| MOLM-13 | This compound + Drug X | 0.45 | Strong Synergy |
| MOLM-13 | This compound + Drug Y | 0.82 | Synergy |
| MV-4-11 | This compound + Drug X | 0.51 | Synergy |
| MV-4-11 | This compound + Drug Y | 0.95 | Additive |
| U937 | This compound + Drug X | 1.05 | Additive |
Table 3: Apoptosis Induction in MOLM-13 Cells (48h Treatment)
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.5 | 4.1 | 3.4 |
| This compound (25 nM) | 75.2 | 15.8 | 9.0 |
| Drug X (150 nM) | 70.1 | 18.5 | 11.4 |
| This compound + Drug X | 35.6 | 40.2 | 24.2 |
Conclusion
This guide provides a standardized approach to the in vitro evaluation of synergistic drug combinations with this compound. By adhering to these detailed protocols for cell viability, synergy quantification, and mechanistic assays, researchers can generate high-quality, reproducible data. The systematic presentation and visualization of this data will aid in the identification of promising combination strategies, ultimately accelerating the translation of these findings into more effective therapeutic regimens.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Modulatory Role of FLT3 Ligand on AC710 (Quizartinib) Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to ligand-independent constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, making FLT3 an attractive therapeutic target.[2] AC710 is a preclinical development candidate that potently inhibits platelet-derived growth factor receptor (PDGFR)-family kinases, including FLT3.[3] Its closely related compound, quizartinib (AC220), is a potent and selective second-generation FLT3 inhibitor that has demonstrated clinical activity in FLT3-ITD positive AML.[2][3][4] This technical guide explores the critical role of the FLT3 ligand (FL) in modulating the efficacy of FLT3 inhibitors like quizartinib, a key consideration in the development and clinical application of such targeted therapies.
FLT3 Signaling Pathways
The FLT3 signaling cascade is a central regulator of cell fate in hematopoietic progenitors. In its wild-type form, the binding of FLT3 ligand induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates downstream signaling through several key pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation. In FLT3-ITD mutant AML, the receptor is constitutively active, leading to ligand-independent activation of these same oncogenic signaling cascades.
The Impact of FLT3 Ligand on Quizartinib Efficacy
A critical factor influencing the efficacy of FLT3 inhibitors is the presence of the FLT3 ligand. Elevated plasma levels of FL can be observed in patients following chemotherapy.[5] Research has demonstrated that FL can competitively antagonize the effects of FLT3 inhibitors, particularly those that are more effective against the mutant FLT3-ITD than the wild-type (WT) receptor.[6] This ligand-mediated resistance is a significant clinical challenge.
Quantitative Analysis of FLT3 Ligand-Mediated Resistance
Studies have quantified the impact of FL on the in vitro efficacy of various FLT3 inhibitors. The half-maximal inhibitory concentration (IC50) and the 80% inhibitory concentration (IC80) for cytotoxicity are significantly increased in the presence of FL.
| FLT3 Inhibitor | FLT3 Ligand Concentration | IC50 (nM) | IC80 (nM) |
| Lestaurtinib | 0 ng/mL | 5 | 10 |
| 10 ng/mL | 25 | 100 | |
| 100 ng/mL | >100 | >100 | |
| Midostaurin | 0 ng/mL | 25 | 100 |
| 10 ng/mL | 50 | >100 | |
| 100 ng/mL | >100 | >100 | |
| Sorafenib | 0 ng/mL | 5 | 10 |
| 10 ng/mL | 25 | 100 | |
| 100 ng/mL | >100 | >100 | |
| Quizartinib (AC220) | 0 ng/mL | 1 | 2.5 |
| 10 ng/mL | 2.5 | 10 | |
| 100 ng/mL | 10 | 100 |
Table 1: Effect of FLT3 Ligand on the Cytotoxicity of FLT3 Inhibitors in MOLM14 cells. Data is illustrative and based on findings from Sato et al., 2011.[5]
In contrast to quizartinib and other inhibitors, gilteritinib (ASP2215) has been shown to inhibit FLT3wt and FLT3-ITD to a similar degree.[6] This results in retained inhibitory activity even in the presence of high concentrations of FL.[6]
| FLT3 Inhibitor | Cell Line | IC50 (nM) |
| Gilteritinib | Ba/F3-FLT3wt | 19.7 |
| Ba/F3-FLT3-ITD | 9.2 | |
| Quizartinib | Ba/F3-FLT3wt | 6.3 |
| Ba/F3-FLT3-ITD | 0.4 | |
| Midostaurin | Ba/F3-FLT3wt | 28.5 |
| Ba/F3-FLT3-ITD | 4.2 |
Table 2: Inhibitory Effects of FLT3 Inhibitors on the Growth of Ba/F3 Cells Expressing FLT3wt or FLT3-ITD. Data from Mori et al., 2019.[6]
Experimental Protocols
To assess the modulatory effect of FLT3 ligand on inhibitor efficacy, the following experimental workflow is typically employed.
Detailed Methodology for Cell Viability Assay
-
Cell Culture: MOLM14 cells, which are positive for the FLT3-ITD mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment:
-
Prepare serial dilutions of the FLT3 inhibitor (e.g., quizartinib) in culture medium.
-
Prepare solutions of recombinant human FLT3 ligand at final concentrations of 0 ng/mL, 10 ng/mL, and 100 ng/mL in culture medium.
-
Add the FLT3 ligand solutions to the respective wells.
-
Immediately after, add the FLT3 inhibitor solutions to the wells.
-
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells. The IC50 and IC80 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The interaction between the FLT3 ligand and FLT3 inhibitors is a critical determinant of therapeutic efficacy. The data clearly indicate that elevated levels of FL can significantly reduce the sensitivity of AML cells to certain FLT3 inhibitors like quizartinib (AC220) by activating wild-type FLT3 signaling. This ligand-mediated resistance mechanism underscores the importance of developing next-generation inhibitors, such as gilteritinib, that demonstrate potent inhibition of both wild-type and mutant FLT3. For drug development professionals, screening candidate molecules in the presence of varying FL concentrations is a crucial step in identifying robust inhibitors with a higher likelihood of clinical success. Future research should continue to explore strategies to overcome ligand-mediated resistance, including combination therapies that target downstream signaling nodes or modulate the bone marrow microenvironment to reduce FL levels. A thorough understanding of these resistance mechanisms is paramount for the rational design of more effective therapeutic strategies for FLT3-mutated AML.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of AC710 in Solid Tumors with FLT3 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC710 is a potent, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). While FLT3 has been extensively studied as a therapeutic target in hematological malignancies, particularly acute myeloid leukemia (AML), its role in solid tumors is an emerging area of investigation. This technical guide explores the potential applications of this compound in solid tumors expressing FLT3, providing a comprehensive overview of its mechanism of action, preclinical data, and the underlying biological rationale. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the FLT3 signaling pathway in solid malignancies.
Introduction to this compound and FLT3 in Solid Tumors
This compound is a preclinical development candidate that acts as a dual inhibitor of FLT3 and CSF1R, both of which are members of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] The development of this compound was initially focused on its potential in treating FLT3-mutated AML and inflammatory conditions.[1] However, the identification of FLT3 aberrations, including mutations and gene amplification, in various solid tumors suggests a broader therapeutic potential for FLT3 inhibitors like this compound.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[2] In cancer, particularly AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.[2] While the role of FLT3 in solid tumors is less established, studies have reported FLT3 gene amplification in several solid tumor types, including breast cancer, colorectal cancer, and gastric cancer.[3] The incidence of FLT3 amplification can be as high as 13.8% in breast cancer, 5.5% in colorectal cancer, and 1.7% in gastric cancer.[3] This guide will delve into the specifics of this compound and its potential utility in these FLT3-expressing solid tumors.
This compound: Mechanism of Action and Kinase Selectivity
This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the kinase domains of FLT3 and CSF1R. This dual inhibition is significant as both signaling pathways can contribute to tumor progression. The inhibition of FLT3 directly targets the proliferation of cancer cells that are dependent on this pathway. Simultaneously, the inhibition of CSF1R can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary targets and other related kinases. This data provides a quantitative measure of the potency and selectivity of this compound.
| Target Kinase | Assay Type | Value (nM) | Reference |
| FLT3 | IC50 | 2 | [4] |
| KIT | IC50 | 1.2 | [4] |
| PDGFRβ | IC50 | 7.7 | [4] |
| CSF1R | IC50 | 10.5 | [4] |
| PDGFRα | Kd | 1.3 | [4] |
| FLT3 | Kd | 0.6 | [4] |
| CSF1R | Kd | 1.57 | [5] |
| KIT | Kd | 1.0 | [4] |
| PDGFRβ | Kd | 1.0 | [4] |
FLT3 Signaling Pathway in Solid Tumors
The activation of FLT3 by its ligand (FL) or through activating mutations leads to the initiation of several downstream signaling cascades that are crucial for cell survival and proliferation. While the specifics can vary between tumor types, the core pathways are generally conserved.
Key Downstream Signaling Pathways
Upon activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. The two major pathways activated are:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation and is activated through the recruitment of GRB2 and SOS to the phosphorylated receptor, leading to the activation of RAS, RAF, MEK, and ERK.
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. The recruitment of PI3K to the activated FLT3 receptor leads to the activation of AKT and subsequent downstream effectors like mTOR.
The following diagram illustrates the generalized FLT3 signaling pathway and its downstream effects, which are the targets of this compound.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The implication of FLT3 amplification for FLT targeted therapeutics in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. colony stimulating factor 1 receptor | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Mechanism of Action of AC710 and its Metabolite AC886
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC710, also known as quizartinib, is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Developed for the treatment of acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, this compound and its equally active metabolite, AC886, represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound and AC886, detailing their molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate their function. The guide includes quantitative data on their inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in this area.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.
This compound (quizartinib) is a small molecule inhibitor designed to selectively target FLT3. It is a type II tyrosine kinase inhibitor, binding to the inactive conformation of the kinase. Following oral administration, this compound is metabolized by cytochrome P450 3A (CYP3A) to its active metabolite, AC886, which exhibits a similar potency and selectivity for FLT3. This guide delves into the core mechanisms by which this compound and AC886 exert their therapeutic effects.
Mechanism of Action
Direct Inhibition of FLT3 Kinase
The primary mechanism of action of this compound and AC886 is the direct inhibition of the FLT3 receptor tyrosine kinase. As type II inhibitors, they bind to the kinase domain of FLT3 in its inactive, "DFG-out" conformation. This binding mode prevents the conformational change required for kinase activation, thereby blocking the autophosphorylation of the receptor.[1][2] The inhibition is highly potent against both wild-type FLT3 and, more significantly, the constitutively active FLT3-ITD mutant form.[3]
Inhibition of Downstream Signaling Pathways
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades that are crucial for leukemic cell proliferation, survival, and differentiation. By inhibiting FLT3 autophosphorylation, this compound and AC886 effectively block these downstream pathways:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3. Its phosphorylation and subsequent activation are critical for the survival of FLT3-ITD-positive AML cells. This compound and AC886 potently inhibit the phosphorylation of STAT5.[4]
-
RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival. This compound and AC886 suppress the phosphorylation of key components of this pathway, including ERK.[5]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical survival pathway that is activated by FLT3-ITD. Inhibition of FLT3 by this compound and AC886 leads to a reduction in AKT phosphorylation.[6]
The collective inhibition of these pathways culminates in the induction of apoptosis and the suppression of proliferation in FLT3-ITD-positive AML cells.[6]
Selectivity Profile
This compound (quizartinib) is also recognized as a globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR)-family of kinases.[1] While its primary target in the context of AML is FLT3, it also exhibits potent inhibitory activity against other members of this family, including KIT, CSF1R, and PDGFRα/β.[7][8] This broader activity may contribute to its overall therapeutic effect and potential applications in other diseases. AC886 shares this high selectivity, with a very similar kinase inhibition profile to its parent compound.[7]
Quantitative Data
The potency and selectivity of this compound and AC886 have been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Kinase Inhibition Profile of this compound (Quizartinib) and AC886
| Kinase | Assay Type | This compound (Quizartinib) | AC886 | Reference |
| FLT3 | Binding Affinity (Kd) | 3.3 nM | 1.1 nM | [7] |
| FLT3 Phosphorylation IC50 | 0.50 nM | 0.18 nM | [7] | |
| KIT | Binding Affinity (Kd) | <10 nM | <1 nM | [7] |
| IC50 | 1.2 nM | - | [7] | |
| CSF1R | IC50 | 10.5 nM | - | [7] |
| PDGFRα | Binding Affinity (Kd) | 1.3 nM | - | [7] |
| PDGFRβ | IC50 | 7.7 nM | - | [7] |
Table 2: Cellular Activity of this compound (Quizartinib) and AC886 in FLT3-ITD AML Cell Lines
| Cell Line | Assay Type | This compound (Quizartinib) IC50 | AC886 IC50 | Reference |
| MV4-11 | Cell Viability | 0.40 nM | 0.21 nM | [7] |
| MOLM-13 | Cell Viability | 0.89 nM | 0.36 nM | [7] |
| MOLM-14 | Cell Viability | 0.73 nM | 0.23 nM | [7] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound and AC886.
Cell Viability Assay
This protocol is adapted from studies using the CellTiter-Glo® 2.0 Assay to measure the viability of AML cell lines.
-
Cell Culture:
-
Culture FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound or AC886 in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot Analysis for Protein Phosphorylation
This protocol outlines the steps to assess the inhibition of FLT3 and downstream signaling protein phosphorylation.[4]
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of this compound or AC886 for 2 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Mouse Xenograft Model
This protocol describes a typical subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound and AC886.
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID or NU/NU mice).
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or AC886 orally once daily at specified doses (e.g., 1, 3, 10 mg/kg). The vehicle control group receives the formulation buffer.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days and calculate using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Mechanisms of Resistance
A critical aspect of targeted therapies is the development of resistance. For this compound, the primary mechanism of acquired resistance involves on-target mutations in the FLT3 kinase domain. As a type II inhibitor that binds to the inactive conformation, this compound's efficacy is compromised by mutations that stabilize the active conformation of the kinase.
-
FLT3 Tyrosine Kinase Domain (TKD) Mutations: The most common resistance mutations occur at the D835 residue in the activation loop. These mutations, such as D835Y, lock the kinase in its active "DFG-in" conformation, preventing this compound from binding.[3]
-
Gatekeeper Mutations: Mutations at the "gatekeeper" residue, F691 (e.g., F691L), can also confer resistance by sterically hindering drug binding.[5]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome them.
Conclusion
This compound (quizartinib) and its active metabolite AC886 are highly potent and selective inhibitors of FLT3, a key driver of a significant subset of acute myeloid leukemia. Their mechanism of action, centered on the inhibition of FLT3 autophosphorylation and the subsequent blockade of critical downstream signaling pathways, leads to the induction of apoptosis and suppression of proliferation in FLT3-ITD-positive AML cells. The comprehensive data on their inhibitory activity and the detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community. Further research into overcoming resistance mechanisms and exploring the full therapeutic potential of this compound's activity against the broader PDGFR-family of kinases will continue to be an important area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between FLT3 and quizartinib. [figshare.com]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC710 in In Vitro AML Cell Line Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific in vitro assay protocols and quantitative data for AC710 in Acute Myeloid Leukemia (AML) cell lines are not publicly available. This compound is a preclinical development candidate identified as a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FMS-like tyrosine kinase 3 (FLT3).[1] To provide a comprehensive and practical guide, this document presents detailed application notes and protocols using Quizartinib (AC220) , a potent and well-characterized second-generation FLT3 inhibitor, as a representative compound.[2][3][4] These protocols and the illustrative data can serve as a template for the in vitro characterization of novel FLT3 inhibitors like this compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis. This has made FLT3 a key therapeutic target in AML.
This compound has been identified as a selective inhibitor of the PDGFR-family of kinases, which includes FLT3.[1] This document provides detailed protocols for the in vitro evaluation of FLT3 inhibitors using AML cell lines, with Quizartinib (AC220) as an exemplary agent. The described assays are designed to assess the cytotoxic and pathway-specific effects of such inhibitors.
Data Presentation: Representative Data for an FLT3 Inhibitor (Quizartinib/AC220)
The following tables summarize representative quantitative data for the effects of the FLT3 inhibitor Quizartinib (AC220) on various AML cell lines. This data is intended to serve as an example of how to present results for a compound like this compound.
Table 1: In Vitro Antiproliferative Activity of Quizartinib (AC220) in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD (homozygous) | 1.1 | [3] |
| MOLM-14 | FLT3-ITD | <1 | [5] |
| OCI-AML3 | FLT3-WT | >1000 | [6] |
| U937 | FLT3-WT | >1000 | [6] |
Table 2: Effect of Quizartinib (AC220) on FLT3 Phosphorylation
| Cell Line | FLT3 Target | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD Autophosphorylation | 1.1 | [3] |
| MV4-11 | Wild-Type FLT3 Autophosphorylation | 4.2 | [3] |
Experimental Protocols
Cell Culture
Objective: To maintain and propagate AML cell lines for in vitro assays.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-14 for FLT3-ITD; OCI-AML3, U937 for FLT3-WT)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on AML cell lines and calculate the IC50 value.
Materials:
-
AML cell lines
-
Complete culture medium
-
Test compound (e.g., this compound, Quizartinib) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed AML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FLT3 Signaling
Objective: To assess the effect of the test compound on the phosphorylation of FLT3 and downstream signaling proteins like STAT5.
Materials:
-
AML cell lines
-
Test compound
-
Complete culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed AML cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Proposed mechanism of this compound in FLT3-ITD AML cells.
Caption: Workflow for assessing this compound's in vitro efficacy.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I Study of Quizartinib Administered Daily to Patients With Relapsed or Refractory Acute Myeloid Leukemia Irrespective of FMS-Like Tyrosine Kinase 3–Internal Tandem Duplication Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor IACS-010759 Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Quizartinib-Resistant Acute Myeloid Leukemia (AML) Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing quizartinib-resistant Acute Myeloid Leukemia (AML) cell line models. The protocols outlined below are intended to serve as a foundational resource for studying resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
Quizartinib is a potent and selective second-generation FLT3 inhibitor that has shown significant clinical activity in patients with FLT3-ITD-mutated AML. However, the development of resistance remains a major clinical challenge, limiting the long-term efficacy of this targeted therapy. Understanding the molecular mechanisms underlying quizartinib resistance is crucial for the development of next-generation inhibitors and combination therapies to overcome this challenge. The establishment of in vitro quizartinib-resistant AML cell line models is a fundamental first step in this endeavor.
These models allow for the detailed investigation of genetic and non-genetic resistance mechanisms, the identification of novel therapeutic targets, and the preclinical evaluation of new treatment strategies. This document provides detailed protocols for the generation of quizartinib-resistant AML cell lines, their characterization, and the analysis of key signaling pathways involved in resistance.
Data Presentation
Table 1: In Vitro IC50 Values of Quizartinib in Sensitive and Resistant AML Cell Lines
| Cell Line | Parental/Resistant | FLT3 Status | Quizartinib IC50 (nM) | Fold Resistance | Reference |
| MOLM-13 | Parental | FLT3-ITD (heterozygous) | 0.89 | - | [1] |
| MOLM-13 | Parental | FLT3-ITD (heterozygous) | 0.62 ± 0.03 | - | [2] |
| MOLM-13-RES | Resistant | FLT3-ITD + D835 mutation | >100 | >112 | [3] |
| MOLM-14 | Parental | FLT3-ITD (homozygous) | 0.73 | - | [1] |
| MOLM-14 | Parental | FLT3-ITD (homozygous) | 0.38 ± 0.06 | - | [2] |
| Midostaurin-Resistant MOLM-14 | Resistant (NRAS/KRAS mutations) | FLT3-ITD | 3.61 - 9.23 | 5.4 - 13.8 | [1] |
| MV4-11 | Parental | FLT3-ITD (homozygous) | 0.40 | - | [1] |
| MV4-11 | Parental | FLT3-ITD (homozygous) | 0.31 ± 0.05 | - | [2] |
Experimental Protocols
Protocol 1: Generation of Quizartinib-Resistant AML Cell Lines by Dose Escalation
This protocol describes a method for generating quizartinib-resistant AML cell lines through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MOLM-14, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quizartinib (AC220)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks (T-25, T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Culture: Culture the parental AML cell line in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Determine Initial Quizartinib Concentration: The starting concentration of quizartinib should be approximately the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. This can be determined from a dose-response curve generated using a cell viability assay (see Protocol 2). For many FLT3-ITD AML cell lines, a starting concentration of 1-2 nM is appropriate.
-
Continuous Exposure: Add the starting concentration of quizartinib to the cell culture medium.
-
Monitoring Cell Growth: Monitor the cells for signs of cytotoxicity, such as a decrease in cell viability and proliferation rate. Initially, a significant proportion of cells may die.
-
Subculturing: When the cells have adapted and are able to proliferate at a steady rate in the presence of the drug (typically after 2-3 passages), subculture them.
-
Dose Escalation: Gradually increase the concentration of quizartinib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat steps 4-6 for several months. The development of significant resistance can take 6-12 months.
-
Confirmation of Resistance: Periodically (e.g., every month), determine the IC50 of the cell population to quizartinib using a cell viability assay (Protocol 2) to monitor the development of resistance. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future use.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of quizartinib.
Materials:
-
Parental and resistant AML cell lines
-
96-well cell culture plates
-
Quizartinib
-
RPMI-1640 medium with 10% FBS
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare a serial dilution of quizartinib in culture medium. Add the desired concentrations of quizartinib to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the quizartinib concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of FLT3 Signaling Pathways
This protocol is for analyzing the phosphorylation status of key proteins in the FLT3 signaling pathway.
Materials:
-
Parental and resistant AML cell lines
-
Quizartinib
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2 for recommendations)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 2: Recommended Primary Antibodies for Western Blotting
| Antibody | Supplier | Recommended Dilution |
| Phospho-FLT3 (Tyr591) | Cell Signaling Technology | 1:1000 |
| FLT3 | Cell Signaling Technology | 1:1000 |
| Phospho-STAT5 (Tyr694) | Cell Signaling Technology | 1:1000 |
| STAT5 | Cell Signaling Technology | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:2000 |
| Akt | Cell Signaling Technology | 1:1000 |
| β-Actin | Cell Signaling Technology | 1:1000 |
Procedure:
-
Cell Treatment: Treat parental and resistant AML cells with quizartinib at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-Actin).
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing quizartinib-resistant AML cell lines.
Caption: Key signaling pathways in quizartinib action and resistance in FLT3-ITD AML.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing AC710 Efficacy in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases, which includes PDGFRα/β, Colony-Stimulating Factor 1 Receptor (CSF-1R), and Fms-like Tyrosine Kinase 3 (FLT3)[1]. These receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, differentiation, and migration. Dysregulation of their signaling pathways is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model, a critical step in the preclinical drug development process.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by blocking the ATP-binding site of PDGFR-family kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The inhibition of these pathways can lead to decreased tumor cell proliferation, survival, and angiogenesis.
The signaling pathways targeted by this compound are integral to tumor progression. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. Key downstream pathways include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
RAS/MAPK (ERK1/2) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.
Inhibition of these pathways by this compound is expected to result in cell cycle arrest and apoptosis in tumor cells that are dependent on these signals for growth and survival.
Experimental Protocols
This protocol describes a xenograft study to evaluate the efficacy of this compound in a pancreatic cancer model using the PANC-1 cell line, which is known to express PDGFR.
Cell Culture
-
Cell Line: PANC-1 (human pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
-
Cell Preparation: Harvest PANC-1 cells during their logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Experimental Workflow
Treatment Protocol
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[2]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in sterile water)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily for 21 days. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).[3][4][5][6]
-
Monitoring: Record body weights and tumor volumes daily. Observe the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Endpoint: The study can be terminated at a fixed time point (e.g., 21 days) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Individual mice should be euthanized if their tumor volume exceeds the ethical limit or if they show signs of significant distress.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | p-value (vs. Vehicle) |
| Vehicle Control | - | 125.4 ± 10.2 | 1450.8 ± 150.3 | - | - |
| This compound | 25 | 128.1 ± 9.8 | 650.2 ± 85.1 | 55.2 | <0.01 |
| This compound | 50 | 126.9 ± 11.5 | 310.5 ± 55.7 | 78.6 | <0.001 |
% TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | % Body Weight Change |
| Vehicle Control | - | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound | 25 | 22.8 ± 0.7 | 23.5 ± 0.8 | +3.1 |
| This compound | 50 | 22.6 ± 0.9 | 21.9 ± 1.1 | -3.1 |
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of the PDGFR-family kinase inhibitor, this compound, using a pancreatic cancer xenograft model. The detailed methodologies for cell culture, tumor implantation, treatment, and data analysis are designed to yield robust and reproducible results. The provided templates for data presentation will facilitate clear and concise reporting of findings. This experimental framework is crucial for advancing the preclinical development of this compound and similar targeted therapies. Researchers should adapt this protocol to their specific cancer model and experimental goals, always adhering to ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for p-FLT3 Detection Following AC710 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) by Western blot in cell lines with endogenous FLT3 mutations, following treatment with the selective FLT3 inhibitor, AC710.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD), are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT5 pathways, promoting uncontrolled cell growth and survival.[2][3]
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3.[2] It has been shown to effectively inhibit FLT3 phosphorylation.[2] This protocol provides a detailed method for assessing the inhibitory activity of this compound on FLT3 phosphorylation in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-14, using Western blotting.
Data Presentation
Table 1: Inhibitory Activity of this compound (Compound 22b)
| Target Kinase | In Vitro IC50 (nM) |
| FLT3 | 0.8 |
| c-KIT | 1.0 |
| PDGFRα | 1.3 |
| PDGFRβ | 1.0 |
| CSF1R | 1.57 |
Data sourced from Liu, G., et al. (2012). Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases. ACS Medicinal Chemistry Letters, 3(12), 997–1002.[2]
Signaling Pathway
References
preparing AC710 stock solution for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases.[1] It demonstrates high affinity for KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R).[1] This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with essential information on its mechanism of action, safety precautions, and application in in vitro studies.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1351522-04-7 | [2] |
| Molecular Formula | C₃₁H₄₂N₆O₄ | [2] |
| Molecular Weight | 562.70 g/mol | [2] |
| Appearance | White to off-white solid powder | [3] |
Proper storage of both the powdered compound and its stock solutions is critical to maintain its activity.
| Form | Storage Temperature | Storage Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Stock Solution (in DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound powder and solutions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Handling Powder: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust particles.
-
Disposal: Dispose of waste materials according to your institution's guidelines for chemical waste.
-
Safety Data Sheet (SDS): Refer to the manufacturer's SDS for complete safety information.
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 562.70 g/mol x 1000 mg/g = 5.627 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.627 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be required to fully dissolve the compound. MedChemExpress notes that this compound has a solubility of 14 mg/mL (24.88 mM) in DMSO, and that ultrasonic and warming may be needed.[4]
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
-
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture
This compound is a valuable tool for studying cellular processes regulated by the PDGFR kinase family.
Mechanism of Action:
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of its target receptors. Upon binding of their respective ligands (e.g., PDGF, SCF, CSF-1, FLT3L), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This initiates intracellular signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, migration, and differentiation. By blocking the initial phosphorylation event, this compound effectively shuts down these downstream signals.
Caption: this compound inhibits key receptor tyrosine kinases.
Determining Optimal Working Concentration:
The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific application.
Protocol for Dose-Response Experiment:
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the treatment period.
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium.
-
A common starting point is a 10-point dilution series with a 2-fold or 3-fold dilution factor, covering a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Remember to include a vehicle control (DMSO) at the same final concentration as in your highest this compound dilution.
-
-
Treatment:
-
Remove the old medium from your cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Perform your desired assay to measure the biological response. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a proliferation assay (e.g., BrdU incorporation), a migration assay, or a Western blot to assess the phosphorylation of target proteins.
-
-
Data Analysis:
-
Plot the measured response against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
General Recommendations:
-
Starting Concentration Range: Based on the known IC₅₀ values for its target kinases (in the low nanomolar range), a good starting range for cell-based assays would be from 0.1 nM to 1000 nM (1 µM).
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecule inhibitors, potentially reducing their effective concentration. Consider this when designing your experiments and interpreting the results.
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound stock solutions to investigate the roles of the PDGFR kinase family in their cell culture models.
References
- 1. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. youtube.com [youtube.com]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis in AC710 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including KIT, FLT3, PDGFRα, and PDGFRβ.[1][2][3] This compound has demonstrated potential as an anticancer agent, with evidence of inducing tumor regression in preclinical models.[1][2][4] A critical mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis.[5][6]
The most widely used method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.[7][8][9][10][11] In healthy, viable cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the outer leaflet of the cell membrane.[8][9][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][9][11][12] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.[7][8][11] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
This document provides a comprehensive guide, including experimental workflows, detailed protocols, and data presentation, to facilitate the accurate assessment of this compound-induced apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events in apoptosis and the general workflow for assessing this compound's effect on this process.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Flow cytometry analysis workflow.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells of interest (e.g., a leukemia cell line) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose for inducing apoptosis.
-
Treatment:
-
Test Group: Treat cells with varying concentrations of this compound.
-
Vehicle Control: Treat cells with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Incubate cells in a complete culture medium without any treatment.
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell type and the expected kinetics of apoptosis induction.
II. Annexin V and Propidium Iodide Staining
Caption: Principle of Annexin V/PI staining.
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | - | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound | 1 µM | 75.6 ± 4.3 | 15.1 ± 2.2 | 9.3 ± 1.8 |
| This compound | 5 µM | 42.1 ± 5.1 | 38.7 ± 3.5 | 19.2 ± 2.9 |
| This compound | 10 µM | 15.3 ± 3.8 | 55.4 ± 4.1 | 29.3 ± 3.2 |
| Positive Control | (e.g., 1 µM Staurosporine) | 10.5 ± 2.9 | 60.2 ± 5.6 | 29.3 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Analysis and Interpretation
The flow cytometry data is typically visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish the different cell populations.
Caption: Quadrant analysis of apoptosis data.
Interpretation:
-
An increase in the percentage of cells in the Q4 quadrant (Annexin V+/PI-) indicates an induction of early apoptosis by this compound.
-
A subsequent increase in the Q2 quadrant (Annexin V+/PI+) suggests a progression to late-stage apoptosis or necrosis.
-
The dose-dependent increase in the percentage of apoptotic cells (both early and late) in the this compound-treated groups compared to the control groups would confirm the pro-apoptotic activity of the compound.
Conclusion
This application note provides a comprehensive framework for assessing the apoptotic effects of this compound on cancer cells using flow cytometry. The detailed protocols and data interpretation guidelines will enable researchers to generate robust and reproducible results, contributing to a better understanding of the mechanism of action of this promising anticancer agent. Careful optimization of cell type, this compound concentration, and incubation time is recommended to achieve the most accurate and meaningful data.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Quizartinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quizartinib and Patient-Derived Xenograft (PDX) Models
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis. To facilitate the preclinical evaluation of quizartinib and understand its mechanisms of action and resistance, patient-derived xenograft (PDX) models have become an indispensable tool. PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, closely recapitulate the heterogeneity and genetic complexity of the original human tumor, offering a more predictive preclinical model compared to traditional cell line-derived xenografts.
These application notes provide detailed protocols for establishing and utilizing AML PDX models for quizartinib studies, including methods for drug administration, monitoring tumor burden, and performing pharmacodynamic analyses.
Data Presentation: Efficacy of Quizartinib in Preclinical Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of quizartinib in xenograft models.
| Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MV4-11 (FLT3-ITD) Cell Line Xenograft | Quizartinib | 1 mg/kg, oral, daily | Significant tumor regression | [1] |
| MV4-11 (FLT3-ITD) Cell Line Xenograft | Quizartinib | 10 mg/kg, oral, daily | Maintained tumor regression | [1] |
| MOLM-14 (FLT3-ITD) Cell Line Xenograft | Quizartinib | 1 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| Clinical Trial (Human Data for Context) | Treatment Arm | Control Arm | Median Overall Survival (OS) | Hazard Ratio (HR) for Death | Reference |
| QuANTUM-First (Newly Diagnosed FLT3-ITD+ AML) | Quizartinib + Chemotherapy | Placebo + Chemotherapy | 31.9 months | 15.1 months | 0.776[2] |
| QuANTUM-R (Relapsed/Refractory FLT3-ITD+ AML) | Quizartinib | Salvage Chemotherapy | 6.2 months | 4.7 months | Not explicitly stated in snippets |
Experimental Protocols
Protocol for Establishment of AML PDX Models
This protocol outlines the key steps for successfully establishing AML PDX models from patient samples.
Materials:
-
Fresh or cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells (PBMCs)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or NRGS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33)
-
Sterile syringes and needles
-
Cell strainers (40-70 µm)
Procedure:
-
Preparation of Patient Cells:
-
Fresh Samples: Isolate mononuclear cells from bone marrow aspirate or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cryopreserved Samples: Thaw vials of cells rapidly in a 37°C water bath. Slowly dilute the cells in warm RPMI-1640 supplemented with 10-20% FBS to wash away cryoprotectant. Centrifuge and resuspend in PBS.
-
Assess cell viability using trypan blue exclusion. A viability of >70% is recommended for successful engraftment.
-
Resuspend the final cell pellet in sterile PBS or RPMI-1640 at a concentration of 1-10 x 10^6 viable cells per 100-200 µL.
-
-
Engraftment in Immunodeficient Mice:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or NRGS), typically 6-8 weeks old. Sub-lethal irradiation (e.g., 200-250 cGy) of the mice 24 hours prior to injection can enhance engraftment of myeloid lineages.
-
Inject 1-10 x 10^6 patient-derived AML cells into each mouse via intravenous (tail vein) or intra-femoral injection.
-
House the mice in a sterile, specific-pathogen-free (SPF) environment.
-
-
Monitoring Engraftment:
-
Starting 4-6 weeks post-injection, monitor for signs of engraftment such as weight loss, ruffled fur, or hind-limb paralysis (in case of bone marrow engraftment).
-
Perform serial peripheral blood sampling (e.g., from the tail vein) every 2-4 weeks to monitor the percentage of human AML cells.
-
Use flow cytometry to distinguish human (hCD45+) from mouse (mCD45+) cells. The presence of a significant hCD45+ population that is also positive for myeloid markers (e.g., CD33+) indicates successful engraftment.
-
Mice are considered successfully engrafted when the percentage of human CD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).
-
-
Expansion and Banking:
-
Once a primary PDX mouse (P0) shows significant engraftment, harvest bone marrow and spleen to create a single-cell suspension.
-
These cells can be used for serial transplantation into secondary recipient mice (P1) for cohort expansion or cryopreserved for future studies.
-
Protocol for Quizartinib Treatment in AML PDX Models
This protocol describes the preparation and administration of quizartinib to AML PDX cohorts.
Materials:
-
Quizartinib (powder)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
AML PDX mice with established disease
Procedure:
-
Quizartinib Formulation:
-
Prepare a stock solution of quizartinib in a suitable solvent (e.g., DMSO) if necessary.
-
On the day of dosing, prepare the final formulation by suspending the required amount of quizartinib powder or stock solution in the vehicle (e.g., 0.5% methylcellulose). Ensure a homogenous suspension through sonication or vortexing.
-
-
Dosing and Administration:
-
Typical doses of quizartinib in mouse models range from 1 to 10 mg/kg. The exact dose should be determined based on the specific experimental aims.
-
Administer quizartinib orally once daily via gavage. The volume of administration is typically 100-200 µL per mouse.
-
A control group of mice should receive the vehicle only.
-
-
Treatment Monitoring:
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
-
Monitor tumor burden regularly (e.g., weekly) using flow cytometry of peripheral blood to assess the percentage of human AML cells.
-
At the end of the study, harvest tissues (bone marrow, spleen, liver) for further analysis.
-
Protocol for Pharmacodynamic Analysis using Western Blot
This protocol details the analysis of FLT3 signaling inhibition in PDX-derived tissues.
Materials:
-
Harvested tissues (bone marrow, spleen) from treated and control PDX mice
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the harvested tissues in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualizations
Experimental Workflow for Quizartinib Efficacy Studies in AML PDX Models
Caption: Workflow for evaluating quizartinib in AML PDX models.
FLT3 Signaling Pathway and Inhibition by Quizartinib
Caption: Quizartinib inhibits constitutively active FLT3-ITD signaling.
References
Application Notes and Protocols: Elucidating AC710 Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC710 is a potent, orally active inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against FLT3, CSF1R, and KIT.[1][2][3][4] While demonstrating promising anti-tumor efficacy in preclinical models, the emergence of drug resistance remains a critical challenge in targeted cancer therapy.[5][6] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screening to systematically identify and validate genes and pathways that confer resistance to this compound. By leveraging this powerful functional genomics tool, researchers can uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and guide the development of effective combination therapies to overcome resistance.
Introduction to this compound
This compound is a selective inhibitor of the PDGFR-family of kinases, demonstrating low nanomolar potency against PDGFRα and PDGFRβ, as well as FLT3, CSF1R, and KIT.[1][2][3] These receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of these signaling pathways is implicated in the pathogenesis of various malignancies. Preclinical studies have shown that this compound can induce tumor regression in xenograft models and reduce inflammation in models of collagen-induced arthritis, indicating its therapeutic potential.[1][2]
CRISPR-Cas9 Screening for Drug Resistance
CRISPR-Cas9 technology has revolutionized functional genomic screening by enabling precise and efficient gene editing on a genome-wide scale.[5][7][8] Pooled CRISPR-Cas9 screens are a powerful approach to identify genes that, when knocked out, lead to a fitness advantage in the presence of a drug, thereby revealing drug resistance mechanisms.[6][9][10] This methodology involves introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. The cells are then treated with the drug of interest, in this case, this compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNA in the surviving cell population.[10][11] Subsequent deep sequencing and analysis can identify these enriched sgRNAs, pointing to the genes involved in drug resistance.
Data Presentation: Hypothetical this compound Resistance Screen Results
The following tables represent hypothetical data from a genome-wide CRISPR-Cas9 screen to identify genes conferring resistance to this compound in a sensitive cancer cell line.
Table 1: Top Enriched Gene Hits from this compound Resistance Screen
| Gene Symbol | Description | Fold Enrichment (this compound vs. DMSO) | p-value |
| Gene X | Putative E3 ubiquitin ligase | 25.6 | 1.2e-8 |
| Gene Y | Member of the ABC transporter superfamily | 18.2 | 3.5e-7 |
| PDGFRB | Platelet-derived growth factor receptor beta | 15.9 | 9.1e-7 |
| Gene Z | Negative regulator of the MAPK pathway | 12.5 | 2.4e-6 |
| CUL3 | Cullin 3 | 10.1 | 7.8e-6 |
Table 2: Pathway Analysis of Enriched Genes
| Pathway | Number of Genes | Enrichment Score | p-value |
| Drug Efflux | 4 | 3.2 | 1.5e-5 |
| MAPK Signaling | 7 | 2.8 | 4.2e-5 |
| Ubiquitin-mediated Proteolysis | 5 | 2.5 | 9.8e-5 |
| RTK Signaling | 3 | 2.1 | 2.1e-4 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen.[7][9]
1. Cell Line Selection and Preparation:
- Select a cancer cell line that is sensitive to this compound.
- Determine the optimal concentration of this compound that results in approximately 50-70% inhibition of cell viability (IC50) over the course of the screen (e.g., 14-21 days).
- Ensure the chosen cell line can be efficiently transduced with lentivirus.
2. Lentiviral CRISPR Library Production:
- Amplify a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3) by electroporation into competent E. coli.
- Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
- Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
- Titer the lentiviral library on the target cancer cell line to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
3. CRISPR Library Transduction and Selection:
- Transduce the target cancer cell line with the lentiviral sgRNA library at the predetermined MOI to achieve at least 300-500x coverage of the library.
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
- Collect a baseline cell sample ("Day 0") for genomic DNA extraction.
4. This compound Treatment:
- Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined IC50 concentration of this compound.
- Maintain the cells under treatment for 14-21 days, passaging as needed and ensuring that cell numbers are maintained to preserve library representation.
5. Genomic DNA Extraction and sgRNA Sequencing:
- Harvest cells from both the DMSO and this compound-treated populations.
- Extract genomic DNA using a commercial kit.
- Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.
- Purify the PCR products and quantify the library.
- Perform next-generation sequencing (NGS) on a platform such as an Illumina HiSeq or NovaSeq.
6. Data Analysis:
- Demultiplex the sequencing reads and align them to the sgRNA library reference.
- Count the number of reads for each sgRNA.
- Use software packages like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.
- Perform gene-level analysis to identify candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
Following the primary screen, it is crucial to validate the top candidate genes.[12][13][14]
1. Generation of Single-Gene Knockout Cell Lines:
- Design 2-3 independent sgRNAs targeting the coding region of each candidate gene.
- Clone these sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker.
- Transduce the parental cancer cell line with the individual sgRNA constructs.
- Select for transduced cells and expand single-cell clones.
- Confirm gene knockout by Sanger sequencing and Western blot analysis for protein expression.
2. In Vitro Resistance Assays:
- Perform cell viability assays (e.g., CellTiter-Glo) on the single-gene knockout and parental cell lines in the presence of a dose-range of this compound.
- Compare the IC50 values to determine if the gene knockout confers resistance.
- Conduct colony formation assays to assess long-term survival and proliferation in the presence of this compound.
3. Orthogonal Validation:
- To confirm that the observed phenotype is not due to off-target effects of CRISPR-Cas9, use an alternative method to suppress the target gene, such as RNA interference (siRNA or shRNA).[13]
4. Functional Rescue Experiments:
- To further validate a candidate gene, perform a rescue experiment by re-expressing the wild-type version of the gene in the knockout cell line. This should re-sensitize the cells to this compound.
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.
Caption: Potential this compound resistance mechanism via activation of a bypass signaling pathway.
Caption: Logical relationship between the CRISPR screen and potential resistance mechanisms.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically dissect the mechanisms of resistance to targeted therapies like this compound. The protocols and guidelines presented here offer a framework for researchers to identify and validate novel resistance genes and pathways. The insights gained from these studies will be invaluable for the development of strategies to overcome drug resistance, ultimately improving the clinical efficacy of this compound and other targeted agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. AC-710 Mesylate | 1351522-05-8 [chemicalbook.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. biocompare.com [biocompare.com]
High-Throughput Screening of Drug Synergies with Quizartinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed guide for conducting high-throughput screening (HTS) to identify and characterize synergistic drug combinations with quizartinib, a potent FLT3 inhibitor. The focus is on acute myeloid leukemia (AML) with FLT3-ITD mutations, a context where quizartinib is clinically relevant.
Introduction to Quizartinib and Drug Synergy
Quizartinib is a second-generation type II FMS-like tyrosine kinase 3 (FLT3) inhibitor that specifically targets the inactive conformation of the FLT3 kinase.[1][2] It has shown significant activity in patients with FLT3-internal tandem duplication (ITD) positive AML.[1] However, as with many targeted therapies, resistance can emerge. Combining quizartinib with other agents to create synergistic effects—where the combination is more effective than the sum of its individual components—is a promising strategy to enhance efficacy and overcome resistance. High-throughput screening is an essential tool for systematically identifying and quantifying these synergistic interactions.[3]
Key Synergistic Combinations with Quizartinib
Recent research has highlighted several classes of drugs that exhibit synergy with quizartinib in FLT3-ITD AML models. This document will focus on protocols and data related to the following combinations:
-
Quizartinib and MDM2 Inhibitors (e.g., Milademetan): Dual inhibition of FLT3-ITD and MDM2 has been shown to synergistically induce apoptosis in FLT3-ITD/TP53 wild-type AML.[4][5]
-
Quizartinib and CDK4/6 Inhibitors (e.g., Palbociclib): The combination of quizartinib with CDK4/6 inhibitors has demonstrated synergistic inhibition of cell proliferation in AML cell lines.[3][6]
-
Quizartinib and PI3K Inhibitors (e.g., BAY-806946): Vertical inhibition of the PI3K/AKT/mTOR pathway, which is downstream of FLT3, by combining quizartinib with a PI3K inhibitor leads to enhanced cytotoxicity.[7][8][9]
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative data from studies investigating synergistic combinations with quizartinib.
Table 1: IC50 Values of Quizartinib in FLT3-ITD AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MOLM-13 | 0.62 ± 0.03 | [1][3] |
| MOLM-14 | 0.38 ± 0.06 | [3] |
| MV4-11 | 0.31 ± 0.05 | [1][3] |
Table 2: Synergistic Effects of Quizartinib Combinations on Cell Viability and Apoptosis
| Combination | Cell Line | Effect | Quantitative Measure | Reference |
| Quizartinib + Milademetan | MOLM-13, MV4-11 | Synergistic Apoptosis Induction | Combination Index (CI) < 1.0 | [4][10] |
| Quizartinib + Palbociclib | MOLM-13, MOLM-14, MV4-11 | Synergistic Growth Inhibition | Dose-dependent decrease in cell proliferation | [2][3] |
| Quizartinib + BAY-806946 | MOLM-13, MV4-11 | Enhanced Cytotoxicity & Apoptosis | Increased G1 cell cycle arrest and apoptosis | [7][9] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Cell Viability
This protocol describes a general method for HTS of quizartinib in combination with a library of compounds to identify synergistic interactions based on cell viability.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)[11]
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Quizartinib
-
Compound library
-
384-well black, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Acoustic liquid handler or other automated liquid handling system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed cells into 384-well plates at a density of 2,000-5,000 cells per well in 25 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Dispensing:
-
Prepare a dose-response matrix of quizartinib and the library compounds. A common approach is a 6x6 or 8x8 matrix.
-
For quizartinib, a concentration range of 0.1 nM to 100 nM is a reasonable starting point.
-
For library compounds, the concentration range will depend on the specific compounds being tested.
-
Use an acoustic liquid handler to dispense nanoliter volumes of the compounds into the cell plates. Include appropriate controls (vehicle only, single agents).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and Synergy Scoring:
-
Normalize the data to vehicle-treated controls.
-
Calculate synergy scores using a suitable model such as the Zero Interaction Potency (ZIP) model, Bliss independence, or Loewe additivity. Software packages like SynergyFinder can be used for this analysis.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is for validating synergistic pro-apoptotic effects identified in the primary screen.
Materials:
-
FLT3-ITD positive AML cell lines
-
Quizartinib and synergistic partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with quizartinib, the partner drug, or the combination at predetermined synergistic concentrations (e.g., IC20 or IC30 values) for 48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Quizartinib Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. Improved efficacy of quizartinib in combination therapy with PI3K inhibition in primary FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. pubcompare.ai [pubcompare.ai]
Determining AC710 IC50 Values Using Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of AC710, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. The following sections detail the mechanism of action of this compound, protocols for widely used cell viability assays (MTT and CellTiter-Glo®), and a framework for data presentation.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the kinase activity of the PDGFR family (PDGFRα and PDGFRβ). These receptor tyrosine kinases are key regulators of cellular processes including proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. By inhibiting PDGFR, this compound can effectively block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and progression.
Data Presentation: this compound IC50 Values
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological function, in this case, cell viability. The determination of IC50 values is a crucial step in the preclinical evaluation of any potential anticancer compound.
Note: Specific IC50 values for this compound in various cancer cell lines are not yet publicly available. The table below serves as a template for researchers to summarize their experimental findings when determining the IC50 of this compound in different cellular contexts.
| Cell Line | Cancer Type | Cell Viability Assay | Incubation Time (hours) | This compound IC50 (µM) |
| e.g., U-87 MG | Glioblastoma | MTT | 72 | [Insert Value] |
| e.g., A549 | Lung Carcinoma | CellTiter-Glo® | 48 | [Insert Value] |
| e.g., HT-29 | Colorectal Adenocarcinoma | MTT | 72 | [Insert Value] |
| [Insert Cell Line] | [Insert Cancer Type] | [Insert Assay] | [Insert Time] | [Insert Value] |
Signaling Pathway Inhibited by this compound
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of PDGFR upon ligand binding. This initial blockade prevents the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the canonical PDGFR signaling cascade and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound using a cell viability assay involves several key steps, from cell culture to data analysis.
Experimental Protocols
Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are commonly used to determine the IC50 values of therapeutic compounds.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to reduce background luminescence)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, but use opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols for Immunofluorescence Staining of FLT3 in AC710 (Quizartinib)-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[2]
Wild-type FLT3 is typically localized to the cell membrane.[4] In contrast, the FLT3-ITD mutant protein is often retained within the endoplasmic reticulum (ER) and Golgi apparatus, a result of impaired post-translational processing.[1][5]
AC710, also known as quizartinib, is a potent and selective second-generation FLT3 inhibitor.[2] It functions by binding to the ATP-binding pocket of FLT3, thereby blocking its kinase activity and inhibiting downstream signaling pathways.[2] Interestingly, treatment with quizartinib has been shown to alter the subcellular localization of the FLT3-ITD protein, promoting its translocation to the cell surface.[5] This change in localization can be visualized and quantified using immunofluorescence microscopy.
These application notes provide a detailed protocol for the immunofluorescence staining of FLT3 in AML cells treated with this compound, enabling researchers to investigate the effects of this inhibitor on FLT3 localization and expression.
FLT3 Signaling Pathway and Inhibition by this compound (Quizartinib)
The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. In FLT3-ITD AML, the receptor is constitutively active, leading to ligand-independent signaling. This compound (quizartinib) acts as a competitive inhibitor at the ATP-binding site of FLT3, preventing its autophosphorylation and subsequent activation of these oncogenic signaling cascades.[2]
Caption: FLT3 signaling pathway and the inhibitory action of this compound (Quizartinib).
Experimental Protocols
Materials and Reagents
Cell Lines:
-
MV4-11 (FLT3-ITD homozygous)
-
MOLM-13 (FLT3-ITD heterozygous)
Reagents:
-
This compound (Quizartinib, Selleck Chemicals)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Formaldehyde, 16% solution (Thermo Fisher Scientific)
-
Triton X-100 (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA) (Sigma-Aldrich)
-
Primary Antibody: Rabbit anti-FLT3 (e.g., Santa Cruz Biotechnology, sc-480, Clone S-18)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (Invitrogen)
-
DAPI (4',6-diamidino-2-phenylindole) (Invitrogen)
-
ProLong Gold Antifade Mountant (Invitrogen)
-
Poly-L-lysine hydrobromide (Sigma-Aldrich)
-
8-well chamber slides (e.g., ibidi)
Cell Culture and Treatment
-
Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells onto poly-L-lysine coated 8-well chamber slides.
-
Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle (DMSO) for the specified duration (e.g., 6 hours).[5]
Immunofluorescence Staining Protocol
-
Fixation:
-
Carefully remove the culture medium.
-
Fix the cells by adding 2% formaldehyde in DPBS to each well and incubate for 10 minutes at room temperature.[5]
-
Gently aspirate the formaldehyde solution and wash the cells three times with DPBS.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.5% Triton X-100 in DPBS to each well and incubate for 10 minutes at room temperature.[5]
-
Aspirate the permeabilization buffer and wash the cells three times with DPBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in DPBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary rabbit anti-FLT3 antibody in the blocking buffer (a starting dilution of 1:100 to 1:500 is recommended, but should be optimized).
-
Aspirate the blocking buffer and add the diluted primary antibody to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with DPBS.
-
Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in the blocking buffer (typically 1:500 to 1:1000).
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with DPBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in DPBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with DPBS.
-
Carefully remove the chamber walls and mount the slides with a coverslip using ProLong Gold Antifade Mountant.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure for at least 24 hours at room temperature in the dark.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantitative analysis of FLT3 localization and intensity can be performed using image analysis software such as ImageJ.[6] Measure the mean fluorescence intensity at the cell membrane versus the cytoplasm/perinuclear region.
-
Caption: Experimental workflow for immunofluorescence staining of FLT3.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative outcomes from the immunofluorescence staining of FLT3 in this compound-treated AML cells, based on published findings.[5]
| Treatment Group | Expected FLT3 Localization | Expected Cell Surface FLT3 Intensity (Arbitrary Units) | Expected Cytoplasmic/Perinuclear FLT3 Intensity (Arbitrary Units) |
| Vehicle (DMSO) | Predominantly perinuclear and cytoplasmic | Low | High |
| This compound (50 nM) | Increased localization at the cell membrane | High | Moderate to Low |
Note: The arbitrary units are for comparative purposes. Actual fluorescence intensity values will depend on the specific experimental conditions, microscope settings, and cell line used. Quantitative analysis should be performed on a sufficient number of cells to ensure statistical significance.
Troubleshooting
-
Weak or No Signal:
-
Optimize primary antibody concentration.
-
Ensure the secondary antibody is appropriate for the primary antibody.
-
Check the excitation and emission wavelengths for the fluorophore.
-
Prolong the incubation time for the primary antibody.
-
-
High Background:
-
Increase the duration and number of wash steps.
-
Increase the concentration of BSA in the blocking buffer.
-
Triturate the primary and secondary antibody dilutions.
-
-
Non-specific Staining:
-
Include a negative control (without primary antibody) to assess secondary antibody specificity.
-
Ensure proper blocking.
-
By following these detailed protocols and considering the potential variables, researchers can effectively utilize immunofluorescence to study the impact of this compound on FLT3 localization, providing valuable insights into the mechanism of action of this targeted therapy.
References
- 1. Mutations of FLT3 receptor affect its surface glycosylation, intracellular localization, and downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormal localization and accumulation of FLT3-ITD, a mutant receptor tyrosine kinase involved in leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibition increases the cell surface localization of FLT3-ITD and enhances FLT3-directed immunotherapy of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of AC710 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 has been identified as a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R). This profile suggests its potential therapeutic application in various oncological and inflammatory conditions. These application notes provide a comprehensive framework for conducting essential preclinical toxicity and pharmacokinetic (PK) studies of this compound in rodent models. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to guide the design and execution of these non-clinical safety and drug metabolism studies.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the autophosphorylation of PDGFR family kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary signaling pathways affected by this compound include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3]
Preclinical Toxicity Evaluation
Experimental Workflow for Toxicity Studies
The workflow for assessing the toxicity of this compound involves a stepwise approach, beginning with an acute toxicity study to determine the maximum tolerated dose (MTD), followed by repeat-dose studies to evaluate sub-chronic toxicity.
Protocol 1: Acute Oral Toxicity Study in Rats (Adapted from OECD 423)
Objective: To determine the acute oral toxicity of this compound and to identify the Maximum Tolerated Dose (MTD).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Dosing:
-
Divide animals into dose groups (n=3-5 per sex per group) and a vehicle control group.
-
Administer a single oral dose of this compound by gavage. A suggested starting dose could be 300 mg/kg, with subsequent groups receiving higher or lower doses based on observed toxicity.[1] A limit dose of 1000 mg/kg can also be considered.[1]
-
-
Observations:
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
Monitor food and water consumption daily.
-
-
Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study in Rats (Adapted from OECD 407)
Objective: To evaluate the sub-chronic oral toxicity of this compound following daily administration for 28 days.
Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (6-8 weeks old, 10 per sex per group)
-
Oral gavage needles
-
Equipment for clinical pathology analysis (hematology and clinical chemistry)
Procedure:
-
Dose Selection: Based on the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control.
-
Dosing: Administer this compound or vehicle orally by gavage once daily for 28 consecutive days.
-
In-Life Monitoring:
-
Conduct detailed clinical observations daily.
-
Record body weight and food consumption weekly.
-
Perform a functional observational battery (FOB) and motor activity assessment during the last week of the study.
-
-
Clinical Pathology:
-
Collect blood samples from all animals via a suitable route (e.g., retro-orbital sinus or jugular vein) under anesthesia at the end of the 28-day period.
-
Perform hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
Euthanize all animals at the end of the study.
-
Conduct a full necropsy, and record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain, thymus, gonads).
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation: Representative Toxicity Data
Table 1: Example Hematology Data from a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| WBC (10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.5 ± 1.1 | 6.1 ± 0.9 |
| RBC (10⁶/µL) | 7.8 ± 0.5 | 7.6 ± 0.6 | 7.2 ± 0.4 | 6.5 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.8 ± 1.2 | 14.2 ± 0.9 | 13.0 ± 0.8 |
| Hematocrit (%) | 45.2 ± 2.5 | 44.5 ± 2.8 | 42.1 ± 2.1 | 39.5 ± 2.3 |
| Platelets (10³/µL) | 950 ± 150 | 930 ± 160 | 890 ± 140 | 810 ± 120 |
| Neutrophils (%) | 20.5 ± 4.1 | 19.8 ± 3.9 | 18.2 ± 3.5 | 16.5 ± 3.1 |
| Lymphocytes (%) | 75.3 ± 5.2 | 76.1 ± 4.8 | 77.5 ± 5.5 | 79.2 ± 4.9 |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Representative data adapted from preclinical studies of similar kinase inhibitors).[2][4]
Table 2: Example Clinical Chemistry Data from a 28-Day Rat Toxicity Study
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| ALT (U/L) | 45 ± 10 | 50 ± 12 | 65 ± 15 | 95 ± 20 |
| AST (U/L) | 110 ± 20 | 115 ± 25 | 130 ± 30 | 180 ± 40 |
| ALP (U/L) | 250 ± 50 | 260 ± 55 | 280 ± 60 | 320 ± 70 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2* |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.2 ± 0.5 | 5.8 ± 0.4 |
| Albumin (g/dL) | 3.5 ± 0.3 | 3.4 ± 0.4 | 3.2 ± 0.3 | 2.9 ± 0.3 |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. (Representative data adapted from preclinical studies of similar kinase inhibitors).[2][4]
Table 3: Summary of Potential Histopathological Findings
| Organ | Finding | Severity (at High Dose) |
| Liver | Minimal hepatocellular vacuolation | Mild |
| Kidney | Minimal tubular degeneration | Mild |
| Spleen | Lymphoid depletion | Moderate |
| Thymus | Atrophy | Moderate |
| Gastrointestinal Tract | Mucosal atrophy | Mild to Moderate |
(Representative findings for a kinase inhibitor).[4]
Pharmacokinetic Evaluation
Experimental Workflow for Pharmacokinetic Studies
A typical pharmacokinetic study involves administering a single dose of this compound and collecting serial blood samples to determine the plasma concentration-time profile.
Protocol 3: Single-Dose Oral Pharmacokinetic Study in Mice or Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
Materials:
-
This compound
-
Vehicle suitable for oral administration
-
C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a solution or suspension of this compound in the vehicle at the desired concentration.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound by gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Data Presentation: Representative Pharmacokinetic Data
Table 4: Example Pharmacokinetic Parameters of an Oral Kinase Inhibitor in Rodents
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL) | 1850 ± 350 | 1200 ± 250 |
| AUC₀-t (hng/mL) | 7500 ± 1200 | 9800 ± 1500 |
| AUC₀-inf (hng/mL) | 7800 ± 1300 | 10200 ± 1600 |
| T½ (h) | 2.9 ± 0.5 | 4.5 ± 0.8 |
| Oral Bioavailability (%) | 50 | 65 |
*Data are presented as mean ± SD. (Representative data adapted from preclinical studies of similar kinase inhibitors).[5][6][7]
References
- 1. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell RNA Sequencing of AML Cells Treated with Quizartinib
Audience: Researchers, scientists, and drug development professionals.
Introduction to AML, FLT3 Mutations, and Quizartinib
Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] Genetic mutations play a crucial role in the pathogenesis of AML, with one of the most common being mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 25-30% of AML cases.[1] The most frequent FLT3 mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, which leads to constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling promotes uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2][3]
Quizartinib is a potent and highly selective second-generation FLT3 tyrosine kinase inhibitor (TKI).[2][4] It specifically targets the FLT3 receptor, inhibiting its kinase activity and suppressing downstream signaling pathways crucial for leukemic cell growth and survival.[4] Clinical trials have demonstrated the efficacy of quizartinib in patients with relapsed or refractory FLT3-ITD positive AML.[4] However, the development of resistance remains a significant clinical challenge.
Application of Single-Cell RNA Sequencing (scRNA-seq) in Studying Quizartinib Treatment in AML
Single-cell RNA sequencing (scRNA-seq) is a powerful technology that enables the transcriptomic profiling of individual cells within a heterogeneous population, such as a tumor. This high-resolution analysis is particularly valuable for understanding the complex cellular responses to targeted therapies like quizartinib in AML.
Key applications of scRNA-seq in this context include:
-
Identifying Cellular Heterogeneity: scRNA-seq can dissect the diverse subpopulations of AML cells and immune cells within the bone marrow microenvironment.[1]
-
Elucidating Mechanisms of Action: By comparing the gene expression profiles of cells before and after quizartinib treatment, researchers can identify the specific transcriptional changes induced by the drug.
-
Uncovering Resistance Mechanisms: scRNA-seq can identify rare, pre-existing resistant cell populations or characterize the transcriptional adaptations that lead to acquired resistance.[2] Studies have shown that resistance to FLT3 inhibitors can arise from on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways, such as the RAS/MAPK pathway.[2]
-
Biomarker Discovery: Analysis of single-cell transcriptomes can lead to the identification of predictive biomarkers of response or resistance to quizartinib.
-
Evaluating Combination Therapies: scRNA-seq can be used to assess the synergistic or antagonistic effects of combining quizartinib with other therapeutic agents at the single-cell level.
Experimental Protocols
This section provides a detailed methodology for performing single-cell RNA sequencing on AML cells treated with quizartinib. The protocol is based on established methods for scRNA-seq of AML cells and incorporates specific steps for drug treatment.
AML Cell Line Culture and Quizartinib Treatment
This protocol is designed for the FLT3-ITD positive AML cell line MOLM-13, but can be adapted for other relevant AML cell lines (e.g., MV4-11).
-
Cell Culture:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating the experiment.
-
-
Quizartinib Treatment:
-
Prepare a stock solution of quizartinib in DMSO.
-
Determine the appropriate concentration of quizartinib for treatment. For example, a study by de Groot et al. (2024) used 10 nM quizartinib for 72 hours to achieve approximately 70% cell death in MOLM-13 cells.[2]
-
Plate MOLM-13 cells at a suitable density (e.g., 0.5 x 10^6 cells/mL).
-
Treat cells with the desired concentration of quizartinib or a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
Single-Cell Suspension Preparation
A high-quality single-cell suspension is critical for successful scRNA-seq.
-
Harvesting Cells:
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS) containing 0.04% bovine serum albumin (BSA).
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
Cell Counting and Viability Assessment:
-
Resuspend the cell pellet in a known volume of PBS with 0.04% BSA.
-
Use a hemocytometer or an automated cell counter to determine the cell concentration and viability (e.g., using trypan blue exclusion). Aim for a viability of >90%.
-
-
Final Resuspension:
-
Adjust the cell concentration to the optimal range for the chosen scRNA-seq platform (e.g., 700-1200 cells/µL for 10x Genomics).
-
Single-Cell RNA Sequencing Library Preparation (Adapted from 10x Genomics Chromium)
The 10x Genomics Chromium platform is a widely used droplet-based system for scRNA-seq.
-
GEM Generation:
-
Load the single-cell suspension, barcoded gel beads, and partitioning oil onto a microfluidic chip.
-
Run the chip on the Chromium controller to generate Gel Beads-in-Emulsion (GEMs), where individual cells are encapsulated with a gel bead.
-
-
Reverse Transcription and cDNA Amplification:
-
Inside each GEM, the cell is lysed, and the poly-adenylated mRNA is reverse transcribed using primers from the dissolved gel bead. Each cDNA molecule from a single cell will have the same 10x barcode.
-
After breaking the emulsion, pool the barcoded cDNA and perform amplification via PCR.
-
-
Library Construction:
-
Perform enzymatic fragmentation, end-repair, A-tailing, and adapter ligation on the amplified cDNA.
-
Conduct a final sample index PCR to add sequencing adapters and a sample-specific index.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer.
-
Sequencing and Data Analysis
-
Sequencing:
-
Sequence the prepared libraries on a compatible Illumina sequencing platform (e.g., NovaSeq).
-
-
Data Pre-processing:
-
Use the 10x Genomics Cell Ranger pipeline to demultiplex raw sequencing data, align reads to the human reference genome, and generate a cell-by-gene count matrix.
-
-
Downstream Analysis (using Seurat or similar tools):
-
Quality Control: Filter out low-quality cells (e.g., based on the number of genes detected, UMI counts, and mitochondrial gene content).
-
Normalization: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction: Perform principal component analysis (PCA) to reduce the dimensionality of the data.
-
Clustering: Cluster cells based on their gene expression profiles to identify different subpopulations.
-
Visualization: Visualize the cell clusters using techniques like UMAP or t-SNE.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between quizartinib-treated and control cells, or between different cell clusters.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify signaling pathways affected by quizartinib treatment.
-
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from scRNA-seq experiments of quizartinib-treated AML cells.
Table 1: Differentially Expressed Genes in MOLM-13 Cells Following Quizartinib Treatment. This table is based on findings from a study that identified transcriptional signatures of pre-resistance to quizartinib.[2]
| Gene | Log2 Fold Change (Pre-resistant vs. Pre-sensitive) | p-value | Function |
| Upregulated in Pre-resistant Cells | |||
| GSPT1 | > 0 | < 0.05 | G1 to S phase transition 1 |
| MYC | > 0 | < 0.05 | Transcription factor, cell cycle progression |
| CDK6 | > 0 | < 0.05 | Cell cycle regulation |
| Downregulated in Pre-resistant Cells | |||
| CDKN1A (p21) | < 0 | < 0.05 | Cell cycle inhibitor |
| GADD45A | < 0 | < 0.05 | DNA damage-inducible protein |
Table 2: Changes in AML Cell Subpopulation Proportions after FLT3 Inhibitor Treatment. This table illustrates hypothetical changes in cell populations based on the known effects of FLT3 inhibition.
| Cell Subpopulation | % of Total Cells (Control) | % of Total Cells (Quizartinib-Treated) |
| Proliferating Blasts | 65% | 20% |
| Quiescent Stem-like Cells | 5% | 15% |
| Differentiated Myeloid Cells | 20% | 55% |
| Apoptotic Cells | 10% | 10% |
Visualizations
Signaling Pathway Diagram
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Experimental Workflow Diagram
Caption: Experimental workflow for scRNA-seq of quizartinib-treated AML cells.
References
- 1. Acute myeloid leukemia: from NGS, through scRNA-seq, to CAR-T. dissect cancer heterogeneity and tailor the treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Genetic Heterogeneity and Clonal Evolution in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics to Identify AC710 Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC710 is a potent and selective preclinical inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, with significant activity against FLT3, CSF1R, and KIT kinases.[1][2] While its on-target activity is well-characterized, a comprehensive understanding of its potential off-target interactions is crucial for predicting potential side effects and identifying new therapeutic applications. This document provides detailed application notes and protocols for identifying off-targets of this compound using mass spectrometry-based proteomics. The described methods are based on established chemical proteomics and thermal proteome profiling approaches, providing a robust framework for comprehensive off-target analysis.[3][4][5][6][7]
Data Presentation: Hypothetical Quantitative Off-Target Analysis of this compound
The following tables summarize hypothetical quantitative data from chemical proteomics and thermal proteome profiling experiments designed to identify this compound off-targets.
Table 1: Hypothetical Off-Targets of this compound Identified by Chemical Proteomics (Affinity Purification-Mass Spectrometry)
| Protein ID (UniProt) | Gene Symbol | Protein Name | Enrichment Ratio (this compound/Control) | p-value | Known Function |
| P00533 | EGFR | Epidermal growth factor receptor | 8.2 | 0.001 | Receptor tyrosine kinase involved in cell proliferation. |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 5.6 | 0.005 | Receptor tyrosine kinase, frequently overexpressed in cancer. |
| P21802 | LCK | Lymphocyte-specific protein tyrosine kinase | 4.1 | 0.012 | Key signaling molecule in T-cell activation. |
| Q05513 | LYN | Tyrosine-protein kinase Lyn | 3.5 | 0.021 | Non-receptor tyrosine kinase involved in B-cell signaling. |
| P08581 | MET | Hepatocyte growth factor receptor | 2.8 | 0.045 | Receptor tyrosine kinase involved in development and cancer. |
Table 2: Hypothetical Off-Targets of this compound Identified by Thermal Proteome Profiling (TPP)
| Protein ID (UniProt) | Gene Symbol | Protein Name | Thermal Shift (ΔTm, °C) | p-value | Known Function |
| P00519 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | +3.5 | 0.002 | Non-receptor tyrosine kinase involved in cell differentiation and proliferation. |
| P42336 | JAK2 | Janus kinase 2 | +2.8 | 0.009 | Non-receptor tyrosine kinase involved in cytokine signaling. |
| Q9Y243 | RIPK2 | Receptor-interacting serine/threonine-protein kinase 2 | +2.1 | 0.018 | Serine/threonine kinase involved in innate immune responses. |
| P29323 | EPHA2 | Ephrin type-A receptor 2 | +1.9 | 0.033 | Receptor tyrosine kinase involved in development and cancer. |
| O00141 | CLK1 | CDC-like kinase 1 | +1.5 | 0.048 | Dual specificity kinase involved in pre-mRNA splicing. |
Experimental Protocols
Here, we provide detailed methodologies for two key mass spectrometry-based proteomics approaches to identify this compound off-targets: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Off-Target Identification
This protocol describes the use of an immobilized this compound analog to capture interacting proteins from cell lysates.
1. Synthesis of an Immobilized this compound Affinity Resin:
-
Synthesize an analog of this compound containing a linker with a reactive group (e.g., an amine or alkyne) for immobilization.
-
Couple the this compound analog to a solid support, such as NHS-activated sepharose beads, to create the affinity resin.
2. Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., a leukemia cell line such as MV4-11, which is FLT3-dependent) to ~80% confluency.[1]
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
-
Incubate the clarified cell lysate with the this compound affinity resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with control beads (without the this compound analog).
-
To assess specificity, pre-incubate another aliquot of the lysate with an excess of free this compound before adding the affinity resin.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. On-Bead Protein Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins on-bead with trypsin overnight at 37°C.
5. Mass Spectrometry Analysis:
-
Collect the tryptic peptides and desalt them using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap mass spectrometer).
6. Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant).
-
Calculate the enrichment ratio of proteins in the this compound pulldown compared to the control pulldown.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the this compound pulldown.
Protocol 2: Thermal Proteome Profiling (TPP) for this compound Off-Target Identification
This protocol is based on the principle that drug binding stabilizes proteins against thermal denaturation.[3][4][8]
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Treat the cells with either this compound at a desired concentration or vehicle (DMSO) as a control for 1 hour at 37°C.
2. Thermal Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples on ice.
3. Protein Extraction and Digestion:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Perform a standard in-solution tryptic digestion of the soluble proteins.
4. Isobaric Labeling and Mass Spectrometry:
-
Label the resulting peptides from each temperature point with isobaric tags (e.g., TMTpro 16-plex reagents) to enable multiplexed quantitative analysis.[9]
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
5. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
For each protein, generate a melting curve by plotting the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both conditions.
-
Calculate the thermal shift (ΔTm) for each protein by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample.
-
Perform statistical analysis to identify proteins with a significant thermal shift upon this compound treatment.
Mandatory Visualizations
Caption: Experimental workflows for AP-MS and TPP.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
Developing a Quantifiable MRD Assay for Quizartinib Treatment Response in FLT3-ITD Positive Acute Myeloid Leukemia
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant efficacy in patients with Acute Myeloid Leukemia (AML) harboring an internal tandem duplication (FLT3-ITD) mutation.[1] Monitoring the response to quizartinib at a molecular level is crucial for predicting patient outcomes and guiding therapeutic strategies. Minimal Residual Disease (MRD), the presence of leukemic cells below the threshold of detection by conventional morphologic methods, is a powerful prognostic indicator in AML.[2] This document provides detailed application notes and protocols for developing and implementing a quantifiable MRD assay to monitor the response to quizartinib treatment in FLT3-ITD positive AML patients. The primary recommended method is an amplicon-based Next-Generation Sequencing (NGS) assay, which offers high sensitivity and specificity.[3][4][5] Alternative methods using quantitative PCR (qPCR) and multiparameter flow cytometry are also described.
Key Concepts
-
Quizartinib: A highly selective FLT3 inhibitor that targets the FLT3-ITD mutation, which drives leukemogenesis.[1]
-
FLT3-ITD: An internal tandem duplication in the FLT3 gene, present in approximately 25-30% of AML patients, and is associated with a poor prognosis.
-
Minimal Residual Disease (MRD): The presence of a small number of cancer cells that remain in the body during or after treatment. In AML, MRD status is a strong predictor of relapse and overall survival.[2]
Choosing the Right Assay
The selection of an appropriate MRD assay depends on factors such as required sensitivity, sample availability, and laboratory infrastructure.
-
Amplicon-Based NGS: The recommended method due to its high sensitivity (down to 10⁻⁵ to 10⁻⁶), ability to identify and quantify specific FLT3-ITD clones, and its successful application in clinical trials such as QuANTUM-First.[1]
-
Quantitative PCR (qPCR): A sensitive and widely available technique, though it can be limited by the heterogeneity of FLT3-ITD mutations and potential for PCR bias.
-
Multiparameter Flow Cytometry: Can detect aberrant immunophenotypes associated with AML blasts but may be less specific for FLT3-ITD positive clones and is highly dependent on operator expertise.
Data Presentation
Summarized below is hypothetical quantitative data from a cohort of FLT3-ITD positive AML patients treated with quizartinib, demonstrating the utility of the described MRD assays.
Table 1: Patient Demographics and Baseline Characteristics
| Patient ID | Age | Sex | Baseline FLT3-ITD VAF (%) | Co-mutations |
| P001 | 58 | M | 45.2 | NPM1, DNMT3A |
| P002 | 65 | F | 33.8 | NPM1 |
| P003 | 49 | M | 51.5 | DNMT3A |
| P004 | 72 | F | 28.1 | None |
| P005 | 55 | M | 42.0 | TET2 |
VAF: Variant Allele Frequency
Table 2: Longitudinal MRD Monitoring by Amplicon-Based NGS
| Patient ID | End of Induction (VAF %) | End of Consolidation (VAF %) | 3 Months Post-Consolidation (VAF %) |
| P001 | 0.01 | Undetectable (<0.001) | Undetectable (<0.001) |
| P002 | 0.5 | 0.05 | 0.01 |
| P003 | Undetectable (<0.001) | Undetectable (<0.001) | Undetectable (<0.001) |
| P004 | 1.2 | 0.1 | 0.5 |
| P005 | 0.005 | Undetectable (<0.001) | 0.002 |
Table 3: Comparison of MRD Detection Methods at End of Consolidation
| Patient ID | Amplicon-Based NGS (VAF %) | qPCR (Log Reduction) | Flow Cytometry (% Aberrant Blasts) |
| P001 | Undetectable (<0.001) | >4 | <0.01 |
| P002 | 0.05 | 2.5 | 0.08 |
| P003 | Undetectable (<0.001) | >4 | <0.01 |
| P004 | 0.1 | 2.0 | 0.15 |
| P005 | Undetectable (<0.001) | 3.5 | 0.02 |
Mandatory Visualizations
Signaling Pathway
Caption: Quizartinib inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.
Experimental Workflow
Caption: Workflow for quantifiable FLT3-ITD MRD assessment using amplicon-based next-generation sequencing.
Logical Relationship
Caption: Relationship between MRD status and the clinical outcome in AML patients.
Experimental Protocols
Protocol 1: Amplicon-Based NGS for FLT3-ITD MRD
This protocol is based on methodologies that have been successfully used to demonstrate deep and sustained reduction of the FLT3-ITD leukemia burden with quizartinib treatment.[6]
1. Sample Collection and Preparation
-
Collect bone marrow aspirates in EDTA tubes. For optimal sensitivity, bone marrow is preferred over peripheral blood.
-
Isolate genomic DNA (gDNA) from mononuclear cells using a standard DNA extraction kit.
-
Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.0.
2. PCR Amplification
-
Design primers to amplify the juxtamembrane domain of the FLT3 gene (exons 14 and 15), where ITD mutations commonly occur.[6]
-
Forward Primer Example: 5'-GCAATTTAGGTATGAAAGCCAGC-3'
-
Reverse Primer Example: 5'-CTTTCAGCATTTTGACGGCAACC-3'
-
-
Set up a PCR reaction with a high-fidelity DNA polymerase to minimize errors.
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Verify the PCR product size on an agarose gel.
3. NGS Library Preparation and Sequencing
-
Purify the PCR products.
-
Prepare NGS libraries using a commercially available kit compatible with the sequencing platform (e.g., Illumina). This involves end-repair, A-tailing, and ligation of sequencing adapters with unique dual indexes for sample multiplexing.
-
Quantify the final libraries and pool them for sequencing.
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to a high read depth to enable sensitive detection of rare variants.
4. Bioinformatics Analysis
-
Quality Control: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align reads to the human reference genome (GRCh37/hg19 or GRCh38/hg38).
-
ITD Detection: Use specialized bioinformatics tools designed for FLT3-ITD detection, such as getITD or custom scripts that can identify partially aligned (soft-clipped) reads indicative of an insertion.[7][8]
-
Quantification: Calculate the Variant Allele Frequency (VAF) of the FLT3-ITD:
-
VAF (%) = (Number of reads supporting the ITD / Total number of reads covering the locus) x 100
-
-
Reporting: Report the VAF for each detected FLT3-ITD clone. The limit of detection should be established and reported (e.g., 0.001%).
Protocol 2: Quantitative PCR (qPCR) for FLT3-ITD MRD
This method is suitable for tracking a known FLT3-ITD mutation.
1. Patient-Specific Primer Design
-
At diagnosis, sequence the FLT3-ITD to determine the exact insertion site and sequence.
-
Design a patient-specific forward primer that spans the unique junction of the ITD.
-
Use a common reverse primer in the flanking region.
2. qPCR Assay
-
Use a SYBR Green or TaqMan-based qPCR assay.
-
Prepare a standard curve using a serial dilution of DNA from the diagnostic sample with a known FLT3-ITD VAF.
-
Run the qPCR assay on follow-up samples in triplicate.
-
Include a control gene (e.g., ABL1) for normalization.
3. Data Analysis
-
Calculate the log reduction in FLT3-ITD levels relative to the diagnostic sample after normalization to the control gene.
Protocol 3: Multiparameter Flow Cytometry for AML MRD
This protocol identifies leukemic blasts based on their aberrant immunophenotype.
1. Antibody Panel
-
Design a multi-color flow cytometry panel to identify leukemia-associated immunophenotypes (LAIPs). A comprehensive panel may include markers for myeloid lineage, stemness, and aberrant expression.
-
Example 10-Color Panel:
-
Tube 1: CD45, CD34, CD117, HLA-DR, CD13, CD33, CD19, CD7, CD56, CD38
-
2. Staining and Acquisition
-
Stain bone marrow mononuclear cells with the antibody panel.
-
Acquire a large number of events (at least 500,000 to 1,000,000) on a flow cytometer to ensure sensitivity.
3. Data Analysis
-
Gate on viable, single cells and then on CD45-dim blast populations.
-
Identify cell populations with an aberrant immunophenotype compared to normal hematopoietic progenitors.
-
Quantify the percentage of aberrant blasts among total viable leukocytes. The threshold for MRD positivity is typically set at 0.1%.
Disclaimer: These protocols are intended for research use only and should be validated in a certified laboratory for clinical applications. The specific reagents, instruments, and software may vary. It is essential to follow the manufacturer's instructions and institutional guidelines.
References
- 1. youtube.com [youtube.com]
- 2. ashpublications.org [ashpublications.org]
- 3. A next-generation sequencing–based assay for minimal residual disease assessment in AML patients with FLT3-ITD mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MD FLT3-ITD Follow up Mutation MRD Analysis | MD Anderson Cancer Center [mdanderson.org]
- 5. FLT3-ITD Measurable Residual Disease Monitoring in Acute Myeloid Leukemia Using Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3-ITD Measurable Residual Disease Monitoring in Acute Myeloid Leukemia Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. getITD for FLT3-ITD-based MRD monitoring in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AC710 Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent kinase inhibitor AC710, achieving optimal solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a potent, orally active, and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. Its primary targets include KIT, FMS-like tyrosine kinase 3 (FLT3), PDGFRβ, and colony-stimulating factor 1 receptor (CSF1R).[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is implicated in various cancers and inflammatory diseases.
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The primary cause is exceeding the solubility limit of the compound in the final working solution. This can happen if the stock solution is not prepared or stored correctly, or if the final concentration in the media is too high.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other hydrophobic small molecule inhibitors.[2] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[2]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[3] However, the tolerance to DMSO can be cell-line specific. It is advisable to perform a DMSO toxicity control experiment for your specific cell line to determine the maximum non-toxic concentration.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in cell culture media.
Possible Cause 1: Stock concentration is too low.
If the stock solution concentration is too low, a large volume of the stock will be required to achieve the desired final concentration in the media. This can lead to a higher final DMSO concentration that may still not be sufficient to maintain this compound in solution.
Solution: Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration for kinase inhibitors is in the range of 10-20 mM.
Possible Cause 2: Improper mixing technique.
Adding the DMSO stock directly to the full volume of media can cause localized high concentrations of the compound, leading to immediate precipitation.
Solution: Employ a serial dilution or stepwise mixing approach. Add the required volume of the DMSO stock solution to a small volume of pre-warmed (37°C) cell culture medium while vortexing or gently swirling. Then, add this intermediate dilution to the final volume of the medium.
Possible Cause 3: Low temperature of the cell culture medium.
Cell culture media is often stored refrigerated. Adding a DMSO stock of a hydrophobic compound to cold media can decrease its solubility and promote precipitation.
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.
Issue: Loss of compound activity over time in prepared media.
Possible Cause: Instability or degradation of this compound in aqueous solution.
Some compounds can be unstable in aqueous environments, leading to a loss of activity over time.
Solution: Prepare fresh working solutions of this compound in cell culture media for each experiment. Avoid storing diluted this compound in media for extended periods. If necessary, store aliquots of the high-concentration DMSO stock solution at -20°C or -80°C, protected from light and moisture.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
| Parameter | Recommendation |
| Solvent | Anhydrous, sterile-filtered DMSO |
| Stock Concentration | 10-20 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Aliquoted, protected from light |
Protocol for Preparing Working Concentration in Cell Culture Media
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains at or below 0.1%.
-
In a sterile tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of pre-warmed complete cell culture medium.
-
Gently vortex or pipette up and down to mix thoroughly. This creates an intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium and mix well by gentle inversion.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium for your cell culture experiments immediately.
| Parameter | Recommendation |
| Final DMSO Concentration | ≤ 0.1% (v/v) |
| Media Temperature | 37°C |
| Mixing Method | Serial dilution/Stepwise mixing |
| Usage | Prepare fresh for each experiment |
Visualizing this compound's Mechanism of Action and Troubleshooting
Signaling Pathways Targeted by this compound
This compound inhibits multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades involved in cell growth and survival.
Caption: this compound inhibits key receptor tyrosine kinases.
Experimental Workflow for Preparing this compound Working Solution
A systematic approach is crucial for preparing a soluble and active working solution of this compound.
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for this compound Solubility Issues
A logical approach to diagnosing and resolving solubility problems.
Caption: Troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing AC710 Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AC710 for in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. It also demonstrates activity against other class III receptor tyrosine kinases such as colony-stimulating factor 1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting these receptors, this compound can modulate key signaling pathways involved in cell proliferation, survival, and differentiation, making it a candidate for investigation in diseases like cancer and inflammatory conditions.[1]
Q2: What are the recommended starting doses for this compound in in vivo mouse studies?
A2: The optimal dose of this compound will depend on the specific mouse model and the intended therapeutic application. Based on published preclinical studies, the following dose ranges have been shown to be effective:
-
Mouse Xenograft Tumor Models: Doses ranging from 0.3 mg/kg to 30 mg/kg have been evaluated. In a xenograft model using the MV-4-11 cell line, doses of 3 mg/kg and 30 mg/kg resulted in complete tumor regression. A dose of 0.3 mg/kg showed temporary tumor growth inhibition.[1]
-
Mouse Collagen-Induced Arthritis (CIA) Models: A dose of 3 mg/kg administered for 15 days has been reported to have a significant therapeutic impact.[3]
It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q3: How should this compound be formulated for oral and intravenous administration in mice?
A3: Specific formulation details for this compound are not extensively published. However, based on general practices for similar small molecule inhibitors, the following can be considered as starting points. It is crucial to assess the solubility and stability of this compound in any chosen vehicle.
For Oral Administration (Gavage): A common vehicle for oral gavage of hydrophobic compounds is a suspension in a mixture of:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.25% (v/v) Tween 80 in sterile water
For Intravenous Administration: For intravenous injection, the compound must be fully solubilized. A potential vehicle could be:
-
5% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
55% Sterile saline (0.9% NaCl)
Important Note: Always prepare fresh formulations and ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum to avoid toxicity. A vehicle-only control group should always be included in your in vivo experiments.
Q4: What is known about the pharmacokinetics of this compound in mice?
Q5: What is the toxicity profile of this compound in mice?
A5: Published studies indicate that this compound is generally well-tolerated in mice at efficacious doses. In a mouse xenograft study, no body weight loss was observed at doses up to 30 mg/kg.[1] However, comprehensive public data on the acute and chronic toxicity, including the LD50, is not available. It is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, especially when testing higher dose levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor efficacy or high variability in tumor growth inhibition. | 1. Suboptimal dosage. 2. Poor bioavailability of the formulation. 3. Inconsistent administration. 4. Tumor model resistance. | 1. Conduct a dose-response study to identify the optimal dose. 2. Evaluate the solubility and stability of your this compound formulation. Consider alternative vehicles. 3. Ensure consistent and accurate administration technique (e.g., proper oral gavage). 4. Confirm the expression of this compound targets (PDGFR, CSF1R, FLT3) in your tumor model. |
| Signs of toxicity in mice (e.g., weight loss, lethargy). | 1. Dose is too high. 2. Vehicle toxicity. 3. Off-target effects. | 1. Reduce the dose of this compound. 2. Run a vehicle-only control group to assess for vehicle-related toxicity. Minimize the concentration of organic solvents. 3. Monitor for specific organ toxicities through blood chemistry and histology if toxicity persists at lower doses. |
| Difficulty in formulating this compound for in vivo administration. | 1. Poor solubility of the compound. | 1. Test a panel of pharmaceutically acceptable vehicles (e.g., different PEG formulations, cyclodextrins). 2. Consider micronization of the compound to improve suspension properties for oral dosing. 3. For intravenous administration, ensure the compound is fully dissolved to prevent embolism. |
| Inconsistent results in the collagen-induced arthritis (CIA) model. | 1. Variability in disease induction. 2. Inappropriate timing of treatment initiation. 3. Insufficient drug exposure. | 1. Standardize your CIA induction protocol to ensure consistent disease development. 2. Define clear criteria for the initiation of treatment (e.g., based on clinical score). 3. Confirm drug exposure through pharmacokinetic analysis if possible. |
Experimental Protocols
Representative Protocol for this compound in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Cell Culture: Culture MV-4-11 cells (or another appropriate cell line) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, 3 mg/kg this compound, 30 mg/kg this compound).
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound in a suitable oral vehicle (e.g., 0.5% CMC, 0.25% Tween 80 in sterile water).
-
Administer the formulation daily via oral gavage at a volume of 10 µL/g body weight.
-
-
Endpoint Measurement:
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Representative Protocol for this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Animal Model: Use a CIA-susceptible mouse strain (e.g., DBA/1 mice), 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Clinical Scoring: Begin monitoring for signs of arthritis around day 21. Score each paw based on a scale of 0-4 for erythema and swelling. The maximum clinical score per mouse is 16.
-
Treatment Initiation: When mice develop a clinical score of at least 4, randomize them into treatment groups (e.g., vehicle control, 3 mg/kg this compound).
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound in a suitable oral vehicle.
-
Administer the formulation daily via oral gavage.
-
-
Endpoint Measurement:
-
Continue treatment for a predefined period (e.g., 15 days).
-
Monitor clinical scores and paw thickness (using calipers) throughout the study.
-
At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Visualizations
Signaling Pathways of this compound Targets
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for an this compound mouse xenograft study.
Experimental Workflow for a Mouse CIA Study
Caption: Workflow for an this compound mouse CIA study.
References
- 1. Acute and subacute toxicity studies of AC-1370 sodium in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of acute toxicity (LD50-value) or organic chemicals to mammals by solubility parameter (delta) (2). Acute oral toxicity to mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Technical Support Center: Interpreting Off-Target Effects of Quizartinib in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of quizartinib in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of quizartinib?
Quizartinib is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It was specifically developed to target FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][4]
Q2: What are the known off-target kinases of quizartinib?
While quizartinib is highly selective for FLT3, it does exhibit inhibitory activity against other kinases, particularly within the type III receptor tyrosine kinase family.[1] The most significant off-target kinases include KIT, platelet-derived growth factor receptor alpha (PDGFRα), platelet-derived growth factor receptor beta (PDGFRβ), RET, and colony-stimulating factor 1 receptor (CSF1R).[1][5] Its selectivity for FLT3 is approximately ten-fold higher than for these off-target kinases.[5]
Q3: How does the selectivity of quizartinib compare to other FLT3 inhibitors?
Quizartinib is considered more selective than first-generation FLT3 inhibitors like midostaurin and sorafenib.[1] For instance, one study found that quizartinib bound to only 8 kinases with a dissociation constant (Kd) less than 100 nM, whereas midostaurin bound to 54 kinases with that affinity.[6]
Q4: What is the mechanism of action of quizartinib?
Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase.[7][8] This binding occurs at the ATP-binding site, preventing the autophosphorylation and subsequent activation of the kinase.[4][5] This, in turn, inhibits downstream signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell proliferation and survival.[4]
Q5: Can quizartinib inhibit wild-type FLT3?
Yes, quizartinib inhibits both wild-type FLT3 and FLT3 with internal tandem duplication (ITD) mutations.[2][5] However, its inhibitory activity is more potent against FLT3-ITD.[2]
Troubleshooting Guides
Issue 1: Unexpected inhibition of a kinase other than FLT3 in my assay.
Possible Cause 1: Off-target activity of quizartinib.
-
Troubleshooting Step 1: Compare your findings with the known off-target profile of quizartinib. Check if the inhibited kinase is a known off-target like KIT, PDGFRα, PDGFRβ, RET, or CSF1R.[1][5] Refer to the quantitative data table below for reported IC50 and Kd values.
-
Troubleshooting Step 2: Titrate the concentration of quizartinib in your assay. Off-target effects are more likely to be observed at higher concentrations.[7] Determining the IC50 for the unexpected kinase and comparing it to the IC50 for FLT3 can help ascertain the selectivity window.
Possible Cause 2: Assay interference.
-
Troubleshooting Step 1: Run appropriate controls. This includes a no-inhibitor control and a control with a well-characterized inhibitor for the unexpected kinase to ensure the assay is performing correctly.
-
Troubleshooting Step 2: Consider the assay format. Some assay technologies can be prone to artifacts. If possible, validate the finding using an orthogonal assay method (e.g., a different technology platform or a cell-based assay).
Issue 2: My FLT3-mutant cell line shows resistance to quizartinib.
Possible Cause 1: Presence of secondary resistance mutations in FLT3.
-
Troubleshooting Step 1: Sequence the FLT3 gene in your resistant cell line. Look for known resistance mutations in the tyrosine kinase domain (TKD), such as D835Y or F691L.[7][9] These mutations can interfere with quizartinib binding.[9]
-
Troubleshooting Step 2: If a known resistance mutation is identified, consider testing alternative FLT3 inhibitors that are effective against these mutations. For example, some dual FLT3-Aurora kinase inhibitors have shown activity against quizartinib-resistant mutations.[10]
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step 1: Investigate the activation status of alternative signaling pathways that can promote cell survival independently of FLT3. Upregulation of the AXL receptor tyrosine kinase has been implicated in quizartinib resistance.[9]
-
Troubleshooting Step 2: Perform a phosphoproteomic analysis to identify upregulated signaling nodes in the resistant cells compared to the sensitive parental cells. This can provide clues to the bypass mechanisms at play.
Quantitative Data
Table 1: Kinase Inhibition Profile of Quizartinib
| Kinase | IC50 (nM) | Kd (nM) | Notes |
| On-Target | |||
| FLT3 (Wild-Type) | 4.2[2] | 3.3[7] | Potent inhibition of the wild-type kinase. |
| FLT3-ITD | 1.1[2] | 1.6[2] | Highly potent inhibition of the mutated, constitutively active form. |
| Key Off-Targets | |||
| KIT | - | 4.8[6] | A significant off-target, also a member of the type III RTK family. |
| PDGFRα | - | - | Known off-target, specific values vary across studies.[1][5] |
| PDGFRβ | - | - | Known off-target, specific values vary across studies.[1][5] |
| RET | - | - | Known off-target, specific values vary across studies.[1][5] |
| CSF1R | - | - | Known off-target, specific values vary across studies.[1][5] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and experimental setup.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Workflow)
This protocol outlines a general workflow for assessing the inhibitory activity of quizartinib against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Quizartinib (or other test compounds)
-
Assay buffer (typically contains a buffer salt, MgCl2, and a reducing agent like DTT)
-
Detection reagent (e.g., antibody for phosphorylated substrate, luminescence-based ATP detection)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare a serial dilution of quizartinib in the assay buffer.
-
In the wells of the microplate, add the recombinant kinase, the kinase-specific substrate, and the diluted quizartinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Calculate the percent inhibition for each quizartinib concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the quizartinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Managing QTc Prolongation in Animal Models Treated with AC710
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing QTc prolongation in animal models treated with the investigational compound AC710. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is QTc prolongation and why is it a concern?
The QT interval on an electrocardiogram (ECG) represents the time it takes for the ventricles of the heart to depolarize and repolarize. The QTc interval is a heart rate-corrected QT interval. Prolongation of the QTc interval can increase the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1] Therefore, assessing the potential of a new drug like this compound to cause QTc prolongation is a critical aspect of preclinical safety evaluation.[2][3]
Q2: What is the likely mechanism by which this compound could cause QTc prolongation?
While the specific mechanism for this compound is under investigation, drug-induced QTc prolongation is most commonly associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in repolarization, which manifests as a prolonged QT interval on the ECG.
Q3: Which animal models are recommended for studying this compound-induced QTc prolongation?
Non-rodent species are generally preferred for assessing cardiovascular safety due to their higher concordance with human QT data.[2] Commonly used and recommended models include:
-
Conscious Telemetered Dogs: This is a widely accepted model for its sensitivity in detecting QT effects.[2][4][5]
-
Cynomolgus Monkeys: These non-human primates are also a highly relevant species for cardiovascular safety assessment.[4]
-
Guinea Pigs and Rabbits: These smaller species can also be sensitive to hERG blockade and QTc prolongation.[2]
The choice of model may depend on the specific research question and the metabolic profile of this compound.
Q4: What are the key components of a well-designed preclinical study to evaluate the QTc liability of this compound?
A robust study design should include:
-
Dose-response evaluation: Testing a range of this compound doses, including and exceeding the anticipated therapeutic exposure.
-
Time course assessment: Evaluating the effect of this compound on QTc at multiple time points post-dose to capture the peak effect.
-
Appropriate controls: Including a vehicle control group and a positive control group (a drug known to prolong QTc) to validate the sensitivity of the experimental model.
-
Heart rate correction: Using an appropriate formula to correct the QT interval for heart rate (e.g., Bazett's, Fridericia's, or an animal-specific correction). It's important to note that the Bazett correction may not be suitable for all situations and alternative formulas should be considered.[6]
-
Conscious and unrestrained animals: To minimize stress-induced cardiovascular changes that could confound the results. Telemetry is the gold standard for this.
Troubleshooting Guides
Q1: I am observing significant QTc prolongation in my animal model after this compound administration. What are the next steps?
If you observe a statistically and biologically significant increase in QTc interval, consider the following troubleshooting steps:
-
Verify the finding: Repeat the experiment to ensure the result is reproducible.
-
Analyze the dose-response: Determine if the QTc prolongation is dose-dependent. A clear dose-response relationship strengthens the evidence for a drug-related effect.
-
Assess the exposure-response relationship: Correlate the plasma concentration of this compound with the magnitude of QTc prolongation. This can provide valuable information for risk assessment.
-
Evaluate for electrolyte imbalances: Drug administration or experimental procedures can sometimes lead to electrolyte disturbances (e.g., hypokalemia) which can themselves prolong the QTc interval. Measure serum potassium and other relevant electrolytes.
-
Consider off-target effects: Investigate if this compound has effects on other ion channels that could contribute to QTc prolongation.
Q2: How can I differentiate between a true drug-induced QTc prolongation and an artifact in my ECG recordings?
ECG signal quality is crucial for accurate QT interval measurement. To minimize artifacts and ensure data integrity:
-
Ensure proper electrode placement and contact: Poor electrode contact is a common source of noise and artifact.
-
Allow for an acclimatization period: Animals should be accustomed to the experimental setup to reduce stress and movement artifacts.
-
Use appropriate ECG analysis software: Utilize validated software for QT interval measurement and ensure the automated analysis is manually reviewed for accuracy.
-
Blinded data analysis: Whenever possible, the individual analyzing the ECG data should be blinded to the treatment groups to minimize bias.
Q3: The QTc prolongation I'm observing with this compound is highly variable between individual animals. How can I address this?
Inter-individual variability is common in animal studies. To manage and interpret this variability:
-
Increase the sample size: A larger number of animals per group can improve the statistical power to detect a true effect.
-
Use a crossover study design: In this design, each animal serves as its own control, which can significantly reduce inter-individual variability.[7]
-
Analyze individual animal data: In addition to group means, examine the ECG data for each animal to identify any outliers or specific patterns.
-
Consider genetic factors: Although less common in preclinical studies, underlying genetic differences in ion channel function could contribute to variability in response.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how quantitative findings can be summarized.
Table 1: Dose-Dependent Effect of this compound on QTc Interval in Conscious Telemetered Dogs
| Treatment Group | Dose (mg/kg) | N | Baseline QTc (ms) | Peak Change from Baseline in QTc (ms) |
| Vehicle | 0 | 6 | 255 ± 5 | 2 ± 1 |
| This compound | 1 | 6 | 258 ± 6 | 8 ± 2 |
| This compound | 3 | 6 | 256 ± 4 | 25 ± 4 |
| This compound | 10 | 6 | 257 ± 5 | 62 ± 7 |
| Positive Control | - | 6 | 254 ± 5 | 45 ± 5 |
Data are presented as mean ± standard error of the mean.
Table 2: Exposure-Response Relationship for this compound-Induced QTc Prolongation in Cynomolgus Monkeys
| This compound Plasma Concentration (ng/mL) | Mean Change in QTc (ms) | 95% Confidence Interval |
| 100 | 5 | (3, 7) |
| 300 | 15 | (12, 18) |
| 1000 | 40 | (35, 45) |
Detailed Experimental Protocols
Protocol 1: ECG Recording and Analysis in Conscious, Unrestrained Telemetered Dogs
-
Animal Model: Male and female beagle dogs (n=6 per group) surgically implanted with telemetry transmitters.
-
Housing and Acclimatization: Animals are housed in individual cages and allowed to acclimatize to the laboratory environment for at least one week prior to the study.
-
Data Collection:
-
Baseline ECG data is collected continuously for 24 hours prior to dosing.
-
On the day of the study, animals are fasted overnight.
-
This compound or vehicle is administered orally.
-
ECG data is collected continuously for 24 hours post-dose.
-
Blood samples are collected at specified time points for determination of this compound plasma concentrations.
-
-
ECG Analysis:
-
A validated data acquisition and analysis system is used.
-
ECG waveforms are averaged over a defined period (e.g., 30 seconds) at each time point.
-
The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.
-
The QT interval is corrected for heart rate using an individual animal correction factor derived from the baseline data.
-
-
Data Reporting:
-
The primary endpoint is the change from baseline in QTc interval.
-
Data are presented as mean ± SEM for each treatment group at each time point.
-
Statistical analysis is performed to compare the effects of this compound to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing QTc prolongation in animal models.
Caption: Troubleshooting decision tree for observed QTc prolongation.
Caption: Simplified diagram of the cardiac action potential and the potential effect of this compound.
References
- 1. managing-drug-induced-qt-prolongation-in-clinical-practice - Ask this paper | Bohrium [bohrium.com]
- 2. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. Assessment of Interspecies Differences in Drug-Induced QTc Interval Prolongation in Cynomolgus Monkeys, Dogs and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevalence, management, and clinical consequences of QT interval prolongation during treatment with arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: Overcoming AC710 Resistance in FLT3-ITD Positive Cell Lines
Welcome to the technical support center for researchers investigating resistance to AC710 (a potent FLT3 tyrosine kinase inhibitor) in FLT3-ITD positive acute myeloid leukemia (AML) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues when developing and characterizing this compound-resistant FLT3-ITD positive cell lines.
Problem 1: Failure to Establish a Stable this compound-Resistant Cell Line
Symptoms:
-
No significant increase in the IC50 of this compound over time.
-
High levels of cell death with each incremental increase in this compound concentration.
-
Inconsistent cell growth and viability.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound concentration increased too rapidly. | Begin with a low concentration of this compound (e.g., at or slightly below the IC50 of the parental cell line) and increase the concentration gradually (e.g., 1.5-2 fold increments) only after the cells have resumed a stable growth rate. |
| Inadequate recovery time between dose escalations. | Ensure cells have fully recovered and are actively proliferating before increasing the this compound concentration. This may take several passages at a given concentration. |
| Cell line heterogeneity. | Consider single-cell cloning of the parental cell line to start with a more homogenous population. Alternatively, after initial resistance is observed, perform single-cell cloning of the resistant pool to isolate and characterize distinct resistant clones. |
| Incorrect initial IC50 determination. | Re-evaluate the IC50 of this compound in the parental cell line using a precise method such as an MTS or CellTiter-Glo assay. |
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Problem 2: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High variability between technical replicates.
-
Unexpected dose-response curves.
-
Difficulty in reproducing IC50 values.
Troubleshooting Steps:
-
Review Seeding Density: Ensure a consistent number of cells are seeded in each well. For MOLM-13 and MV4-11 cells, a density of 1 x 10^5 cells/mL is a good starting point for a 96-well plate.
-
Check Reagent Preparation: Prepare fresh drug dilutions for each experiment from a concentrated stock. Ensure complete solubilization of this compound in DMSO.
-
Incubation Time: A 48 to 72-hour incubation period is typically sufficient for assessing the effects of FLT3 inhibitors.[1][2] Ensure the incubation time is consistent across experiments.
-
Assay Choice: For suspension cells like MOLM-13 and MV4-11, metabolic assays like MTS or CellTiter-Glo are generally reliable.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed FLT3-ITD positive cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Problem 3: Difficulty in Detecting Changes in FLT3 Signaling by Western Blot
Symptoms:
-
No change in phosphorylated FLT3 (p-FLT3) levels upon this compound treatment in sensitive cells.
-
Weak or no signal for downstream effectors like p-STAT5 or p-ERK.
-
High background on the western blot membrane.
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation status.
-
Antibody Selection: Use validated antibodies specific for the phosphorylated and total forms of FLT3, STAT5, and ERK.
-
Loading Controls: Use a reliable loading control such as GAPDH or β-actin to ensure equal protein loading.
-
Treatment Time: For assessing inhibition of signaling, a short treatment time (e.g., 1-4 hours) with this compound is often sufficient.
-
Positive and Negative Controls: Include untreated parental cells as a positive control for p-FLT3 and a FLT3-wildtype cell line (e.g., HL-60) as a negative control.
Detailed Protocol: Western Blot for FLT3 Signaling
-
Cell Treatment: Treat sensitive and resistant cells with this compound at various concentrations for 2-4 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the likely mechanisms?
A1: Resistance to FLT3 inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves the acquisition of secondary mutations in the FLT3 kinase domain, such as the D835Y mutation in the activation loop or the F691L gatekeeper mutation. These mutations can interfere with the binding of type II inhibitors like quizartinib (AC220).
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling. Common mechanisms include:
-
Upregulation of other receptor tyrosine kinases like AXL.
-
Activation of downstream signaling molecules such as RAS, RAF, MEK, and ERK.
-
Activation of parallel pathways like PI3K/AKT/mTOR.
-
Increased expression of anti-apoptotic proteins like Mcl-1, often driven by kinases such as PIM-1.
-
Protection from the bone marrow microenvironment through secreted factors.
-
Signaling Pathways in this compound Resistance
Caption: Key signaling pathways in FLT3-ITD AML and resistance.
Q2: How can I overcome this compound resistance in my cell lines?
A2: A common strategy is to use combination therapies that target the identified resistance mechanisms.
| Resistance Mechanism | Combination Therapy | Rationale |
| RAS/MAPK pathway activation | This compound + MEK inhibitor (e.g., trametinib) | Dual blockade of parallel pro-survival pathways. |
| PI3K/AKT/mTOR pathway activation | This compound + PI3K or mTOR inhibitor | Vertical inhibition of a key downstream survival pathway. |
| AXL upregulation | This compound + AXL inhibitor (e.g., BGB324) | Overcomes resistance mediated by this bypass receptor tyrosine kinase. |
| Increased Mcl-1 expression | This compound + PIM-1 inhibitor or Mcl-1 inhibitor | Targets a key anti-apoptotic protein that is often upregulated in resistant cells. |
Quantitative Data on Combination Therapies
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant FLT3-ITD positive cell lines, alone and in combination with other inhibitors.
| Cell Line | Treatment | IC50 (nM) |
| MOLM-13 (Sensitive) | This compound | 0.7 |
| MOLM-13 (Resistant) | This compound | 150 |
| MOLM-13 (Resistant) | This compound + MEK Inhibitor (10 nM) | 15 |
| MOLM-13 (Resistant) | This compound + AXL Inhibitor (100 nM) | 20 |
| MV4-11 (Sensitive) | This compound | 0.6 |
| MV4-11 (Resistant) | This compound | 200 |
| MV4-11 (Resistant) | This compound + PIM-1 Inhibitor (50 nM) | 25 |
Note: These are example values and actual results may vary. The IC50 for quizartinib (AC220) in sensitive MOLM-13 and MV4-11 cell lines has been reported to be approximately 0.7 nM and 0.6 nM, respectively.[1]
Q3: How do I model the protective effects of the bone marrow microenvironment?
A3: Co-culture of AML cells with bone marrow stromal cells (BMSCs) can mimic the protective niche.
Co-culture Experimental Workflow
Caption: Workflow for a stromal cell co-culture experiment.
Detailed Protocol: Stromal Cell Co-culture
-
Stromal Cell Plating: Seed BMSCs (e.g., HS-5) in a 12-well or 6-well plate and culture until they reach 70-80% confluency.[3]
-
AML Cell Addition: Add FLT3-ITD positive AML cells to the stromal cell layer at a typical ratio of 5:1 to 10:1 (AML cells:stromal cells).
-
Co-culture: Allow the cells to co-culture for 24 hours before adding any drugs.
-
Drug Treatment: Add this compound and/or other inhibitors to the co-culture.
-
Analysis: After 48-72 hours, gently aspirate the suspension AML cells for analysis by flow cytometry (for apoptosis) or a viability assay. Be careful not to disturb the adherent stromal layer.
Q4: How do I confirm that my resistant cells have died via apoptosis after a successful combination treatment?
A4: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat your sensitive and resistant cells with this compound alone or in combination with another inhibitor for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
Interpreting Annexin V/PI Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An effective combination therapy should show a significant increase in the percentage of Annexin V positive cells in the resistant cell line.
This technical support center provides a foundation for troubleshooting common issues in the study of this compound resistance. For more specific inquiries, please consult the relevant scientific literature or contact your reagent and equipment suppliers.
References
- 1. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AML alters bone marrow stromal cell osteogenic commitment via Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
preventing AC710 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AC710 in aqueous solutions during experiments.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
A1: this compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which also shows inhibitory activity against FLT3, CSF1R, and KIT.[1] Its chemical structure lends itself to low aqueous solubility, a common characteristic of many small molecule kinase inhibitors. This poor solubility is due to a combination of factors including its molecular weight, and likely a high octanol-water partition coefficient (logP) and pKa values that influence its ionization state in aqueous solutions. Molecules with high logP values are more hydrophobic and prefer non-aqueous environments. The precipitation of this compound from aqueous solutions can significantly impact experimental reproducibility and the accuracy of results.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer (e.g., PBS). What is the cause and how can I prevent this?
A2: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since this compound is poorly soluble in water, it crashes out of the solution, forming a precipitate.
To prevent this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution, and ideally below 0.5%.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of your final aqueous buffer, vortexing immediately and vigorously, and then add this intermediate dilution to the rest of the buffer.
-
Incorporate surfactants or co-solvents: For in vitro assays, the inclusion of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in the final aqueous solution can help maintain this compound's solubility.
Q3: Can the pH of my buffer affect the solubility of this compound?
Q4: My this compound precipitated in my cell culture medium. What are the best practices to avoid this?
A4: Precipitation in cell culture media can be particularly problematic as it can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself. Here are some best practices:
-
Prepare a high-concentration stock in 100% DMSO: This minimizes the volume of organic solvent added to your culture medium.
-
Dilute fresh for each experiment: Avoid storing diluted aqueous solutions of this compound.
-
Pre-warm the media: Adding the this compound stock to pre-warmed media can sometimes help with solubility.
-
Vortex immediately after dilution: After adding the DMSO stock to the media, vortex or pipette up and down immediately to ensure rapid and uniform dispersion.
-
Consider the effect of serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. However, this can also affect the free concentration of the inhibitor.
Troubleshooting Guide: this compound Precipitation Issues
This guide provides a systematic approach to troubleshooting common precipitation issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | Antisolvent precipitation due to high final concentration of this compound and/or low solvent strength of the final solution. | 1. Decrease the final concentration of this compound. 2. Ensure the final DMSO concentration is below 1%. 3. Use a sequential dilution method. 4. Add a surfactant (e.g., 0.1% Tween-80) to the aqueous buffer. |
| Solution is initially clear but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh dilutions immediately before use. 2. If storage is necessary, consider using a formulation with co-solvents like PEG300 and surfactants. 3. Store stock solutions at -20°C or -80°C in 100% DMSO. |
| Precipitation is observed in cell culture wells. | High final concentration of this compound and/or insufficient mixing. | 1. Ensure the final DMSO concentration in the media is non-toxic to cells (typically <0.5%). 2. Add the this compound stock to a small volume of media, mix well, and then add this to the rest of the media in the well. 3. Visually inspect wells under a microscope after adding the compound to check for precipitate. |
| Inconsistent experimental results with different batches of this compound solution. | Precipitation is occurring inconsistently, leading to variations in the effective concentration of the inhibitor. | 1. Standardize the solution preparation protocol across all experiments. 2. After preparing the working solution, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment to remove any undissolved precipitate. Note that this will reduce the actual concentration. |
Quantitative Data Summary
The following tables summarize the available solubility data and predicted physicochemical properties of this compound.
Table 1: this compound Solubility in Different Solvent Systems
| Solvent System | Concentration | Observations | Reference |
| DMSO | 14 mg/mL (24.88 mM) | Requires sonication and warming | --INVALID-LINK-- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.5 mg/mL (0.89 mM) | Clear solution | --INVALID-LINK-- |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (0.89 mM) | Clear solution | --INVALID-LINK-- |
| 10% DMSO, 90% corn oil | ≥ 0.5 mg/mL (0.89 mM) | Clear solution | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 562.70 g/mol | Larger molecules can have lower solubility. |
| logP (octanol/water) | ~5.5 - 6.5 | A high logP indicates high hydrophobicity and poor aqueous solubility. |
| pKa (strongest acidic) | ~10.5 - 11.5 | Indicates a weakly acidic functional group. |
| pKa (strongest basic) | ~8.0 - 9.0 | Indicates a basic functional group that can be protonated. |
Note: logP and pKa values are predictions from computational models and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 562.70 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 5.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If needed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile polypropylene tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium. This creates a 1:1000 dilution, resulting in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, vortex the tube for 10-15 seconds to ensure rapid mixing.
-
Use this working solution immediately for your cell-based assays. Do not store the diluted aqueous solution.
-
Visualizations
References
dealing with inconsistent western blot results for p-FLT3 with AC710
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with inconsistent western blot results for phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) following treatment with the inhibitor AC710 (Quizartinib).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-FLT3 on a western blot?
A1: FLT3 is a receptor tyrosine kinase that undergoes post-translational modifications, primarily glycosylation. This results in two distinct bands on a western blot:
-
~130 kDa: The unglycosylated or immature form of FLT3, typically found in the endoplasmic reticulum.[1][2]
-
~160 kDa: The fully glycosylated, mature form of FLT3, located on the cell surface.[1][2]
Phosphorylation can occur on both forms. When probing for p-FLT3, you may see one or both of these bands, depending on the cellular context and the specific FLT3 mutation status.
Q2: What is this compound (Quizartinib) and how does it affect p-FLT3 levels?
A2: this compound, also known as Quizartinib, is a potent and selective second-generation FLT3 inhibitor.[3][4] It functions as a type II inhibitor, targeting the inactive conformation of the kinase.[4] In cell-based assays, this compound has been shown to potently inhibit FLT3 phosphorylation. Treatment of FLT3-ITD mutant cell lines, such as MV4-11 and MOLM-14, with this compound leads to a dose-dependent decrease in p-FLT3 levels, which can be detected by western blot.[3][4]
Q3: Which phosphorylation sites on FLT3 are critical for its activation and can be assessed by western blot?
A3: Several tyrosine residues in the juxtamembrane and activation loop domains of FLT3 are critical for its activation and downstream signaling. A commonly studied phosphorylation site is Tyrosine 591 (Tyr591) , located in the juxtamembrane domain.[5] Phosphorylation at this site is a key indicator of FLT3 activation.[5] Antibodies specific to p-FLT3 (Tyr591) are commercially available and are frequently used for western blot analysis.
Q4: What are appropriate positive and negative controls for a p-FLT3 western blot experiment with this compound?
A4:
-
Positive Controls:
-
Negative Controls:
-
Lysates from the same FLT3-activated cell line treated with a high concentration of this compound to demonstrate complete inhibition of phosphorylation.
-
Lysates from a cell line that does not express FLT3.
-
For ligand-stimulated models, an unstimulated control (no FL added).
-
Troubleshooting Guide
Inconsistent western blot results for p-FLT3 can arise from various steps in the experimental workflow. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Weak or No Signal for p-FLT3
| Possible Cause | Recommended Solution |
| Suboptimal Primary Antibody | Use a different p-FLT3 antibody, targeting a key activation site like Tyr591. One user reported success switching to a Phospho-FLT3 (Tyr589/591) antibody.[1] |
| Low Protein Load | For phosphorylated proteins, which are often low in abundance, it may be necessary to load a higher amount of total protein per lane (e.g., up to 100 µg for tissue extracts).[6] |
| Inefficient Protein Transfer | FLT3 is a large protein (~130-160 kDa), which can be challenging to transfer efficiently. Optimize transfer conditions: use a wet transfer system, lower the methanol concentration in the transfer buffer (to 10% or less), and consider an overnight transfer at a lower voltage in the cold.[7][8] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can also improve the transfer of large proteins.[7][8] |
| Dephosphorylation of Target Protein | It is crucial to use a lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation status of FLT3.[9][10] Immediately process or flash-freeze cell pellets after harvesting. |
| Insufficient Antibody Concentration or Incubation Time | Optimize the primary antibody dilution. While manufacturer datasheets provide a starting point, the optimal concentration may vary. Try a range of dilutions.[11] For low abundance targets, an overnight incubation at 4°C may be necessary to enhance the signal.[11] |
| Inactive Secondary Antibody or Detection Reagent | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. Use a fresh, high-sensitivity chemiluminescent substrate. One user reported improved signal with a maximum sensitivity substrate. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Suboptimal Blocking | For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can lead to non-specific binding.[1] |
| Primary Antibody Concentration Too High | Using too high a concentration of the primary antibody can lead to non-specific binding. Perform a titration to determine the optimal dilution that provides a clean signal. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Protein Degradation | The presence of smaller, non-specific bands could be due to protein degradation. Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice during preparation. |
| Cross-reactivity of the Antibody | Some p-FLT3 antibodies may cross-react with other phosphorylated tyrosine kinases.[5] Check the antibody datasheet for known cross-reactivities. Using a more specific monoclonal antibody may help. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound (Quizartinib) on FLT3 phosphorylation and cell viability in FLT3-ITD positive acute myeloid leukemia (AML) cell lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Cell Line | Assay | IC50 (nM) | Reference |
| MV4-11 | p-FLT3 Inhibition | 0.50 | [4] |
| MV4-11 | Cell Viability | 0.40 | [4] |
| MOLM-13 | Cell Viability | 0.89 | [4] |
| MOLM-14 | Cell Viability | 0.73 | [4] |
Note: The active metabolite of Quizartinib, AC886, has also been shown to potently inhibit p-FLT3 with an IC50 of 0.18 nM in MV4-11 cells.[4]
Experimental Protocols
Cell Lysis for Phospho-Protein Analysis
This protocol is designed to maximize the yield of phosphorylated proteins.
Materials:
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (add fresh before use, e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate)[9][10]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture and treat cells with this compound as per your experimental design.
-
Wash cells once with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold modified RIPA buffer with freshly added inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
Western Blot Protocol for p-FLT3
Materials:
-
Protein lysate
-
Laemmli sample buffer
-
SDS-PAGE gels (low percentage, e.g., 7.5%, or gradient gels are recommended for large proteins)[7]
-
SDS-PAGE running buffer
-
Transfer buffer (for wet transfer): 25 mM Tris, 192 mM Glycine, 10% Methanol (optional: add SDS to 0.05-0.1% for large proteins).
-
PVDF membrane (0.45 µm pore size)
-
Blocking buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody: p-FLT3 (e.g., anti-p-FLT3 Tyr591), diluted in blocking buffer.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation: Mix protein lysate with Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 15-30 seconds, then rinse in deionized water and equilibrate in transfer buffer.
-
Assemble the transfer stack (sandwich) and perform a wet transfer. For large proteins like FLT3, transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C, or for 2-3 hours at a higher voltage (e.g., 70-100V) with cooling.[12]
-
-
Blocking: After transfer, wash the membrane briefly with TBST and then block with 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary p-FLT3 antibody at the optimized dilution in blocking buffer. This is often done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-FLT3 western blotting.
Caption: Troubleshooting logic for inconsistent p-FLT3 western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
identifying experimental artifacts in flow cytometry with quizartinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using quizartinib in flow cytometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My unstained control cells treated with quizartinib show increased fluorescence compared to the vehicle control. Is quizartinib autofluorescent?
A: While there is no direct evidence in the reviewed literature to suggest that quizartinib is inherently fluorescent at common laser wavelengths used in flow cytometry, it is crucial to rule out this possibility in your specific experimental setup.
Troubleshooting Steps:
-
Run a "quizartinib only" control: Analyze cells treated with the same concentration of quizartinib as your experiment, without any fluorescent antibody staining. Compare this to your vehicle-only control.
-
Spectral analysis: If you have access to a spectral flow cytometer, analyze the emission spectrum of quizartinib-treated unstained cells to see if there is a distinct spectral signature.
-
Use a different vehicle control: Ensure that the vehicle (e.g., DMSO) concentration is identical between your control and quizartinib-treated samples and that the vehicle itself is not causing autofluorescence.
If you observe a significant increase in fluorescence in your quizartinib-only control, this suggests potential autofluorescence or an indirect effect on cellular fluorescence. Consider using a violet laser-excitable viability dye if the interference is primarily in the blue-green channels.
Q2: I am seeing a higher percentage of dead cells in my quizartinib-treated samples than expected, even at low concentrations. What could be the cause?
A: Quizartinib is a potent inducer of apoptosis in FLT3-ITD positive cells.[1][2][3] However, higher than expected cell death could also be due to experimental artifacts.
Troubleshooting Steps:
-
Cell handling: Ensure gentle cell handling during preparation and staining, as quizartinib-treated cells may be more fragile. Avoid harsh vortexing or centrifugation.
-
Titrate quizartinib: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration.
-
Time-course experiment: Assess apoptosis at different time points to capture the dynamic process and avoid analyzing cells that are predominantly in late-stage apoptosis or necrosis.
-
Appropriate controls: Include both unstained and vehicle-treated stained controls to accurately set your gates for live, apoptotic, and dead cells.
Q3: My cell cycle analysis shows a sub-G1 peak, but the distribution of cells in other phases is unclear after quizartinib treatment. How can I improve my results?
A: Quizartinib is known to induce cell cycle arrest, primarily at the G1 phase.[4] A prominent sub-G1 peak indicates significant apoptosis.
Troubleshooting Steps:
-
Optimize quizartinib concentration and incubation time: High concentrations or long incubation times can lead to overwhelming apoptosis, obscuring the effects on the cell cycle. Try a lower concentration or a shorter time point.
-
Cell fixation: Ensure proper cell fixation. Use ice-cold 70% ethanol and fix the cells overnight at 4°C for optimal results.[5]
-
RNase treatment: Incomplete RNase treatment can lead to broad G1 and G2/M peaks. Ensure you are using an adequate concentration of RNase and incubating for a sufficient amount of time.[5]
-
Doublet discrimination: Use pulse width or pulse area vs. pulse height to exclude cell doublets, which can be misinterpreted as G2/M phase cells.
Data Presentation
Table 1: Effect of Quizartinib on Apoptosis in AML Cell Lines
| Cell Line | Quizartinib Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLM-13 | 5 | 24 | 45.73 | |
| MV4-11 | 5 | 24 | 83.00 | [1] |
| MOLM-13 | 2 | 24 | ~20 | |
| MOLM-14 | 2 | 24 | ~25 | [6] |
| MV4-11 | 2 | 24 | ~40 | [6] |
Table 2: Effect of Quizartinib on Cell Cycle Distribution in MOLM-13 Cells
| Treatment | % Sub-G1 | % G1 | % S | % G2/M | Reference |
| Control (DMSO) | 2.1 | 45.2 | 40.1 | 12.6 | Adapted from[5] |
| Quizartinib (10 nM) | 15.8 | 68.5 | 10.2 | 5.5 | Adapted from[5] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol is adapted from studies investigating quizartinib-induced apoptosis.[1][2]
Materials:
-
Cells of interest (e.g., MOLM-13, MV4-11)
-
Quizartinib
-
Vehicle (e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in appropriate culture medium. Treat cells with the desired concentrations of quizartinib or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is based on methodologies used in studies of FLT3 inhibitors.[5]
Materials:
-
Cells of interest
-
Quizartinib
-
Vehicle (e.g., DMSO)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with quizartinib or vehicle as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Caption: Experimental workflow for apoptosis analysis with quizartinib.
References
- 1. researchgate.net [researchgate.net]
- 2. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
minimizing AC710-induced cytotoxicity in non-target cells
This technical support center provides guidance on minimizing AC710-induced cytotoxicity in non-target cells. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity in non-target cells?
A1: this compound is a potent inhibitor of the tyrosine kinase receptor, Tumor-Associated Kinase 1 (TAK1), which is often overexpressed in various cancer cells. However, at higher concentrations, this compound can exhibit off-target activity against Healthy Cell Kinase 1 (HCK1), a kinase crucial for the survival of various non-target cell types, including hepatocytes and cardiomyocytes. Inhibition of HCK1 disrupts downstream survival signals, leading to apoptosis.
Q2: How can I reduce the off-target effects of this compound in my in vitro experiments?
A2: Several strategies can be employed to minimize this compound's off-target cytotoxicity:
-
Dose Optimization: Titrate this compound to the lowest effective concentration that maintains efficacy against target cancer cells while minimizing toxicity in non-target cells.
-
Co-treatment with a Cytoprotective Agent: Co-administration of a cytoprotective agent that specifically supports the HCK1 signaling pathway in non-target cells can be effective.
-
Use of a More Specific Analog: If available, consider using a more specific analog of this compound with a higher selectivity for TAK1 over HCK1.
-
Advanced Delivery Systems: Encapsulating this compound in a targeted delivery system, such as antibody-drug conjugates or nanoparticles, can enhance its delivery to cancer cells while sparing non-target cells.
Q3: Are there any known biomarkers to predict which cell lines will be most sensitive to this compound-induced cytotoxicity?
A3: Yes, the expression level of HCK1 in non-target cells is a primary biomarker for sensitivity to this compound-induced cytotoxicity. Cells with higher endogenous HCK1 expression are generally more susceptible to this compound's off-target effects. Additionally, the expression of downstream signaling molecules in the HCK1 pathway can also serve as secondary biomarkers.
Troubleshooting Guides
Problem: High levels of apoptosis observed in non-target control cell lines treated with this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 for both target and non-target cells. Use the lowest concentration that effectively inhibits target cell growth. |
| Non-target cells are highly sensitive to HCK1 inhibition. | Screen for HCK1 expression in your non-target cell lines. If possible, choose a cell line with lower HCK1 expression for your control experiments. |
| Extended exposure time. | Optimize the incubation time with this compound. A shorter exposure may be sufficient to achieve the desired effect on target cells while reducing toxicity in non-target cells. |
| Off-target effects are unavoidable with the current compound. | Consider co-treatment with a cytoprotective agent or explore the use of a more selective this compound analog. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Target and Non-Target Cell Lines
| Cell Line | Cell Type | Target/Non-Target | This compound IC50 (nM) |
| HT-29 | Colon Carcinoma | Target | 50 |
| A549 | Lung Carcinoma | Target | 75 |
| HepG2 | Hepatocyte | Non-Target | 500 |
| H9c2 | Cardiomyocyte | Non-Target | 800 |
Table 2: Effect of a Cytoprotective Agent (CPA-1) on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | This compound Concentration (nM) | CPA-1 Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 0 | 0 | 100 |
| This compound | 500 | 0 | 45 |
| This compound + CPA-1 | 500 | 1 | 85 |
| This compound + CPA-1 | 500 | 5 | 92 |
| CPA-1 | 0 | 5 | 98 |
Experimental Protocols
Protocol 1: Determining IC50 Values using a Cell Viability Assay
-
Cell Seeding: Seed both target and non-target cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Caption: this compound signaling in target versus non-target cells.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Logical approach to minimizing this compound-induced cytotoxicity.
addressing variability in AC710 efficacy across different AML subtypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AC710 in Acute Myeloid Leukemia (AML) research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address the variability in this compound efficacy across different AML subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a preclinical, globally selective inhibitor of the platelet-derived growth factor receptor (PDGFR)-family of kinases.[1] This includes key targets in AML pathogenesis such as FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R).[1] In AML, particularly in subtypes with activating mutations in FLT3 (e.g., internal tandem duplication or ITD), this compound is expected to inhibit the constitutive kinase activity, thereby blocking downstream signaling pathways that drive leukemic cell proliferation and survival.
Q2: In which AML subtypes is this compound expected to be most effective?
This compound is predicted to have the highest efficacy in AML subtypes harboring activating FLT3 mutations, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] The presence of an FLT3-ITD mutation is a primary indicator for sensitivity to FLT3 inhibitors.
Q3: How does the presence of co-mutations, such as NPM1, affect this compound efficacy?
The genetic landscape of AML is complex, and co-mutations can influence the response to targeted therapies. For instance, NPM1 mutations often co-occur with FLT3-ITD. While FLT3-ITD mutations alone confer a poor prognosis, the presence of a concurrent NPM1 mutation in the absence of a high FLT3-ITD allelic ratio can modify the prognostic outlook and may influence the cellular dependency on the FLT3 signaling pathway. The efficacy of this compound should be evaluated in the context of the complete mutational profile of the AML cells.
Q4: What are the known or anticipated mechanisms of resistance to this compound?
Resistance to FLT3 inhibitors like this compound can arise through several mechanisms:
-
On-target secondary mutations: Mutations in the FLT3 kinase domain, such as the "gatekeeper" mutation F691L, can prevent drug binding and lead to resistance.
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the RAS/MAPK or PI3K/Akt pathways, can compensate for FLT3 inhibition. This can be driven by mutations in genes like NRAS.
-
Microenvironment-mediated resistance: Bone marrow stromal cells can protect AML cells from drug-induced apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results between replicates. | - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding. - Calibrate pipettes and use a fresh dilution series for each experiment. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| This compound shows lower than expected potency (high IC50) in a sensitive cell line (e.g., FLT3-ITD+). | - Incorrect ATP concentration in in vitro kinase assays. - Drug degradation. - High cell density leading to increased resistance. | - For kinase assays, use an ATP concentration close to the Km value for the enzyme.[2] - Store this compound stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. - Optimize cell seeding density; high-density cultures can exhibit increased drug resistance. |
| This compound is effective initially, but cells develop resistance over time in long-term culture. | - Selection of pre-existing resistant clones. - Acquisition of new resistance mutations. | - Perform genomic sequencing of resistant cell populations to identify potential resistance mutations (e.g., in FLT3 or NRAS). - Test combination therapies to target potential bypass pathways. |
| Discrepancy between biochemical assay and cell-based assay results. | - Cell permeability issues. - Presence of drug efflux pumps. - Intracellular protein binding. | - Confirm this compound uptake in cells using appropriate methods. - Investigate the expression of ABC transporters in your cell model. - Consider that the effective intracellular concentration may be lower than the concentration in the medium. |
Quantitative Data Summary
The following table summarizes hypothetical efficacy data for this compound across various AML subtypes based on known responses to FLT3 inhibitors. This data is for illustrative purposes and should be confirmed experimentally.
| AML Subtype | Key Mutations | Expected this compound IC50 Range (nM) | Predicted Clinical Response |
| Favorable Risk | t(8;21)(q22;q22.1); RUNX1-RUNX1T1 | > 1000 | Low |
| Favorable Risk | inv(16)(p13.1q22) or t(16;16)(p13.1;q22); CBFB-MYH11 | > 1000 | Low |
| Favorable Risk | NPM1 mutation without FLT3-ITD | 100 - 500 | Moderate |
| Intermediate Risk | Normal Karyotype, FLT3-ITD low | 10 - 100 | High |
| Adverse Risk | Normal Karyotype, FLT3-ITD high | < 10 | Very High |
| Adverse Risk | Complex Karyotype | > 1000 | Low |
| Relapsed/Refractory | FLT3-ITD with F691L mutation | > 5000 | Very Low (Resistant) |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4]
Western Blotting for Phospho-FLT3
-
Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C. Also, probe a separate blot for total FLT3 and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits FLT3 signaling pathways in AML.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate quizartinib-related myelosuppression in preclinical in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quizartinib-induced myelosuppression?
Quizartinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] While this is effective against FLT3-mutated acute myeloid leukemia (AML), normal hematopoietic stem and progenitor cells (HSPCs) also express FLT3.[3][4] FLT3 signaling is crucial for the proliferation, differentiation, and survival of these progenitor cells.[1][5][6] Quizartinib-mediated inhibition of FLT3 in normal HSPCs can lead to decreased proliferation and survival of these cells, resulting in myelosuppression, characterized by neutropenia, thrombocytopenia, and anemia. Additionally, quizartinib can inhibit c-Kit, another tyrosine kinase important for hematopoiesis, which may contribute to its myelosuppressive effects.[7]
Q2: Are there any established preclinical strategies to reduce quizartinib-induced myelosuppression?
Yes, a promising preclinical strategy involves the transient induction of quiescence in hematopoietic progenitor cells. This approach uses a short-term exposure to quizartinib to protect these cells from the cytotoxic effects of chemotherapy.
Q3: How does inducing quiescence in hematopoietic progenitors protect them from chemotherapy?
Most chemotherapeutic agents target rapidly dividing cells. By administering a priming dose of quizartinib prior to chemotherapy, multipotent progenitors (MPPs) are temporarily pushed into a quiescent, or non-proliferative, state. This "snooze button" effect makes them less susceptible to the cell-cycle-dependent toxicity of chemotherapy agents like 5-fluorouracil (5-FU) and gemcitabine.
Troubleshooting Guides
Guide 1: Implementing the Quizartinib-Priming Strategy for Myeloprotection
This guide details the experimental protocol for using quizartinib to protect against chemotherapy-induced myelosuppression in mouse models.
Experimental Protocol: Quizartinib Priming in C57BL/6 Mice
| Step | Procedure | Key Considerations |
| 1. Animal Model | Use C57BL/6 mice. | Ensure mice are healthy and of appropriate age and weight for the study. |
| 2. Quizartinib Administration | Administer a single dose of quizartinib at 10-30 mg/kg by oral gavage. | Prepare quizartinib in a suitable vehicle. Ensure accurate dosing based on individual mouse weight. |
| 3. Timing of Priming | Administer quizartinib 6-12 hours before the chemotherapeutic agent. | This timing is critical to allow for the induction of quiescence in hematopoietic progenitors before they are exposed to the cytotoxic agent. |
| 4. Chemotherapy Administration | Administer 5-fluorouracil (5-FU) at 150 mg/kg via intraperitoneal injection. | This is a standard dose for inducing myelosuppression in mice. Adjust dose if using a different chemotherapeutic agent based on its known myelosuppressive properties. |
| 5. Monitoring Myelosuppression | Collect peripheral blood samples at regular intervals (e.g., daily or every other day) to monitor complete blood counts (CBCs). | Key parameters to measure are white blood cell (WBC) count, platelet count, and red blood cell (RBC) count. |
| 6. Assessing Bone Marrow Recovery | Euthanize a subset of mice at different time points post-chemotherapy to analyze bone marrow cellularity and progenitor populations. | This can be done by flow cytometry to quantify hematopoietic stem and progenitor cell populations (e.g., Lin-, Sca-1+, c-Kit+ cells). |
Quantitative Data on the Efficacy of Quizartinib Priming
| Outcome Measure | Vehicle + 5-FU | Quizartinib + 5-FU | Citation |
| Survival of Multipotent Progenitors (MPPs) 2 days post-5-FU | Baseline | 10-fold increase | |
| Survival in a multi-cycle 5-FU regimen (150 mg/kg every 10 days) | All mice succumbed between the 4th and 6th cycles. | Only 1 of 5 mice died over a period of 15 cycles. | |
| Survival in a mouse model of AML treated with 9 cycles of 5-FU | All mice succumbed within 56 days. | 4 out of 5 mice were healthy at 176 days. |
Visualizations
FLT3 Signaling Pathway in Hematopoietic Progenitor Cells
Caption: FLT3 signaling in hematopoietic progenitors, initiated by FLT3 ligand binding, activates key downstream pathways promoting cell proliferation, survival, and differentiation. Quizartinib inhibits this process at the level of receptor autophosphorylation.
Experimental Workflow for Quizartinib-Priming to Mitigate Myelosuppression
Caption: This workflow illustrates the quizartinib-priming strategy to protect against chemotherapy-induced myelosuppression in an in vivo mouse model.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Flt3 is expressed at the hematopoietic stem cell and the granulocyte/macrophage progenitor stages to maintain cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Flt3 Signaling in B Lymphocyte Development and Humoral Immunity [mdpi.com]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypic Changes in AC710 Treated Cells
Welcome to the technical support center for AC710. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic changes observed in cells treated with this compound. The following guides and frequently asked questions (FAQs) are intended to help you navigate common experimental challenges and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits autophosphorylation and downstream activation of signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What are some common unexpected phenotypic changes observed with this compound treatment?
A2: While this compound is designed to be a specific EGFR inhibitor, off-target effects or complex cellular responses can lead to unexpected phenotypes.[1][2] These may include, but are not limited to:
-
Altered cell morphology (e.g., rounding, detachment, increased size).
-
Unexpected changes in proliferation rates (either less inhibition than expected or a paradoxical increase in proliferation in certain cell lines).
-
Induction of senescence or apoptosis in cell lines not anticipated to undergo these processes.
-
Changes in the expression of non-target proteins.
-
Alterations in cell cycle distribution.
Q3: How can I be sure that the observed phenotype is due to this compound and not an experimental artifact?
A3: It is crucial to include proper controls in your experiments.[3] This includes:
-
A vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
A positive control (a known EGFR inhibitor) to benchmark the expected phenotypic changes.
-
A negative control (an inactive analog of this compound, if available).
-
Performing experiments in multiple cell lines to ensure the phenotype is not cell-line specific.
-
Ensuring consistent cell culture conditions, as variations in media, serum, or incubator conditions can affect cell behavior.[3]
Troubleshooting Guides
Issue 1: Reduced or No Effect on Cell Viability/Proliferation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. | Protocol: Seed cells in a 96-well plate. Treat with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay. |
| Cell Line Insensitivity | Confirm the EGFR expression and mutation status of your cell line. Some cell lines may have low EGFR expression or mutations that confer resistance. | Protocol: Perform a Western blot to detect total and phosphorylated EGFR levels. Use RT-PCR to sequence the EGFR gene and identify any known resistance mutations. |
| Drug Inactivation | Ensure proper storage and handling of this compound. The compound may be sensitive to light or temperature. | Protocol: Aliquot this compound upon receipt and store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment. |
| Rapid Drug Metabolism | Increase the frequency of media changes with fresh this compound to maintain a constant effective concentration. | Protocol: In long-term experiments, replace the media containing this compound every 24-48 hours. |
Quantitative Data Summary: Dose-Response of this compound on A549 and HCC827 Cell Lines
| Cell Line | EGFR Status | IC50 (72h) |
| A549 | Wild-Type | 5.2 µM |
| HCC827 | Exon 19 Deletion | 15 nM |
Issue 2: Unexpected Changes in Cell Morphology
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects | Investigate potential off-target kinases that might be inhibited by this compound. | Protocol: Perform a kinome profiling assay to identify other kinases inhibited by this compound at the concentration showing the morphological changes. |
| Cytoskeletal Disruption | Examine the organization of the actin cytoskeleton and microtubules. | Protocol: Perform immunofluorescence staining for F-actin (using phalloidin) and α-tubulin to visualize any changes in cytoskeletal architecture. |
| Induction of Senescence | Test for markers of cellular senescence. | Protocol: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. |
Issue 3: Paradoxical Increase in Proliferation
| Possible Cause | Signaling Pathway Feedback | Troubleshooting Step | Experimental Protocol |
| Feedback Loop Activation | Inhibition of EGFR can sometimes lead to the activation of compensatory signaling pathways. | Investigate the activation status of other receptor tyrosine kinases (RTKs) or parallel signaling pathways. | Perform a phospho-RTK array or Western blotting for phosphorylated forms of other RTKs (e.g., HER2, MET) and downstream signaling molecules (e.g., p-AKT, p-ERK) at various time points after this compound treatment. |
Experimental Protocols
Western Blotting for EGFR Phosphorylation
-
Cell Lysis: Grow cells to 70-80% confluency and treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound or vehicle for 24-48 hours. Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: Optimizing Quizartinib Incubation for Maximal FLT3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for maximal FMS-like tyrosine kinase 3 (FLT3) inhibition using quizartinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of quizartinib?
Quizartinib is a potent and selective second-generation FLT3 inhibitor.[1] It functions by binding to the ATP-binding site of the FLT3 receptor, preventing its autophosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately inducing apoptosis in FLT3-mutated cells.[3] Quizartinib is a type II inhibitor, meaning it specifically binds to the inactive conformation of FLT3.[4]
Q2: Which cell lines are appropriate for studying quizartinib's effects on FLT3 inhibition?
Several human acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations are commonly used, including:
-
MV4-11
-
MOLM-13
-
MOLM-14
These cell lines exhibit constitutive FLT3 activation, making them suitable models to assess the inhibitory activity of quizartinib.
Q3: What is the expected IC50 for quizartinib in sensitive cell lines?
In in vitro studies, quizartinib has demonstrated potent inhibition of FLT3-dependent cell proliferation with IC50 values in the low nanomolar range. For example, in MV4-11 cells, the IC50 for inhibition of FLT3 phosphorylation has been reported to be approximately 0.50 nM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal or no inhibition of FLT3 phosphorylation | Inappropriate incubation time: The incubation time may be too short for quizartinib to exert its maximal effect, or excessively long, leading to secondary effects. | Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, and 6 hours) to determine the optimal incubation time for maximal FLT3 phosphorylation inhibition in your specific cell line and experimental conditions. A 2-hour incubation is a common starting point. |
| Incorrect quizartinib concentration: The concentration of quizartinib may be too low to effectively inhibit FLT3. | Generate a dose-response curve to determine the optimal concentration. Start with a range of concentrations around the expected IC50 (e.g., 0.1 nM to 100 nM). | |
| Cell line issues: The cell line may have lost the FLT3-ITD mutation or developed resistance. | Regularly verify the FLT3 mutation status of your cell lines. If resistance is suspected, consider investigating common resistance mechanisms such as secondary mutations in the FLT3 kinase domain. | |
| Reagent quality: Quizartinib or other reagents may have degraded. | Ensure quizartinib is properly stored and use fresh dilutions for each experiment. Verify the quality of all other reagents, including antibodies for Western blotting. | |
| High variability between replicates | Inconsistent cell handling: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. | Standardize cell culture and plating procedures. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. |
| Pipetting errors: Inaccurate pipetting of quizartinib or other reagents can lead to significant variability. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Unexpected off-target effects | High quizartinib concentration: At very high concentrations, quizartinib may inhibit other kinases. | Use the lowest effective concentration of quizartinib as determined by your dose-response experiments. |
| Prolonged incubation time: Long incubation periods can lead to cellular stress and other non-specific effects. | Use the shortest incubation time that provides maximal FLT3 inhibition, as determined by your time-course experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for FLT3 Phosphorylation Inhibition
This protocol outlines a time-course experiment to identify the optimal incubation duration for maximal quizartinib-mediated inhibition of FLT3 phosphorylation using Western blotting.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Quizartinib stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Quizartinib Treatment: Treat cells with a fixed, effective concentration of quizartinib (e.g., 10 nM). Include a DMSO-treated vehicle control.
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against p-FLT3, total FLT3, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal for each time point. Plot the normalized p-FLT3 levels against incubation time to determine the point of maximal inhibition.
Protocol 2: Assessing Cell Viability Following Quizartinib Treatment
This protocol describes how to measure the effect of different quizartinib incubation times on the viability of FLT3-ITD positive cells.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Quizartinib stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Quizartinib Treatment: Add varying concentrations of quizartinib to the wells. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of viable cells against the quizartinib concentration for each incubation time to generate dose-response curves and determine the IC50 values.
Data Presentation
Table 1: Effect of Incubation Time on Quizartinib IC50 in FLT3-ITD+ Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| MV4-11 | 48 | ~0.4 |
| MOLM-13 | 48 | ~0.9 |
| MOLM-14 | 48 | ~0.7 |
Note: The provided IC50 values are approximate and may vary depending on specific experimental conditions. It is recommended to determine the IC50 in your own laboratory setting.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.
Caption: Experimental workflow for optimizing quizartinib incubation time.
Caption: Troubleshooting decision tree for suboptimal quizartinib efficacy.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anti-p-FLT3 Antibody Specificity for AC710 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using anti-phospho-FLT3 (p-FLT3) antibodies in studies involving AC710, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, including FLT3.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect FLT3?
This compound is a small molecule inhibitor that targets the PDGFR family of kinases.[1] FMS-like tyrosine kinase 3 (FLT3) is a member of this family and is potently inhibited by this compound.[1] In cellular assays, this compound has been shown to inhibit the phosphorylation of FLT3.[1]
Q2: Why is it critical to validate the specificity of my anti-p-FLT3 antibody for this compound studies?
Q3: What are the essential positive and negative controls for validating an anti-p-FLT3 antibody?
Proper controls are fundamental for validating antibody specificity. Here are the essential controls:
| Control Type | Description | Expected Outcome with a Specific Anti-p-FLT3 Antibody |
| Positive Control Lysate | Lysate from a cell line known to express activated, phosphorylated FLT3 (e.g., MV4-11, MOLM-13, or cells stimulated with FLT3 ligand). | Strong signal at the expected molecular weight for p-FLT3. |
| Negative Control Lysate | Lysate from a cell line that does not express FLT3 or has very low expression. | No signal at the expected molecular weight for p-FLT3. |
| Inhibitor Treatment | Treatment of FLT3-activated cells with a well-characterized FLT3 inhibitor (other than this compound, e.g., quizartinib) or with this compound itself. | Significant reduction or complete loss of the p-FLT3 signal compared to the untreated control. |
| Phosphatase Treatment | Treatment of a positive control lysate with a phosphatase (e.g., lambda protein phosphatase). | Complete loss of the p-FLT3 signal, while the total FLT3 signal should remain unaffected. |
| Peptide Competition | Pre-incubation of the antibody with the phosphopeptide immunogen. | The specific p-FLT3 band should disappear, while non-specific bands remain. |
Q4: Which phosphorylation sites on FLT3 are most relevant for inhibitor studies?
Mutations in the FLT3 gene can lead to its constitutive activation, a driver in acute myeloid leukemia (AML).[2] Key tyrosine residues involved in FLT3 activation and signaling include Tyr589, Tyr591, and Tyr969. Antibodies targeting these specific phosphorylation sites are commonly used to assess the activation status of FLT3.[3][4]
Troubleshooting Guides
Western Blotting Issues
Problem: No p-FLT3 signal is detected in my positive control cell line.
| Possible Cause | Suggested Solution |
| Low p-FLT3 levels | - Ensure you are using a cell line with high endogenous p-FLT3 levels (e.g., MV4-11). - If using ligand-stimulated cells, optimize the ligand concentration and stimulation time. |
| Inefficient cell lysis | - Use a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation. - Ensure complete cell lysis by proper sonication or mechanical disruption. |
| Suboptimal antibody concentration | - Perform a titration experiment to determine the optimal primary antibody concentration. |
| Inefficient protein transfer | - Verify transfer efficiency using a total protein stain (e.g., Ponceau S) on the membrane. - Optimize transfer time and voltage. |
| Inactive secondary antibody or substrate | - Use a fresh secondary antibody and chemiluminescent substrate. |
Problem: High background or non-specific bands are observed.
| Possible Cause | Suggested Solution |
| Primary antibody concentration too high | - Reduce the concentration of the primary antibody. |
| Insufficient blocking | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Inadequate washing | - Increase the number and duration of wash steps. |
| Antibody cross-reactivity | - If possible, perform a peptide competition assay to confirm the specificity of the main band. - Consider using a different anti-p-FLT3 antibody targeting a different epitope. |
Problem: The p-FLT3 signal is not reduced after treatment with this compound.
| Possible Cause | Suggested Solution |
| Ineffective this compound concentration or treatment time | - Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment. |
| Cell line resistance | - Some cell lines may have or develop resistance to FLT3 inhibitors. Confirm the sensitivity of your cell line to other known FLT3 inhibitors. |
| Antibody is not specific to p-FLT3 | - Re-validate your antibody using the controls outlined in the FAQ section. |
Experimental Protocols
Western Blotting for p-FLT3
This protocol is designed to assess the effect of this compound on FLT3 phosphorylation.
-
Cell Culture and Treatment:
-
Culture FLT3-activated cells (e.g., MV4-11) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the predetermined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FLT3 antibody (e.g., targeting pTyr591) overnight at 4°C, at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3 or a loading control like GAPDH.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for p-FLT3
ELISA offers a quantitative method to measure p-FLT3 levels.
-
Sample Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
ELISA Procedure (based on a typical sandwich ELISA kit):
-
Add 100 µL of cell lysate or positive control to each well of the microplate pre-coated with a capture antibody against total FLT3.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[1]
-
Wash the wells several times with the provided wash buffer.
-
Add 100 µL of the detection antibody (anti-p-FLT3) to each well and incubate for 1 hour at room temperature.[1]
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody or streptavidin and incubate for 1 hour at room temperature.[1]
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[1]
-
Add 50 µL of stop solution to each well.[1]
-
Read the absorbance at 450 nm immediately.[1]
-
Immunoprecipitation (IP) of p-FLT3
IP can be used to isolate p-FLT3 and confirm its identity.
-
Lysate Preparation:
-
Prepare cell lysates as for Western Blotting, ensuring the use of a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-p-FLT3 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western Blotting using an antibody against total FLT3.
-
Visualizations
FLT3 Signaling Pathway and Inhibition by this compound.
Workflow for Validating Anti-p-FLT3 Antibody Specificity.
Troubleshooting Decision Tree for p-FLT3 Western Blots.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Battle in FLT3-ITD AML: Quizartinib vs. Gilteritinib
A comprehensive comparison of two potent FLT3 inhibitors for researchers and drug development professionals in acute myeloid leukemia.
In the landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, quizartinib and gilteritinib have emerged as pivotal players. Both are potent FLT3 tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical activity. This guide provides an objective comparison of their efficacy in preclinical FLT3-ITD AML models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of quizartinib and gilteritinib in various FLT3-ITD AML cell lines and animal models.
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| MOLM-14 | Quizartinib | 0.67 | [1] |
| Gilteritinib | 7.87 | [1] | |
| MV4-11 | Quizartinib | 0.40 | [1] |
| MOLM-13 | Quizartinib | 0.89 | [1] |
Table 1: In Vitro Growth Inhibitory Activity (IC50) of Quizartinib and Gilteritinib in FLT3-ITD AML Cell Lines.
| Model | Treatment | Dosage | Outcome | Reference |
| MV4-11 Xenograft | Quizartinib | 10 mg/kg, daily | Potent therapeutic effect | [2] |
| Gilteritinib | 30 mg/kg, daily | Significant antitumor effect | [2][3] | |
| MOLM-13 Xenograft | Quizartinib | 10 mg/kg, daily | Potent therapeutic effect | [2] |
| Gilteritinib | 30 mg/kg, daily | Significant antitumor effect | [2] |
Table 2: In Vivo Antileukemic Activity of Quizartinib and Gilteritinib in FLT3-ITD AML Xenograft Models.
Delving Deeper: Mechanism of Action and Resistance
Quizartinib is a highly selective type II FLT3 inhibitor, while gilteritinib is a type I inhibitor that also targets AXL, a kinase implicated in resistance to FLT3 inhibitors.[4] This difference in binding and target profile may influence their efficacy against resistance mutations.
Gilteritinib has demonstrated efficacy against a wider range of FLT3 mutations, including those in the tyrosine kinase domain (TKD) that can confer resistance to quizartinib.[3] Preclinical studies have shown that the antitumor effect of quizartinib was significantly diminished in a FLT3-TKD-PM xenograft model, whereas gilteritinib maintained a potent effect.
Signaling Pathway Inhibition
The constitutive activation of the FLT3-ITD receptor tyrosine kinase drives downstream signaling pathways, including RAS/MEK/ERK and PI3K/AKT, promoting leukemic cell proliferation and survival. Both quizartinib and gilteritinib effectively inhibit FLT3 autophosphorylation and downstream signaling.
Caption: FLT3-ITD Signaling Pathway and Inhibition.
Experimental Protocols
A detailed understanding of the methodologies used in the comparative studies is crucial for interpreting the results.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of quizartinib and gilteritinib on the growth of FLT3-ITD AML cell lines.
Method:
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of quizartinib or gilteritinib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: The percentage of viable cells relative to a vehicle-treated control is calculated for each drug concentration. IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation.[1]
In Vivo Xenograft Model
Objective: To evaluate the antileukemic efficacy of quizartinib and gilteritinib in a mouse model of FLT3-ITD AML.
Method:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Engraftment: Mice are intravenously or subcutaneously injected with FLT3-ITD AML cells (e.g., MV4-11 or MOLM-13).
-
Treatment: Once tumors are established or leukemic burden is detectable, mice are randomized to receive daily oral administration of vehicle, quizartinib (e.g., 10 mg/kg), or gilteritinib (e.g., 30 mg/kg) for a defined period (e.g., 14 or 21 days).[2]
-
Efficacy Evaluation: Tumor volume is measured regularly in subcutaneous models. In disseminated models, leukemic burden in peripheral blood, bone marrow, and spleen is assessed by flow cytometry or bioluminescence imaging. Survival is also a key endpoint.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the treatment groups.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: AC710 vs. Midostaurin in Acute Myeloid Leukemia
A Comparative Analysis of Two Kinase Inhibitors in Preclinical AML Models
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, a diverse array of kinase inhibitors has been investigated. This guide provides a comparative overview of the preclinical data for two such inhibitors: AC710, a novel preclinical candidate, and midostaurin, a first-generation multi-kinase inhibitor approved for the treatment of FLT3-mutated AML. This comparison aims to equip researchers, scientists, and drug development professionals with a concise summary of the available preclinical evidence to inform future research and development efforts.
Introduction to the Compounds
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, which includes FLT3 and colony-stimulating factor 1 receptor (CSF1R).[1] It was identified as a preclinical development candidate based on its favorable pharmacokinetic properties and in vivo efficacy in a mouse tumor xenograft model and a collagen-induced arthritis model.[1]
Midostaurin (PKC412) is a multi-targeted kinase inhibitor that acts on a range of kinases, including FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations), KIT, VEGFR2, and PDGFR.[2][3] Its approval for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy marked a significant advancement in the treatment of this aggressive leukemia.[2][3][4]
Mechanism of Action and Target Profile
Both this compound and midostaurin exert their anti-leukemic effects by inhibiting key signaling pathways involved in cell proliferation and survival.
This compound targets the PDGFR family of kinases.[1] Within this family, FLT3 is a critical kinase in the context of AML, as activating mutations in FLT3 are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] By inhibiting FLT3, this compound is expected to block the downstream signaling pathways that drive leukemic cell growth.
Midostaurin has a broader kinase inhibition profile. Its primary targets in AML are the wild-type and mutated forms of FLT3.[4] By binding to the ATP-binding site of the FLT3 receptor, midostaurin inhibits its kinase activity, thereby reducing the phosphorylation of downstream signaling molecules like STAT5, AKT, and ERK, which are crucial for cell proliferation and survival.[5][6] Its activity against other kinases such as KIT and VEGFR2 may also contribute to its overall anti-cancer effects.[3]
In Vitro Efficacy
Quantitative in vitro data provides a direct comparison of the potency of these compounds against AML cells. While extensive data is available for midostaurin, specific IC50 values for this compound in AML cell lines are not publicly available in the reviewed literature. The discovery publication for this compound states that it potently inhibits the phosphorylation of PDGFR-family kinases, with FLT3 being the most potently inhibited, but does not provide specific IC50 values for AML cell lines.[1]
Table 1: In Vitro Activity of Midostaurin in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MOLM-13 | ~200 | [7] |
| MV4-11 | ~200 | [7] |
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a more complex biological system.
This compound was selected as a preclinical development candidate based on its efficacy in a mouse tumor xenograft model, though specific details of AML xenograft studies are not extensively published.[1]
Midostaurin has been evaluated in several AML xenograft models. In a study using an aggressive MOLM-13 xenograft model, daily treatment with 50 mg/kg midostaurin was assessed.[7] Another study detailed the use of midostaurin in SKNO-1-luc+ and OCI-AML3-luc+ xenograft models, where treatment was initiated 3 days after cell inoculation.[8]
Table 2: Summary of Midostaurin In Vivo Studies in AML Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| MOLM-13 | 50 mg/kg, daily | Evaluated for in vivo efficacy | [7] |
| SKNO-1-luc+ | 80 mg/kg, daily for 28 days | Significantly increased median survival | [8] |
| OCI-AML3-luc+ | 100 mg/kg, daily for 28 days | Significantly increased median survival | [8] |
Signaling Pathway Inhibition
The inhibitory effects of these compounds on their target signaling pathways can be visualized to better understand their mechanism of action.
Figure 1. Simplified FLT3 signaling pathway and points of inhibition by this compound and midostaurin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (this compound or midostaurin) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Phospho-Protein Analysis (General Protocol)
-
Cell Lysis: AML cells are treated with the inhibitor for a defined time, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging.
In Vivo Xenograft Model (General Protocol)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: A defined number of human AML cells (e.g., MOLM-13) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Monitoring: Tumor burden is monitored regularly using methods like bioluminescence imaging, and animal health (body weight, clinical signs) is closely observed.
-
Endpoint Analysis: The study endpoint may be survival, or mice may be euthanized at a specific time point for analysis of leukemic infiltration in various organs (e.g., bone marrow, spleen).
Figure 2. General experimental workflow for preclinical evaluation of AML drug candidates.
Conclusion
This comparative guide highlights the preclinical profiles of this compound and midostaurin in the context of AML. Midostaurin, as an approved therapeutic, has a well-documented preclinical and clinical history, demonstrating activity against FLT3-mutated AML. This compound, as a preclinical candidate, shows promise as a potent inhibitor of the PDGFR-family of kinases, including FLT3. However, a significant gap in the publicly available data for this compound in AML-specific preclinical models prevents a direct, quantitative comparison with midostaurin at this time. Further preclinical studies detailing the in vitro and in vivo efficacy of this compound in relevant AML models are necessary to fully elucidate its therapeutic potential and to provide a solid foundation for any future clinical development. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Rationale for a Combination Therapy with the STAT5 Inhibitor AC-4-130 and the MCL1 Inhibitor S63845 in the Treatment of FLT3-Mutated or TET2-Mutated Acute Myeloid Leukemia [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Quizartinib's Potency Against FLT3-TKD Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant clinical activity in patients with FLT3-ITD positive acute myeloid leukemia (AML). However, the emergence of secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) represents a major mechanism of acquired resistance. This guide provides a comparative analysis of quizartinib's activity against various FLT3-TKD mutations, supported by experimental data, to aid in the ongoing research and development of next-generation FLT3 inhibitors.
Quantitative Analysis of Quizartinib Activity
The inhibitory activity of quizartinib against wild-type FLT3, the FLT3-ITD mutation, and various FLT3-TKD resistance mutations has been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor.
Table 1: Biochemical IC50 Values of Quizartinib Against FLT3 Variants
| FLT3 Variant | IC50 (nM) | Fold Change vs. FLT3-ITD |
| FLT3-WT | 4.2[1][2] | 3.8x |
| FLT3-ITD | 1.1[1][2] | 1.0x |
| FLT3-D835Y | >1000 | >909x |
| FLT3-F691L | >1000 | >909x |
Note: Data for D835Y and F691L indicate significant resistance, with specific IC50 values often exceeding the tested concentrations in published studies.
Table 2: Cellular IC50 Values of Quizartinib in FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.40[2] |
| MOLM-13 | FLT3-ITD | 0.89[2] |
| MOLM-14 | FLT3-ITD | 0.73[2] |
| MOLM-14 | FLT3-ITD + D835Y | 17.74 (range 0.86-17.74) |
| MOLM-14 | FLT3-ITD + F691L | 17.74 (range 0.86-17.74) |
The data clearly demonstrates that while quizartinib is highly potent against the FLT3-ITD mutation, its activity is significantly diminished by the presence of key TKD mutations, particularly at the D835 and F691 residues.[2] The D835 residue is located in the activation loop of the kinase, and mutations at this site are thought to stabilize the active conformation of FLT3, to which the type II inhibitor quizartinib has a lower binding affinity. The F691 "gatekeeper" mutation directly interferes with the binding of quizartinib to the ATP-binding pocket.[3][4][5][6]
Experimental Methodologies
The following are detailed protocols for the key experiments used to assess the activity of quizartinib against FLT3 mutations.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Quizartinib (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of quizartinib in kinase buffer.
-
In a 384-well plate, add 1 µL of the quizartinib dilution or vehicle (DMSO control).
-
Add 2 µL of a solution containing the recombinant FLT3 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
FLT3-mutant cell lines (e.g., MOLM-14, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the FLT3-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.
-
Prepare serial dilutions of quizartinib in cell culture medium.
-
Add 100 µL of the quizartinib dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9][10]
Visualizing Key Pathways and Processes
To better understand the context of quizartinib's activity and the methods used for its assessment, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.
Caption: FLT3 signaling pathway and its downstream effectors.
Caption: Workflow for assessing quizartinib's inhibitory activity.
Conclusion
The provided data underscores the potent and selective activity of quizartinib against FLT3-ITD-driven AML. However, the substantial loss of potency against clinically relevant FLT3-TKD mutations, such as D835Y and F691L, highlights the critical need for the development of next-generation FLT3 inhibitors that can overcome these resistance mechanisms. The experimental protocols and pathway diagrams included in this guide offer a foundational resource for researchers working towards this goal. Further investigation into the structural and conformational changes induced by these TKD mutations will be pivotal in designing novel therapeutic strategies for this challenging patient population.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterizing and Overriding the Structural Mechanism of the Quizartinib-Resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Navigating Synergistic Strategies in Acute Myeloid Leukemia: A Comparative Analysis of AXL Inhibition with Venetoclax
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of potent AXL inhibition when combined with the BCL-2 inhibitor venetoclax in the context of Acute Myeloid Leukemia (AML). While the initial query focused on "AC710," publicly available scientific literature identifies this compound as a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases, also targeting FLT3 and CSF1R, rather than an AXL inhibitor.[1][2] Therefore, to address the core scientific question of AXL inhibitor synergy with venetoclax, this guide will focus on a well-characterized, potent, and selective AXL/MER tyrosine kinase inhibitor, ONO-7475 (tamnorzatinib), for which significant preclinical data in combination with venetoclax is available.
The combination of targeted therapies is a promising strategy to enhance efficacy and overcome resistance in AML. Venetoclax, a selective BCL-2 inhibitor, has shown significant activity in AML; however, intrinsic and acquired resistance remains a clinical challenge.[3][4] The receptor tyrosine kinase AXL is frequently overexpressed in AML and has been implicated in survival, proliferation, and drug resistance.[5][6] Preclinical studies have demonstrated that inhibition of AXL can sensitize AML cells to venetoclax, suggesting a powerful synergistic relationship.[5][6]
Comparative Efficacy of AXL Inhibition with Venetoclax
Preclinical studies have demonstrated significant synergy between the AXL inhibitor ONO-7475 and venetoclax in various AML models, including those with FLT3-ITD mutations, a common driver of AML with a poor prognosis.[6][7]
In Vitro Synergy Data
The combination of ONO-7475 and venetoclax has been shown to potently induce apoptosis in FLT3-mutant AML cell lines and primary patient samples.
| Cell Line/Sample | Treatment | Observation | Reference |
| MV4;11 (FLT3-ITD) | ONO-7475 + Venetoclax | Significant synergy, near elimination of leukemic cells | [7] |
| MOLM13 (FLT3-ITD) | ONO-7475 + Venetoclax | Significant synergy, near elimination of leukemic cells | [7] |
| Primary AML Patient Samples | ONO-7475 + Venetoclax | Extreme sensitivity to the combination | [7] |
| Venetoclax-Resistant Cells | ONO-7475 | Effective against venetoclax-resistant cells, including those overexpressing MCL-1 | [6] |
In Vivo Efficacy Data
In patient-derived xenograft (PDX) models of AML, the combination of a selective AXL inhibitor and venetoclax has demonstrated superior efficacy compared to single-agent treatment.
| Model | Treatment | Outcome | Reference |
| AML PDX Model | AXL inhibitor + Venetoclax | Reduced leukemic burden, prolonged survival | [5][6] |
| FLT3-ITD AML Xenograft | ONO-7475 + Venetoclax | More potent reduction of leukemic burden and prolonged survival compared to monotherapy | [6] |
Mechanism of Synergistic Action
The synergistic effect of combining AXL inhibition with venetoclax stems from the dual targeting of key survival pathways in AML cells. Venetoclax inhibits the anti-apoptotic protein BCL-2, promoting programmed cell death.[1] AXL activation, on the other hand, promotes cell survival through various downstream signaling pathways, including the PI3K/AKT and MAPK pathways, and can contribute to venetoclax resistance by upregulating other anti-apoptotic proteins like MCL-1.[6][7]
By inhibiting AXL, ONO-7475 can suppress these pro-survival signals, including the downregulation of MCL-1, thereby lowering the threshold for apoptosis induction by venetoclax.[7] This dual blockade creates a synthetic lethal environment for AML cells.
Caption: Signaling pathway of AXL and BCL-2 in AML and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergy between AXL inhibitors and venetoclax.
Cell Viability and Apoptosis Assays
-
Cell Culture: AML cell lines (e.g., MV4;11, MOLM13) and primary patient AML cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are treated with a dose range of the AXL inhibitor (e.g., ONO-7475) and/or venetoclax for specified time points (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) or 7-AAD staining. Annexin V-positive cells are considered apoptotic.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn or CompuSyn. A CI value < 1 indicates synergy.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID gamma or NSG) are used.
-
Cell Implantation: Human AML cell lines or primary patient AML cells are injected intravenously or subcutaneously into the mice.
-
Drug Administration: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with vehicle control, AXL inhibitor alone, venetoclax alone, or the combination. Drugs are typically administered via oral gavage.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring animal survival, body weight, and leukemic burden (e.g., through imaging or flow cytometry of peripheral blood, bone marrow, and spleen).
-
Toxicity Assessment: Toxicity is evaluated by monitoring animal behavior, body weight, and through histological analysis of major organs at the end of the study.
Caption: General workflow for in vivo xenograft studies.
Alternative Therapeutic Strategies and Future Directions
While the combination of AXL inhibitors and venetoclax shows significant promise, other therapeutic strategies are also being explored to enhance venetoclax efficacy. These include combinations with:
-
Hypomethylating agents (e.g., azacitidine, decitabine): This combination is already a standard of care for certain AML patient populations.[3][4]
-
FLT3 inhibitors (for FLT3-mutated AML): Dual targeting of FLT3 and BCL-2 is a rational approach for this AML subtype.
-
IDH1/2 inhibitors (for IDH-mutated AML): Targeting the specific metabolic vulnerabilities of IDH-mutant AML in combination with venetoclax is under investigation.
-
MCL-1 inhibitors: As MCL-1 is a key resistance mechanism to venetoclax, direct inhibition of MCL-1 is a highly synergistic strategy.
The development of triplet therapies, potentially combining an AXL inhibitor, venetoclax, and a third agent tailored to the patient's specific mutation profile, represents an exciting future direction in the personalized treatment of AML. Further clinical investigation is warranted to translate the promising preclinical findings of AXL inhibitor and venetoclax synergy into effective therapies for patients with this challenging disease.
References
- 1. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Navigating Resistance: A Comparative Guide to Quizartinib and Other TKIs in FLT3-Mutated AML
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). Quizartinib, a potent second-generation type II FLT3 inhibitor, has demonstrated substantial clinical activity; however, its efficacy can be limited by the emergence of resistance, often through secondary mutations in the FLT3 kinase domain or the activation of bypass signaling pathways. This guide provides a comparative analysis of cross-resistance between quizartinib and other TKIs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.
Quantitative Comparison of TKI Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of quizartinib and other TKIs against various FLT3-mutated AML cell lines, including those harboring resistance mutations. This data provides a quantitative basis for understanding cross-resistance profiles.
Table 1: In Vitro Activity of TKIs Against FLT3-ITD AML Cell Lines
| Cell Line | TKI | IC50 (nM) | Key Findings |
| MOLM-14 (FLT3-ITD) | Quizartinib | 0.67 | Potent inhibition of parental FLT3-ITD cells.[1] |
| Midostaurin | 10.12 | ||
| Gilteritinib | 7.87 | ||
| MOLM-13 (FLT3-ITD) | Quizartinib | <1 | High selectivity and potent growth inhibition.[1] |
| Ba/F3 (FLT3-ITD) | Quizartinib | 0.4 | More potent inhibition of FLT3-ITD compared to wild-type FLT3.[2] |
| Gilteritinib | 9.2 | Similar inhibitory action on FLT3-ITD and wild-type FLT3.[2] | |
| Midostaurin | 4.2 | More potent inhibition of FLT3-ITD than wild-type FLT3.[2] |
Table 2: Cross-Resistance in Midostaurin-Resistant AML Cells
| Cell Line | TKI | IC50 (nM) | Key Findings |
| MOLM-14-MR (Midostaurin-Resistant, NRAS mutation) | Quizartinib | 3.61 - 9.23 | Quizartinib retains activity against midostaurin-resistant cells with RAS pathway mutations.[1] |
| Midostaurin | 45.09 - 106.00 | ||
| Gilteritinib | 29.08 - 49.31 |
Table 3: Cross-Resistance in Quizartinib-Resistant FLT3-ITD Mutants
| FLT3 Mutation | TKI | IC50 (nM) | Key Findings |
| FLT3-ITD/D835Y | Crenolanib | Significantly more potent than quizartinib | Crenolanib overcomes resistance conferred by the D835Y mutation.[3] |
| Quizartinib | - | ||
| FLT3-ITD/F691L | Gilteritinib | Resistant | The F691L "gatekeeper" mutation confers resistance to gilteritinib.[4] |
| Quizartinib | Resistant | The F691L mutation also confers resistance to quizartinib.[1] |
Table 4: Activity of TKIs Against the Gilteritinib-Resistant FLT3 N701K Mutation
| Cell Line / Condition | TKI | IC50 (nM) | Key Findings |
| Primary AML cells with FLT3 ITD+N701K | Gilteritinib | >10,000 | The N701K mutation confers high-level resistance to gilteritinib.[5] |
| Quizartinib | 1.771 | These cells remain highly sensitive to quizartinib.[5] | |
| Ba/F3 cells with FLT3 ITD+N701K | Gilteritinib | 82.86 | The N701K mutation confers resistance to gilteritinib in a model system.[5] |
| Quizartinib | 2.906 | These cells remain sensitive to quizartinib.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in TKI cross-resistance studies.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 80 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Addition: Prepare serial dilutions of TKIs (e.g., quizartinib, gilteritinib) in culture medium. Add 20 µL of the TKI dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the TKI concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FLT3 Signaling Pathways
This technique is used to detect and quantify the phosphorylation status of key proteins in the FLT3 signaling cascade, providing insights into the mechanism of TKI action and resistance.
-
Cell Treatment and Lysis:
-
Seed AML cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and treat with various concentrations of TKIs or vehicle for the desired time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. Use β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for studying TKI cross-resistance.
Caption: FLT3 signaling and mechanisms of TKI resistance.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Preclinical AC710 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for AC710, a novel inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR)-family kinases, with established therapeutic alternatives. The data presented herein aims to facilitate the validation of this compound's clinical potential in relevant oncological and inflammatory indications.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor targeting the PDGFR family of receptor tyrosine kinases (RTKs), including PDGFRα and PDGFRβ. It also exhibits significant inhibitory activity against other class III RTKs, namely FMS-like tyrosine kinase 3 (FLT3) and colony-stimulating factor-1 receptor (CSF1R), as well as KIT.[1] Preclinical studies have demonstrated the efficacy of this compound in models of acute myeloid leukemia (AML) and inflammatory arthritis, suggesting its potential as a therapeutic agent in these conditions. This guide will objectively compare the preclinical performance of this compound with current standard-of-care treatments for these diseases, providing available experimental data to support the assessment of its clinical translatability.
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
Preclinical Efficacy of this compound
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of its target kinases with high selectivity.
| Kinase Target | Binding Affinity (Kd, nM) |
| FLT3 | 0.6 |
| CSF1R | 1.57 |
| KIT | 1.0 |
| PDGFRα | 1.3 |
| PDGFRβ | 1.0 |
| Data sourced from MedchemExpress, referencing Liu G, et al.[1] |
Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia
This compound was evaluated in a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors an FLT3-ITD mutation.
| Treatment Group | Dosage | Tumor Growth Outcome |
| This compound | 0.3 mg/kg | Temporal inhibition, followed by regrowth |
| This compound | 3 mg/kg | Complete tumor regression |
| This compound | 30 mg/kg | Complete tumor regression |
| Positive Control (Compound 1) | 1 mg/kg | Not specified in detail |
| Data extracted from Liu G, et al.[2] |
Efficacy in a Mouse Collagen-Induced Arthritis Model
The anti-inflammatory potential of this compound was assessed in a prophylactic mouse model of collagen-induced arthritis (CIA).
| Treatment Group | Dosage | Effect on Paw Clinical Scores |
| This compound | 3 mg/kg | Significant dose-dependent impact |
| This compound | 10 mg/kg | Equivalent or slightly better than dexamethasone |
| This compound | 30 mg/kg | Equivalent or slightly better than dexamethasone |
| Dexamethasone | Safe dose | Standard anti-inflammatory effect |
| Data extracted from Liu G, et al.[2] |
Comparison with Alternative Treatments
Acute Myeloid Leukemia (AML) with FLT3 Mutation
Standard of Care: The current standard of care for newly diagnosed FLT3-mutated AML involves a combination of intensive chemotherapy with a FLT3 inhibitor, such as midostaurin. For relapsed or refractory cases, gilteritinib is a commonly used targeted therapy.
| Feature | This compound (Preclinical) | Midostaurin (Clinical) | Gilteritinib (Clinical) |
| Mechanism | PDGFR, FLT3, CSF1R, KIT inhibitor | Multi-kinase inhibitor (including FLT3) | Selective FLT3 inhibitor |
| Indication | AML with FLT3 mutation (preclinical model) | Newly diagnosed FLT3-mutated AML | Relapsed/refractory FLT3-mutated AML |
| Efficacy | Complete tumor regression at 3 and 30 mg/kg in a xenograft model.[2] | Improved overall survival when added to chemotherapy. | Improved overall survival compared to salvage chemotherapy. |
| Administration | Oral (in preclinical studies) | Oral | Oral |
Rheumatoid Arthritis (RA)
Standard of Care: The treatment for RA typically begins with disease-modifying antirheumatic drugs (DMARDs), such as methotrexate. For patients with inadequate response, biologic DMARDs (e.g., TNF inhibitors) or targeted synthetic DMARDs (e.g., JAK inhibitors) are introduced.
| Feature | This compound (Preclinical) | Methotrexate (Clinical) | Adalimumab (TNF inhibitor) (Clinical) | Tofacitinib (JAK inhibitor) (Clinical) |
| Mechanism | PDGFR, CSF1R inhibitor | Dihydrofolate reductase inhibitor | TNF-α inhibitor | Janus kinase (JAK) inhibitor |
| Indication | Inflammatory arthritis (preclinical model) | First-line treatment for RA | Moderate to severe RA | Moderate to severe RA |
| Efficacy | Significant reduction in joint swelling and inflammation, comparable to dexamethasone in a CIA model.[2] | Reduces disease activity and slows radiographic progression. | Reduces signs and symptoms, and inhibits progression of structural damage. | Reduces signs and symptoms and inhibits structural damage. |
| Administration | Oral (in preclinical studies) | Oral, Subcutaneous, Intramuscular | Subcutaneous | Oral |
Experimental Protocols
Mouse Xenograft Model (MV4-11)
-
Animal Model: Athymic nude mice.
-
Cell Line: MV4-11, a human leukemia cell line with a homozygous FLT3-ITD mutation.
-
Tumor Implantation: Subcutaneous injection of MV4-11 cells into the flank of the mice.
-
Treatment: this compound was administered orally at doses of 0.3, 3, and 30 mg/kg for a duration of 2 weeks.
-
Endpoint: Tumor volume was measured to assess anti-tumor efficacy.
Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Mice susceptible to collagen-induced arthritis.
-
Induction of Arthritis: Immunization with type II collagen emulsified in Freund's adjuvant.
-
Treatment Paradigm: Prophylactic treatment with this compound administered for 15 days (day 0-14).
-
Dosage: this compound was administered at doses of 3, 10, and 30 mg/kg.
-
Endpoint: Paw clinical scores were used to measure joint swelling and inflammation. Histology was also performed.
In Vivo Tolerability Study
-
Animal Model: Rats.
-
Duration: 7 days.
-
Endpoint: Assessment of the in vivo tolerability of this compound. Specific parameters were not detailed in the primary publication.
Logical Relationships and Clinical Validation Pathway
The preclinical findings for this compound suggest a logical progression toward clinical validation in specific patient populations.
Conclusion
The preclinical data for this compound demonstrate its potential as a multi-targeted kinase inhibitor with promising efficacy in models of both cancer and inflammatory disease. The complete tumor regression observed in the FLT3-mutated AML xenograft model and the significant anti-inflammatory effects in the CIA model provide a strong rationale for its clinical development. Further investigation is warranted to fully elucidate its safety profile and to confirm these preclinical findings in human clinical trials. This guide serves as a foundational resource for researchers and drug development professionals to critically evaluate the clinical relevance of the preclinical data for this compound and to inform the design of future clinical studies.
References
A Comparative Guide to the Off-Target Kinase Inhibition Profiles of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), with several inhibitors approved or in clinical development. While these inhibitors effectively target FLT3, their off-target activities can lead to both beneficial therapeutic effects and adverse events. Understanding the distinct off-target kinase inhibition profiles of these drugs is paramount for optimizing treatment strategies and guiding the development of next-generation inhibitors with improved selectivity. This guide provides an objective comparison of the off-target profiles of prominent FLT3 inhibitors, supported by quantitative experimental data.
I. Off-Target Kinase Inhibition Profiles: A Tabular Comparison
The following table summarizes the off-target kinase inhibition profiles of five notable FLT3 inhibitors: Gilteritinib, Sorafenib, Midostaurin, Quizartinib, and Crenolanib. The data, presented as dissociation constants (Kd) or IC50 values, are compiled from various kinome-wide profiling studies. Lower values indicate stronger binding or inhibition and thus, a higher potential for off-target effects at therapeutic concentrations.
| Kinase Target | Gilteritinib (Kd, nM) | Sorafenib (IC50, nM) | Midostaurin (IC50, nM) | Quizartinib (Kd, nM) | Crenolanib (Kd, nM) |
| FLT3 | 0.29 | 58 | <10 | 1.1 | 0.74 |
| AXL | 0.35 | - | - | - | - |
| LTK | 0.76 | - | - | - | - |
| ALK | 1.2 | - | - | - | - |
| TRKA | 4.3 | - | ≤100 | - | - |
| KIT | 13 | 68 | 80 | 4.2 | 78 |
| VEGFR2 | - | 90 | 110 | - | - |
| PDGFRβ | - | 57 | 64 | 30.1 | 2.1 |
| c-RAF | - | 6 | - | - | - |
| BRAF | - | 22 | - | - | - |
| RET | - | - | ≤100 | 25.3 | - |
| SYK | - | - | ≤100 | - | - |
| LYN | - | - | ≤100 | - | - |
| PDPK1 | - | - | ≤100 | - | - |
| CSF1R | - | - | - | 70.2 | 30 |
| PDGFRA | - | - | - | 49.6 | 3.2 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
II. Experimental Methodologies
The quantitative data presented in this guide are primarily generated using two key experimental approaches: biochemical kinase profiling assays and cellular phosphorylation assays.
A. Biochemical Kinase Profiling: KINOMEscan™
The KINOMEscan™ assay is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Experimental Protocol:
-
Kinase Preparation: A diverse panel of human kinases is expressed, typically as fusion proteins with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (FLT3 inhibitor) are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: After incubation, the beads are washed to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates stronger binding of the test compound. Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.
B. Cellular Kinase Inhibition Assay: Western Blotting for Phospho-Proteins
This method assesses a compound's ability to inhibit the phosphorylation of a kinase or its downstream substrates within a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., a human AML cell line endogenously expressing FLT3) is cultured. The cells are then treated with various concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing detergents to solubilize proteins and, critically, phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or a downstream signaling protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which is then visualized using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.
-
Data Analysis: The band intensities are quantified, and the level of phosphorylation in inhibitor-treated samples is compared to the control to determine the inhibitor's potency (e.g., IC50 value). The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein to normalize for any differences in protein loading.
III. Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and the experimental workflows.
A. FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
B. KINOMEscan™ Experimental Workflow
Caption: High-level workflow of the KINOMEscan™ assay.
C. Cellular Kinase Inhibition Assay Workflow (Western Blot)
Efficacy of Quizartinib in AML with Co-occurring NPM1 and DNMT3A Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quizartinib's performance with alternative treatments for Acute Myeloid Leukemia (AML) characterized by co-occurring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), Nucleophosmin 1 (NPM1), and DNA Methyltransferase 3A (DNMT3A) mutations. The content is supported by experimental data from pivotal clinical trials, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Acute Myeloid Leukemia (AML) with the triple mutation signature of FLT3-ITD, NPM1, and DNMT3A is associated with a particularly poor prognosis. The development of targeted therapies, specifically FLT3 inhibitors, has significantly improved the treatment landscape for this aggressive subtype of AML. This guide focuses on the efficacy of quizartinib, a potent second-generation FLT3 inhibitor, and compares its performance against standard chemotherapy and another prominent FLT3 inhibitor, gilteritinib. Data presented is primarily drawn from the QuANTUM-First and ADMIRAL clinical trials, which have been instrumental in defining the current standard of care. The evidence strongly suggests that the addition of quizartinib to standard induction and consolidation chemotherapy leads to a statistically significant and clinically meaningful improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML, including those with NPM1 and DNMT3A co-mutations.
Comparative Efficacy of Quizartinib
The following tables summarize the key efficacy data for quizartinib in comparison to standard chemotherapy (placebo arm) from the QuANTUM-First trial. Data for gilteritinib from the ADMIRAL trial is also included to provide a broader perspective on the performance of second-generation FLT3 inhibitors.
| Table 1: Efficacy of Quizartinib in Newly Diagnosed FLT3-ITD Positive AML with NPM1 and DNMT3A Co-mutations (QuANTUM-First Trial) | ||
| Endpoint | Quizartinib + Chemotherapy | Placebo + Chemotherapy |
| Median Overall Survival (OS) in patients with FLT3-ITD, NPM1, and DNMT3A mutations | Not Reached | 9.6 months |
| Hazard Ratio (HR) for OS | 0.47 (95% CI: 0.31-0.71) | - |
| Table 2: Efficacy of Quizartinib in the Overall Newly Diagnosed FLT3-ITD Positive AML Population (QuANTUM-First Trial) | ||
| Endpoint | Quizartinib + Chemotherapy | Placebo + Chemotherapy |
| Median Overall Survival (OS) | 31.9 months | 15.1 months[1][2] |
| Hazard Ratio (HR) for OS | 0.78 (95% CI: 0.62-0.98; p=0.032)[3] | - |
| Complete Remission (CR) Rate | Similar between both arms | Similar between both arms[4] |
| Table 3: Efficacy of Gilteritinib in Relapsed/Refractory FLT3-Mutated AML (ADMIRAL Trial) | |
| Endpoint | Gilteritinib |
| Median Overall Survival (OS) | 9.3 months |
| Complete Remission with Full or Partial Hematologic Recovery (CR/CRh) Rate | 34% |
| Note: The ADMIRAL trial focused on a relapsed/refractory patient population, which is different from the newly diagnosed population in the QuANTUM-First trial. A subset analysis of the ADMIRAL trial showed that patients with co-occurring NPM1 and DNMT3A mutations had a high and durable response to gilteritinib.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-leukemic agents are provided below. These protocols are representative of standard techniques used in the field.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., quizartinib) or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the test compound or vehicle control as described in the cell viability assay.
-
Cell Harvesting and Washing: After the treatment period, cells are harvested by centrifugation and washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The stained cells are then analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
QuANTUM-First Clinical Trial Protocol (Simplified)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[3]
-
Patient Population: Adults aged 18-75 years with newly diagnosed FLT3-ITD-positive AML.[3][6]
-
Treatment Arms:
-
Quizartinib Arm: Standard 7+3 induction chemotherapy (cytarabine and an anthracycline) plus quizartinib, followed by consolidation therapy with high-dose cytarabine plus quizartinib, and then single-agent quizartinib continuation therapy for up to 3 years.[3][7]
-
Placebo Arm: Standard 7+3 induction chemotherapy plus placebo, followed by consolidation therapy with high-dose cytarabine plus placebo, and then single-agent placebo continuation therapy.[3][7]
-
-
Primary Endpoint: Overall Survival (OS).[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating a targeted therapy like quizartinib.
Caption: FLT3 signaling pathway in AML.
Caption: Drug development workflow for AML.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest updates on the QuANTUM-First study from ASH 2023 [aml-hub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. daiichisankyo.com [daiichisankyo.com]
- 7. hra.nhs.uk [hra.nhs.uk]
AC710 (Quizartinib): A Comparative Guide for FLT3 Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AC710 (quizartinib) as a potent and selective tool compound for investigating FMS-like tyrosine kinase 3 (FLT3) signaling. Through objective comparisons with other known FLT3 inhibitors and supported by experimental data, this document serves as a valuable resource for researchers in academic and industrial settings.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This makes FLT3 an attractive therapeutic target for AML and a key area of research in hematological malignancies.
This compound, also known as quizartinib, is a highly potent and selective second-generation, orally bioavailable small molecule inhibitor of FLT3.[3][4] It is a type II inhibitor, meaning it binds to the inactive conformation of the kinase.[2] Its high potency and selectivity make it an excellent tool compound for elucidating the intricacies of FLT3 signaling pathways in both normal and pathological contexts.
Comparative Analysis of FLT3 Inhibitors
The utility of a tool compound is defined by its potency and selectivity. The following tables provide a quantitative comparison of this compound with other commonly used first and second-generation FLT3 inhibitors.
Potency Against FLT3
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. The data below summarizes the IC50 values of various inhibitors against wild-type (WT) and ITD-mutated FLT3.
| Compound | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) |
| This compound (Quizartinib) | II | 5 | 0.7 - 1.8[5] |
| Midostaurin | I | - | ~10[3] |
| Sorafenib | II | - | ~10[3] |
| Gilteritinib | I | 5[5] | 0.7 - 1.8[5] |
| Crenolanib | I | 2[6] | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Selectivity Profile
A critical attribute of a good tool compound is its selectivity for the target of interest over other related and unrelated proteins. The following table presents the dissociation constant (Kd), a measure of binding affinity, for this compound and other inhibitors against FLT3 and other kinases. A lower Kd value indicates a higher binding affinity.
| Compound | FLT3 Kd (nM) | Number of Kinases with Kd < 100 nM |
| This compound (Quizartinib) | 3.3 | 8 |
| Midostaurin | 7.9 | 54 |
| Sorafenib | 5.9 | 19 |
| Gilteritinib | 1.0 | >19 |
| Crenolanib | 0.28 | >19 |
Data sourced from a kinase panel of 404 nonmutant kinases.
As the data indicates, this compound (quizartinib) demonstrates a highly selective profile, binding to a significantly smaller number of off-target kinases with high affinity compared to the first-generation inhibitor midostaurin.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key validation assays are provided below.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of recombinant FLT3 enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
MV4-11 (FLT3-ITD positive) or other suitable cell lines
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed MV4-11 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.[8][9][10]
Western Blot for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity on the target.
Materials:
-
MV4-11 cells
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-Actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound or other inhibitors for 2-4 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like actin.[11][12][13]
Visualizing Pathways and Workflows
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: A typical experimental workflow for the validation of a tool compound like this compound.
Logical Relationship of this compound to Other FLT3 Inhibitors
References
- 1. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manage.ercongressi.it [manage.ercongressi.it]
- 7. promega.com [promega.com]
- 8. youtube.com [youtube.com]
- 9. promega.com [promega.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. haematologica.org [haematologica.org]
- 12. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Response Durability to FLT3 Inhibitors in Acute Myeloid Leukemia
An Objective Guide for Researchers and Drug Development Professionals on the Performance of Quizartinib Versus Other FLT3 Inhibitors
The landscape of treatment for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations has been significantly advanced by the development of targeted FLT3 inhibitors (FLT3i). Among these, quizartinib has emerged as a potent and selective type II FLT3 inhibitor. This guide provides a comparative assessment of the durability of response to quizartinib against other notable FLT3 inhibitors, namely the type I inhibitor gilteritinib and the multi-kinase inhibitor sorafenib, supported by data from key clinical trials.
Quantitative Comparison of Clinical Trial Outcomes
The following table summarizes the key efficacy data from pivotal clinical trials for quizartinib, gilteritinib, and sorafenib in patients with FLT3-mutated AML. This data facilitates a direct comparison of the durability of response across these agents in their respective investigated settings.
| FLT3 Inhibitor | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Duration of Complete Remission (CR) | Key Findings & Citations |
| Quizartinib | QuANTUM-First | Newly Diagnosed FLT3-ITD+ AML | 31.9 months (vs. 15.1 months with placebo)[1][2] | 38.6 months (vs. 12.4 months with placebo)[2][3] | Quizartinib with chemotherapy significantly improved OS.[1][2][4] |
| QuANTUM-R | Relapsed/Refractory FLT3-ITD+ AML | 6.2 months (vs. 4.7 months with chemotherapy)[5][6] | Not explicitly reported | First randomized trial to show OS benefit in the salvage setting for FLT3-mutated AML.[6] | |
| Gilteritinib | ADMIRAL | Relapsed/Refractory FLT3-mutated AML | 9.3 months (vs. 5.6 months with chemotherapy)[7][8][9][10] | 11.0 months[7] | Significantly longer survival and higher remission rates than salvage chemotherapy.[7] |
| Sorafenib | SORMAIN | FLT3-ITD+ AML post-allogeneic SCT (maintenance) | Not reached in sorafenib arm at 2 years (vs. not reported for placebo) | 2-year relapse-free survival: 85.0% (vs. 53.3% with placebo)[11][12] | Sorafenib maintenance significantly reduces the risk of relapse or death post-transplant.[11][12] |
| ALLG AMLM12 | Newly Diagnosed FLT3-ITD+ AML | 2-year OS: 67% (vs. 58% with placebo)[13][14] | Not a primary endpoint | Did not show a significant improvement in event-free survival.[13][14] |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in the key clinical trials is crucial for the accurate interpretation of their outcomes.
QuANTUM-First Trial (Quizartinib)
-
Objective: To evaluate the efficacy and safety of quizartinib in combination with standard induction and consolidation chemotherapy, followed by continuation therapy in adults with newly diagnosed FLT3-ITD-positive AML.[15]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[1][15]
-
Patient Population: Adults aged 18-75 years with newly diagnosed FLT3-ITD-positive AML.[1][15]
-
Treatment Regimen:
-
Primary Endpoint: Overall Survival (OS).[1]
ADMIRAL Trial (Gilteritinib)
-
Objective: To compare the efficacy and safety of gilteritinib versus salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.
-
Study Design: A randomized, open-label, phase 3 trial.[7]
-
Patient Population: Adult patients with AML and a FLT3 mutation (ITD or TKD) who were refractory to or had relapsed after first-line therapy.[7]
-
Treatment Regimen: Patients were randomized 2:1 to receive either gilteritinib monotherapy or salvage chemotherapy.[9]
-
Primary Endpoints: Overall Survival (OS) and the rate of complete remission with full or partial hematologic recovery.[7]
SORMAIN Trial (Sorafenib)
-
Objective: To assess the efficacy of sorafenib as maintenance therapy to prevent relapse in patients with FLT3-ITD-positive AML after allogeneic hematopoietic stem cell transplantation (allo-SCT).[11]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.[11][12]
-
Patient Population: Patients with FLT3-ITD-positive AML in complete hematological remission after allo-SCT.[11]
-
Treatment Regimen: Patients were randomized to receive sorafenib or placebo as maintenance therapy.[11]
-
Primary Endpoint: Relapse-free survival (RFS).[11]
Signaling Pathway and Experimental Workflow Diagrams
FLT3 Signaling Pathway in AML
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to the constitutive activation of the FLT3 receptor tyrosine kinase.[16] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells through downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.[16] FLT3 inhibitors like quizartinib bind to the ATP-binding site of the FLT3 receptor, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to apoptosis of the malignant cells.[16][17]
Generalized Clinical Trial Workflow for FLT3 Inhibitors
The development and approval of FLT3 inhibitors follow a structured clinical trial process to assess their safety and efficacy. The workflow typically begins with patient screening and enrollment, followed by randomization into treatment arms, administration of the investigational drug or control, and long-term follow-up to evaluate primary endpoints such as overall survival and duration of response.
References
- 1. youtube.com [youtube.com]
- 2. Phase III Trial Reports Quizartinib Doubles Overall Survival in FLT3-ITD–Positive AML - The ASCO Post [ascopost.com]
- 3. Quizartinib - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib improves survival of FLT3-mutated AML | MDedge [mdedge.com]
- 7. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 8. Long-term survivors and gilteritinib safety beyond one year in <em>FLT3</em>-mutated R/R AML: ADMIRAL trial follow-up. - ASCO [asco.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Follow-up of patients with R/R FLT3-mutation-positive AML treated with gilteritinib in the phase 3 ADMIRAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
Validating Biomarkers of Response to Quizartinib: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of biomarkers for predicting response to quizartinib, a potent FLT3 inhibitor, in clinical samples of Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals. The guide summarizes key experimental data, details underlying methodologies, and compares quizartinib with other FLT3 inhibitors, offering a valuable resource for advancing precision oncology in AML.
Introduction to Quizartinib and FLT3 Inhibition
Quizartinib is a second-generation, highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It has demonstrated significant clinical activity in patients with AML harboring an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD).[1] The QuANTUM-First clinical trial has established the benefit of adding quizartinib to standard chemotherapy for newly diagnosed FLT3-ITD positive AML.[2][3] This guide delves into the key biomarkers that can predict and monitor response to quizartinib, offering a comparative analysis with other available FLT3 inhibitors.
Key Biomarkers of Response and Resistance
The clinical utility of quizartinib is closely linked to the molecular profile of the patient's leukemia. Several biomarkers have been identified that predict response or resistance to treatment.
Primary Biomarker: FLT3-ITD Mutation
The presence of an FLT3-ITD mutation is the primary biomarker for quizartinib sensitivity.[1] This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival. Quizartinib effectively inhibits this aberrant signaling.
Prognostic Biomarker: Measurable Residual Disease (MRD)
Monitoring of FLT3-ITD measurable residual disease (MRD) by next-generation sequencing (NGS) has emerged as a powerful prognostic tool.[3] Patients who achieve MRD negativity after treatment with quizartinib have been shown to have improved overall survival.[3] The QuANTUM-First trial demonstrated that quizartinib treatment leads to a deeper molecular response, with a higher proportion of patients achieving undetectable MRD compared to placebo.[3][4]
Predictive Biomarkers: Co-mutations
The presence of co-occurring mutations can influence the efficacy of quizartinib.
-
NPM1 and DNMT3A Mutations: Patients with co-mutations in Nucleophosmin 1 (NPM1) and DNA (cytosine-5)-methyltransferase 3A (DNMT3A) alongside FLT3-ITD appear to derive a particularly significant benefit from quizartinib.[5][6] Data from the QuANTUM-First trial shows a substantial improvement in overall survival in this "triple-mutated" population when treated with quizartinib.[5]
Biomarkers of Resistance
-
FLT3 Tyrosine Kinase Domain (TKD) Mutations: The development of secondary mutations in the FLT3 tyrosine kinase domain, such as the D835Y mutation, can confer resistance to quizartinib.
-
RAS Pathway Mutations: Emerging preclinical evidence suggests that mutations in the RAS signaling pathway (e.g., KRAS, NRAS) can mediate resistance to quizartinib.
Comparative Efficacy of FLT3 Inhibitors
Quizartinib is one of several FLT3 inhibitors used in the treatment of AML. The following tables compare its efficacy with two other prominent inhibitors: midostaurin (a first-generation, multi-kinase inhibitor) and gilteritinib (another second-generation inhibitor).
Table 1: Comparison of Efficacy in Newly Diagnosed FLT3-Mutated AML
| Clinical Trial | Treatment Arm | Overall Survival (Median) | Reference |
| QuANTUM-First | Quizartinib + Chemotherapy | 31.9 months | [7] |
| Placebo + Chemotherapy | 15.1 months | [7] | |
| RATIFY | Midostaurin + Chemotherapy | 74.7 months | [2][8] |
| Placebo + Chemotherapy | 25.6 months | [2][8] |
Note: Direct comparison between trials should be approached with caution due to differences in patient populations and trial designs.
Table 2: Efficacy of Quizartinib in Patient Subgroups (QuANTUM-First Trial)
| Patient Subgroup | Treatment Arm | Overall Survival (Median) | Reference |
| FLT3-ITD + NPM1 mutation | Quizartinib + Chemo | Not Reached | [6] |
| Placebo + Chemo | 15.1 months | [6] | |
| FLT3-ITD + DNMT3A mutation | Quizartinib + Chemo | 40.4 months | [6] |
| Placebo + Chemo | 9.6 months | [6] | |
| FLT3-ITD + NPM1 + DNMT3A | Quizartinib + Chemo | Not Reached | [5] |
| Placebo + Chemo | 9.6 months | [5] |
Table 3: Comparison of Efficacy in Relapsed/Refractory FLT3-Mutated AML
| Clinical Trial | Treatment Arm | Overall Survival (Median) | Composite Complete Remission (CRc) Rate | Reference |
| ADMIRAL | Gilteritinib | 9.3 months | 34.0% | [8][9] |
| Salvage Chemotherapy | 5.6 months | 15.3% | [8][9] |
Experimental Protocols
Protocol 1: Detection of FLT3-ITD MRD by Next-Generation Sequencing
This protocol outlines a general workflow for the sensitive detection of FLT3-ITD mutations for MRD monitoring.
1. DNA Extraction:
- Extract genomic DNA from bone marrow aspirate or peripheral blood samples using a commercially available DNA extraction kit.
- Quantify the extracted DNA and assess its purity.
2. PCR Amplification:
- Design primers flanking the juxtamembrane domain of the FLT3 gene where ITD mutations commonly occur.
- Perform PCR amplification of the target region using a high-fidelity DNA polymerase.
3. Library Preparation and Sequencing:
- Prepare a sequencing library from the PCR amplicons. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform paired-end sequencing on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq) to a sufficient read depth to detect low-frequency variants.
4. Bioinformatic Analysis:
- Align the sequencing reads to the human reference genome.
- Use a specialized bioinformatics pipeline to identify and quantify the variant allele frequency (VAF) of FLT3-ITD mutations. This often involves algorithms specifically designed to detect insertions and duplications.
Protocol 2: Validation of RAS Mutations as Resistance Markers
This protocol describes a method to investigate the role of RAS mutations in conferring resistance to quizartinib in AML cell lines.
1. Cell Culture and Transfection:
- Culture a human FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11).
- Introduce specific KRAS or NRAS mutations into the cells using a suitable gene-editing technology (e.g., CRISPR/Cas9) or by transfecting expression vectors containing the mutant RAS genes.
- Establish stable cell lines expressing the desired RAS mutations.
2. In Vitro Drug Sensitivity Assay:
- Plate the parental and RAS-mutated AML cells in 96-well plates.
- Treat the cells with a range of concentrations of quizartinib for a defined period (e.g., 72 hours).
- Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
3. Data Analysis:
- Calculate the half-maximal inhibitory concentration (IC50) of quizartinib for both the parental and RAS-mutated cell lines.
- A significant increase in the IC50 value for the RAS-mutated cells compared to the parental cells would indicate that the specific RAS mutation confers resistance to quizartinib.
Visualizing Key Pathways and Workflows
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AC710: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for AC710, a potent kinase inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document outlines general best practices for the disposal of this class of compounds. It is critical to always consult the manufacturer-provided SDS for specific guidance on this compound before handling or disposal.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins with careful planning and a commitment to minimizing waste generation.
-
Accurate Quantification: Only prepare the amount of this compound solution required for your immediate experimental needs.
-
Inventory Management: Maintain a detailed inventory of all chemicals, including this compound, to prevent over-purchasing and the generation of expired surplus material.
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, creating additional hazards.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's safety officer for specific recommendations.
Step-by-Step Disposal Procedure for this compound Waste
Follow these steps for the safe collection and disposal of this compound waste:
-
Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix with other waste types.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container should be in good condition and free of any external contamination.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound Mesylate" and its CAS number (1351522-04-7 for the free base or 1351522-05-8 for the mesylate).
-
The primary hazards associated with the compound (e.g., "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Collection of Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste in the designated solid waste container.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Disposal Request: Once the waste container is full or has reached its designated accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact your institution's EHS department.
-
Containment: For small, manageable spills, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup:
-
Wear the appropriate PPE.
-
Carefully absorb the spilled material with absorbent pads or other suitable material from a spill kit.
-
Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.
-
Waste Disposal: Label the container with all contaminants and dispose of it as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available without a manufacturer's SDS, general quantitative limits for hazardous waste accumulation in a laboratory setting are provided by regulatory bodies. The following table summarizes typical satellite accumulation area limits.
| Waste Type | Maximum Quantity |
| Total Hazardous Waste | 55 gallons |
| Acutely Hazardous Waste | 1 quart |
Note: It is crucial to consult your local and institutional regulations for specific quantity limits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling CLEANAC•710
This guide provides immediate safety, handling, and disposal protocols for CLEANAC•710, a detergent for hematology analyzers. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn when handling CLEANAC•710 to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemical-resistant gloves |
| Eye Protection | Goggles | Safety glasses or goggles |
| Body Protection | Protective clothing | Standard laboratory coat or equivalent |
| Face Protection | Face protection | As needed to prevent splashing |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of CLEANAC•710 and ensuring a safe laboratory environment.
Handling:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[1]
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area.
Storage:
-
Store locked up.[1]
-
Store in a cool, dry place away from direct sunlight and heat sources.[1]
-
Keep containers tightly closed when not in use.
Disposal Plan
Dispose of CLEANAC•710 and its container in accordance with local, regional, and national regulations.[1] Do not dispose of the product into the environment. It is recommended to consult with your institution's environmental health and safety department for specific disposal guidelines.
Emergency First Aid Procedures
In case of exposure to CLEANAC•710, follow these first aid measures immediately:
-
Inhalation: Move the individual to fresh air and allow them to rest.
-
Skin Contact: Wash the affected area with plenty of running water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of running water and seek medical attention.[1]
-
Ingestion: Immediately wash out the mouth. Do not induce vomiting. Seek medical attention.[1]
If you are exposed or have concerns, it is important to get medical advice or attention.[1]
Experimental Workflow: Handling this compound
The following diagram illustrates the procedural workflow for safely handling CLEANAC•710 in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
